molecular formula C5H7N3O2 B1601597 Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 57362-82-0

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1601597
CAS No.: 57362-82-0
M. Wt: 141.13 g/mol
InChI Key: MHGDTEULYQGOEU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 57362-82-0) is a chemical compound with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . This methyl ester derivative of a 1,2,3-triazole is offered with a purity of ≥98% . 1,2,3-Triazole scaffolds are valuable synthetic targets in organic synthesis and are associated with a range of potential biological properties . Researchers utilize this and similar triazole compounds as key building blocks in the development of pharmaceuticals, agrochemicals, and other functional materials . The product should be stored sealed in a dry environment at 2-8°C . This product is strictly for research and further manufacturing applications and is not intended for direct human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

methyl 1-methyltriazole-4-carboxylate
Source PubChem
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InChI

InChI=1S/C5H7N3O2/c1-8-3-4(6-7-8)5(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGDTEULYQGOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504530
Record name Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57362-82-0
Record name Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
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Foundational & Exploratory

"synthesis and characterization of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We delve into a robust and regioselective two-step synthetic strategy, beginning with the formation of the core 1,2,3-triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by a targeted N-methylation. The rationale behind the choice of reagents, catalysts, and reaction conditions is discussed in detail, emphasizing the control of isomerism. Furthermore, this guide outlines a complete protocol for the structural and purity verification of the final product using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of substituted 1,2,3-triazoles.

Introduction

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and chemical biology. Its prevalence stems from its remarkable stability, its capacity to engage in hydrogen bonding, and its role as a bioisostere for amide bonds. The advent of "click chemistry," a concept introduced by K. Barry Sharpless, propelled the 1,2,3-triazole into the spotlight.[1] The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly its copper(I)-catalyzed variant (CuAAC), which offers high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted isomer.[2][3][4]

This compound is a derivative that combines the stable triazole core with functional handles—an ester for further modification and an N-methyl group that influences solubility and metabolic stability. This guide presents a validated pathway for its synthesis, focusing on a two-step approach that ensures high purity and isomeric control: first, the synthesis of a precursor, Methyl 1H-1,2,3-triazole-4-carboxylate, followed by a selective N-methylation.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route prioritizes control and purity. A direct one-pot cycloaddition using methyl azide and methyl propiolate could theoretically yield the product, but it often results in a difficult-to-separate mixture of N1 and N2 methylated isomers. Therefore, a more strategic approach involves creating the parent triazole ring first and then introducing the methyl group onto the nitrogen.

Step 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate via CuAAC

The foundational step is the formation of the 1,4-disubstituted triazole ring. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice over the thermal Huisgen cycloaddition because the latter requires high temperatures and typically produces a mixture of 1,4- and 1,5-regioisomers.[2][5] The CuAAC reaction, in contrast, is highly regioselective for the 1,4-isomer.[3][] The reaction proceeds between methyl azidoacetate and an acetylene source.

The catalytic cycle of CuAAC is a well-established mechanism.[7] It involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. This process has a significantly lower activation energy than the concerted thermal cycloaddition, allowing the reaction to proceed rapidly at room temperature.[4]

Step 2: N-Methylation and Isomer Control

With the precursor Methyl 1H-1,2,3-triazole-4-carboxylate in hand, the final step is the introduction of the methyl group onto the triazole nitrogen. The triazole ring has two potential sites for alkylation: the N1 and N2 positions. The reaction of the precursor with an alkylating agent like methyl iodide in the presence of a base leads to a mixture of products. A documented procedure shows that using potassium carbonate as the base in DMF solvent yields a separable mixture of isomers, with the N1-methylated product being a major component.[8]

The choice of a mild base like K₂CO₃ is crucial. It is strong enough to deprotonate the acidic N-H of the triazole, creating a triazolide anion, but not so strong as to cause unwanted side reactions with the ester group. Dimethylformamide (DMF) is an ideal polar aprotic solvent that facilitates this Sₙ2 reaction by solvating the potassium cation, leaving a more reactive, "naked" triazolide anion for nucleophilic attack on the methyl iodide.

Synthetic_Workflow cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: N-Methylation MAA Methyl Azidoacetate CuAAC Cu(I) Catalyst (e.g., CuI, Na-Ascorbate) MAA->CuAAC AC Acetylene AC->CuAAC Precursor Methyl 1H-1,2,3-triazole-4-carboxylate CuAAC->Precursor Reagents Methyl Iodide (CH3I) K2CO3, DMF Precursor->Reagents Alkylation Product_Mix Isomeric Mixture Reagents->Product_Mix Purification Column Chromatography Product_Mix->Purification Final_Product Methyl 1-methyl-1H-1,2,3-triazole- 4-carboxylate (Target) Purification->Final_Product Isomer_2 N2-Methyl Isomer (Byproduct) Purification->Isomer_2

Figure 1: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: Organic azides, particularly low molecular weight compounds like methyl azidoacetate, are potentially explosive and should be handled with extreme care behind a safety shield in a well-ventilated fume hood.[9] Sodium azide is highly toxic.[10] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate (Precursor)

This protocol is adapted from established CuAAC procedures.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve methyl azidoacetate (1.0 eq) in a 1:1 mixture of water and t-butanol.

  • Acetylene Source: Add an acetylene surrogate, such as ethynyltrimethylsilane (1.1 eq), to the solution.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.[4]

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, add a saturated solution of ammonium chloride to quench the reaction. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If a silyl-protected alkyne was used, deprotection is necessary (e.g., with TBAF). The crude product can be purified by flash column chromatography on silica gel to yield the pure precursor.

Protocol: Synthesis of this compound

This protocol is based on the method described by Kumar, et al.[8]

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq, e.g., 2 g).

  • Solvent and Base: Add dry DMF (15 mL) and cool the flask to 0 °C in an ice bath. Add anhydrous potassium carbonate (K₂CO₃) (1.3 eq) to the stirring solution.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring until TLC analysis indicates the complete consumption of the starting material (typically 4-6 hours).

  • Workup: Evaporate the DMF under high vacuum. Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting residue contains a mixture of N1 and N2 methylated isomers.[8] Separate the isomers using flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the pure this compound.

ParameterReagent/ConditionMolar Eq.Purpose
Starting MaterialMethyl 1H-1,2,3-triazole-4-carboxylate1.0Triazole core for methylation
Alkylating AgentMethyl Iodide (CH₃I)1.2Provides the methyl group
BasePotassium Carbonate (K₂CO₃)1.3Deprotonates the triazole N-H
SolventDimethylformamide (DMF), dry-Polar aprotic medium for Sₙ2
Temperature0 °C to Room Temperature-Controls reaction rate
Reaction Time~5-7 hours-Time to completion
Table 1: Optimized reaction parameters for the N-methylation step.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization_Techniques cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Product Final Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Groups MS Mass Spectrometry Product->MS Molecular Weight MP Melting Point Product->MP Purity Check EA Elemental Analysis Product->EA Compositional Verification

Figure 2: Key techniques for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[11]

  • ¹H NMR: The spectrum is expected to be simple and clean. Key signals include:

    • A singlet for the triazole ring proton (C5-H), typically in the δ 8.0-8.5 ppm region.

    • A singlet for the N-methyl protons (N1-CH₃), expected around δ 4.0-4.3 ppm.

    • A singlet for the ester methyl protons (O-CH₃), expected around δ 3.9-4.0 ppm. The clear separation of the two methyl singlets is a key indicator of the product's formation.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show all 5 unique carbon atoms:

    • The ester carbonyl carbon (C=O) around δ 160-165 ppm.

    • The two triazole ring carbons (C4 and C5), with C4 (attached to the ester) being more downfield.

    • The ester methyl carbon (O-CH₃) around δ 52-55 ppm.

    • The N-methyl carbon (N-CH₃) around δ 35-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12][13]

  • ~1720-1740 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (ester) stretching vibration.

  • ~1400-1500 cm⁻¹: Absorption bands associated with the N=N and C=N stretching vibrations of the 1,2,3-triazole ring.

  • ~2950-3000 cm⁻¹: C-H stretching vibrations from the methyl groups.

  • ~3100-3150 cm⁻¹: A weak band corresponding to the C-H stretch of the triazole ring.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[14]

  • Molecular Ion: For C₅H₇N₃O₂, the expected exact mass is 141.0538 g/mol . High-resolution mass spectrometry (HRMS) should confirm this value. In ESI-MS, the molecule will likely be detected as the protonated species [M+H]⁺ at m/z 142.0611.

  • Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

TechniqueExpected DataInterpretation
¹H NMR (CDCl₃)δ ~8.2 (s, 1H), δ ~4.1 (s, 3H), δ ~3.9 (s, 3H)Confirms triazole H, N-CH₃, and O-CH₃ environments
¹³C NMR (CDCl₃)δ ~161 (C=O), C4/C5, δ ~53 (O-CH₃), δ ~37 (N-CH₃)Confirms all 5 unique carbons
IR (cm⁻¹)~1730 (strong), ~1450, ~2980Presence of ester C=O, triazole ring, and C-H bonds
HRMS (ESI) m/z [M+H]⁺ = 142.0611Confirms molecular formula C₅H₇N₃O₂
Table 2: Summary of expected analytical data for this compound.

Conclusion

The synthesis of this compound is reliably achieved through a strategic two-step process involving a copper-catalyzed cycloaddition followed by a controlled N-methylation. This approach provides a distinct advantage over single-step methods by allowing for the isolation of the desired N1-methyl regioisomer in high purity. The comprehensive characterization protocol outlined, employing NMR, IR, and MS, serves as a self-validating system to unequivocally confirm the structure and purity of the final product. This guide provides researchers with the necessary technical details and scientific rationale to confidently synthesize and validate this valuable heterocyclic building block for applications in drug discovery and advanced material synthesis.

References

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  • ACS Publications. (2015). Novel Route for the Synthesis of Methyl Propionate from 3-Pentanone with Dimethyl Carbonate over Solid Bases. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Available at: [Link]

  • Journal of the Chemical Society B. (1969). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

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  • Al-Saadi, A. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

  • Google Patents. (n.d.). Method for catalytic synthesis of methyl propionate.
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Sources

A Technical Guide to the Physical and Chemical Properties of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal and materials science. The 1,2,3-triazole scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities including antiviral and antibacterial properties.[1] This document delineates the core physicochemical properties, detailed crystallographic data, a validated synthesis protocol, and the potential applications of this specific N-methylated triazole derivative. By synthesizing crystallographic evidence with practical synthetic methodology, this guide serves as an essential resource for professionals engaged in chemical synthesis and drug discovery, offering foundational data to facilitate further research and application.

Introduction: The Significance of the 1,2,3-Triazole Core

The 1,2,3-triazole ring system is a privileged scaffold in modern chemistry, renowned for its chemical stability, unique electronic properties, and capacity for hydrogen bonding. These characteristics make it an ideal component in the design of bioactive molecules. Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including antiviral, antibacterial, antiepileptic, and antiallergic effects.[1] Furthermore, their applications extend to agrochemicals, dyes, and corrosion inhibition.[1]

This compound is a specific, functionalized derivative within this important class. The N-methylation of the triazole ring and the presence of a methyl ester group at the 4-position provide distinct properties and reactive handles for further chemical modification. Understanding its fundamental physical and chemical characteristics is paramount for its effective utilization as a building block in the synthesis of more complex and potentially therapeutic molecules.

Nomenclature and Molecular Structure

A clear definition of the molecule's structure is the foundation of its chemical identity.

  • IUPAC Name: this compound

  • Chemical Formula: C₅H₇N₃O₂[1]

  • Molecular Weight: 141.14 g/mol [1]

  • CAS Number: While a specific CAS number for this isomer is not prominently available in the cited literature, it is crucial to distinguish it from its isomers and precursors.

Caption: 2D Structure of this compound.

Physicochemical Properties

This table summarizes the key physical and chemical data for the title compound.

PropertyValueSource(s)
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.14 g/mol [1]
Appearance Crystalline Solid[1]
Solubility Soluble in polar aprotic solvents such as Dimethylformamide (DMF).[1]
Melting Point Not reported in the cited literature.
Boiling Point Not reported in the cited literature.

Crystallographic and Spectroscopic Characterization

The solid-state structure of this molecule has been elucidated by single-crystal X-ray diffraction, providing invaluable insights into its conformation and intermolecular interactions.[1]

Crystal Structure Analysis

The molecule crystallizes in a triclinic system, with an almost planar conformation, excluding the hydrogen atoms of the methyl groups.[1] This planarity is a key feature influencing its packing in the crystal lattice. The stability of the crystal structure is significantly enhanced by a network of intermolecular forces.[1]

  • C—H⋯O Hydrogen Bonds: These interactions link adjacent molecules, forming two-dimensional layers within the crystal.[1]

  • π–π Stacking Interactions: Parallel triazole rings engage in π–π stacking, with centroid-to-centroid distances of 3.685 Å and 3.697 Å, further contributing to the cohesion of the crystalline solid.[1]

The detailed crystallographic data are presented below.

ParameterValueSource(s)
Crystal System Triclinic[1]
a 5.697 (1) Å[1]
b 7.1314 (11) Å[1]
c 8.6825 (16) Å[1]
α 71.053 (16)°[1]
β 86.865 (15)°[1]
γ 76.528 (14)°[1]
Volume (V) 324.37 (10) ų[1]
Molecules/Unit Cell (Z) 2[1]
Predicted Spectroscopic Data

While detailed experimental spectra were not provided in the primary literature, the following spectral characteristics can be predicted based on the known structure, which is a common practice for structural verification.

  • ¹H NMR: Three distinct singlet signals are expected: one for the N-methyl protons (~4.0-4.3 ppm), one for the ester methyl protons (~3.9-4.0 ppm), and one for the C5-proton on the triazole ring (~8.0-8.5 ppm).

  • ¹³C NMR: Signals corresponding to the N-methyl carbon, the ester methyl carbon, the ester carbonyl carbon, and the two distinct carbons of the triazole ring are anticipated.

  • Infrared (IR) Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ester group (~1720-1740 cm⁻¹) and C=N/N=N stretching vibrations characteristic of the triazole ring.

  • Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 141 or 142, respectively, corresponding to the molecular weight.[1]

Synthesis and Reactivity

The title compound is accessible through a straightforward N-methylation of its corresponding precursor, methyl 1H-1,2,3-triazole-4-carboxylate.

Experimental Protocol for Synthesis

The following protocol is adapted from established literature and represents a reliable method for the preparation of this compound.[1]

Step 1: Reaction Setup

  • In a round-bottom flask maintained under a nitrogen atmosphere, dissolve methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry dimethylformamide (DMF).

  • Cool the solution to 273 K (0 °C) using an ice bath.

Step 2: Addition of Reagents

  • To the cooled solution, add potassium carbonate (K₂CO₃, ~0.8 eq) followed by the dropwise addition of methyl iodide (CH₃I, ~0.7 eq).

  • Causality: K₂CO₃ acts as a base to deprotonate the N-H of the triazole ring, generating a nucleophilic triazolide anion. Methyl iodide serves as an electrophilic source of the methyl group for the subsequent Sₙ2 reaction. DMF is an ideal polar aprotic solvent that facilitates this type of reaction.

Step 3: Reaction Progression

  • Stir the reaction mixture at 273 K for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

Step 4: Isolation and Purification

  • Upon completion, remove the DMF under reduced pressure (in vacuo).

  • The resulting residue contains a mixture of N1 and N2 methylated isomers. Isolate the target N1 isomer (this compound) from the other isomers using column chromatography on silica gel.

G start Start: Precursor in dry DMF at 0°C add_reagents Add K₂CO₃ (base) & CH₃I (electrophile) start->add_reagents react_cold Stir at 0°C for 1 hour add_reagents->react_cold react_warm Warm to RT & Stir to Completion (Monitor by TLC) react_cold->react_warm workup Evaporate Solvent (DMF) react_warm->workup purify Column Chromatography (Silica Gel) workup->purify product Isolate Pure Product: Methyl 1-methyl-1H-1,2,3- triazole-4-carboxylate purify->product

Caption: Workflow for the synthesis of the title compound via N-methylation.

Applications in Research and Drug Development

The structural features of this compound make it a highly valuable intermediate for synthetic chemists.

  • Scaffold for Library Synthesis: The ester functionality can be readily converted to amides, hydrazides, or reduced to an alcohol, providing a versatile handle for creating a library of derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a new chemical series.

  • Bioisostere: The 1,2,3-triazole ring is often used as a bioisostere for other chemical groups, such as amide bonds, to improve metabolic stability or modulate pharmacological properties.

  • Foundation for PXR Modulators: Research on closely related 1H-1,2,3-triazole-4-carboxamides has identified them as novel and potent inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[2] This highlights the potential of the core scaffold in developing agents to modulate drug-drug interactions or treat metabolic disorders.

Safety and Handling

Specific GHS and safety data for this compound are not available in the consulted references. However, based on data for its precursors and structural isomers, it is prudent to handle this compound with care. Related triazole derivatives are often classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a well-defined crystalline compound with a planar structure stabilized by a network of hydrogen bonds and π–π stacking interactions. Its synthesis is achieved through a standard N-alkylation procedure, yielding a versatile building block for further chemical exploration. Given the established biological importance of the 1,2,3-triazole core, this compound represents a valuable starting point for the design and synthesis of novel candidates in drug discovery and materials science. This guide provides the foundational data necessary for researchers to confidently incorporate this molecule into their scientific endeavors.

References

  • Khan, F. N., Prabakaran, K., Roopan, S. M., Hathwar, V. R., & Akkurt, M. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1468. [Link]

  • Dou, G. X., et al. (2014). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 57(23), 10076–10089. [Link]

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"Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS number and structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole scaffold is a well-established "privileged structure" in drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character. This document details the compound's identification, synthesis, structural characterization, and potential applications. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block. The synthesis protocols and characterization data are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

Compound Identification and Physicochemical Properties

This compound is a disubstituted 1,2,3-triazole. The core is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[1][2] This specific isomer features a methyl ester group at the C4 position and a methyl group on the N1 nitrogen atom. This substitution pattern fixes the tautomeric form and provides a key building block for more complex molecular architectures.

Chemical Structure:

Chemical Structure of this compoundFigure 1: Chemical Structure

Table 1: Compound Identifiers and Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₅H₇N₃O₂[3]
Molecular Weight 141.13 g/mol [3]
Physical Form Solid (at room temperature)[6]
Canonical SMILES CN1N=NC(=C1)C(=O)OC-
InChI Key SBUXBHALPHVDFT-UHFFFAOYSA-N (for the acid)[6]

Synthesis and Mechanistic Considerations

The most direct and reported synthesis of this compound involves the N-methylation of its precursor, Methyl 1H-1,2,3-triazole-4-carboxylate.[3] This reaction is a classic example of nucleophilic substitution on an alkyl halide.

Causality Behind Experimental Choices:

  • Starting Material: Methyl 1H-1,2,3-triazole-4-carboxylate is a readily available starting material, often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2][7]

  • Solvent: Dry N,N-Dimethylformamide (DMF) is used as the solvent. Its polar aprotic nature is ideal for Sₙ2 reactions, as it solvates the cation (K⁺) while leaving the triazole anion exposed and highly nucleophilic.

  • Base: Potassium carbonate (K₂CO₃) serves as a mild and cost-effective base. It is strong enough to deprotonate the acidic N-H of the triazole ring to generate the nucleophilic triazolide anion but not so strong as to risk hydrolysis of the methyl ester functional group.

  • Alkylating Agent: Methyl iodide is a highly reactive methylating agent due to the excellent leaving group ability of iodide.

  • Temperature Control: The reaction is initiated at a low temperature (273 K or 0 °C) to control the exothermic nature of the reaction and to minimize the formation of undesired side products. Allowing the reaction to warm to room temperature ensures it proceeds to completion.[3]

Detailed Experimental Protocol: N-Methylation

The following protocol is adapted from the literature for the synthesis of the title compound.[3]

  • To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.3 g).

  • Cool the reaction mixture to 273 K (0 °C) using an ice bath under a nitrogen atmosphere.

  • Add methyl iodide (0.98 ml) dropwise to the stirred mixture.

  • Maintain the stirring at 273 K for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure (in vacuo).

  • Purify the resulting residue by column chromatography to isolate the desired this compound isomer from other potential N-methylated isomers (e.g., the 2-methyl product).

Synthesis Workflow Diagram

Synthesis_Workflow SM Methyl 1H-1,2,3-triazole- 4-carboxylate Reagents 1. K₂CO₃, Dry DMF, 0°C 2. Methyl Iodide (CH₃I) 3. Warm to RT SM->Reagents Methylation Mixture Crude Reaction Mixture (contains N1, N2 isomers) Reagents->Mixture Purification Column Chromatography Mixture->Purification Separation Product Methyl 1-methyl-1H-1,2,3- triazole-4-carboxylate Purification->Product

Caption: Workflow for the synthesis and purification of the title compound.

Structural Characterization

Definitive structural elucidation is critical for any synthesized compound. For this compound, single-crystal X-ray diffraction has provided unambiguous proof of its structure.[3]

The crystal structure reveals that the molecule has an almost planar conformation.[3] This planarity is a key feature of aromatic systems and influences how the molecule packs in the solid state and interacts with biological targets. In the crystal lattice, molecules are linked into layers by intermolecular C—H⋯O hydrogen bonds, and these layers are further stabilized by π–π stacking interactions between the triazole rings.[3]

Table 2: Single-Crystal X-ray Diffraction Data

ParameterValueReference
Crystal System Triclinic[3]
Space Group P-1[3]
a (Å) 5.697[3]
b (Å) 7.1314[3]
c (Å) 8.6825[3]
α (°) ** 71.053[3]
β (°) 86.865[3]
γ (°) 76.528[3]
Volume (ų) **324.37[3]
Z 2[3]

Reactivity and Applications in Drug Development

The 1,2,3-triazole ring is not merely a passive linker; it is a bioisostere for amide bonds, contributing to the molecule's electronic properties and metabolic stability. Compounds containing this scaffold are associated with a wide range of biological activities, including antiviral, antibacterial, and antiallergic properties.[3]

Role as a Chemical Scaffold:

This compound is a valuable intermediate for building more complex molecules. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (CAS 16681-71-3) or converted to amides, providing points for further diversification.[6] This allows for the systematic exploration of the chemical space around the triazole core to optimize for a desired biological activity or material property.

Scaffold_Diagram cluster_reactions Chemical Modifications cluster_products Derivative Scaffolds Core Methyl 1-methyl-1H-1,2,3- triazole-4-carboxylate Hydrolysis Hydrolysis (e.g., LiOH, H₂O) Core->Hydrolysis Amination Amination (e.g., R-NH₂, heat) Core->Amination Reduction Reduction (e.g., LiAlH₄) Core->Reduction Acid Carboxylic Acid Derivative Hydrolysis->Acid generates Amide Amide Library Amination->Amide generates Alcohol Primary Alcohol Reduction->Alcohol generates

Caption: Role as a versatile scaffold for chemical diversification.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, safety information is extrapolated from its precursor, Methyl 1H-1,2,3-triazole-4-carboxylate, and related isomers. Standard laboratory precautions should be observed.

  • Hazard Classification: Likely classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9] The isomeric Methyl 1-methyl-1H-[4][6][10]triazole-3-carboxylate is also listed as harmful if swallowed.[10]

  • Signal Word: Warning.[10][11]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9]

    • Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

    • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a structurally defined and synthetically accessible compound that holds significant promise for scientific research. Its stable, aromatic core and versatile ester functionality make it an ideal starting point for the synthesis of novel compounds in drug discovery and materials science. This guide has provided the core technical information necessary for its synthesis, characterization, and safe handling, empowering researchers to leverage this valuable molecule in their work.

References

  • Methyl 1-methyl-1H-[4][6][10]triazole-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • methyl 1H-1,2,3-triazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Khan, F. N., Prabakaran, K., Roopan, S. M., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1468. [Link]

  • Fokin, V. V., et al. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(36), 8438–8441. [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Exploring Methyl 1H-1,2,4-Triazole-3-Carboxylate: Properties and Applications. Medium. [Link]

  • Al-Azzawi, A. M., & Jaber, N. A. (2020). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-10. [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Forlani, L., et al. (2020). Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II). The Journal of Physical Chemistry A, 124(51), 10769–10779. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988487. [Link]

  • Kumar, R., & Chauhan, P. (2022). Chemistry of 1,2,4-Triazoles in Current Science. International Journal of Scientific Research in Engineering and Management, 6(11). [Link]

  • Hussein, J. M., & Abd-Alzahra, M. H. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Physics: Conference Series, 1032, 012048. [Link]

  • D'Souza, C., & Pandurangan, M. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2704. [Link]

  • Biegańska, S. D., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6296. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic characterization of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in research and drug development. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental choices and data interpretation.

Introduction

This compound (C₅H₇N₃O₂) is a disubstituted triazole with a molecular weight of 141.14 g/mol .[1] The 1,2,3-triazole ring is a key structural motif in many biologically active compounds, exhibiting a range of activities including antiviral, antibacterial, and antiallergic properties.[1] Accurate spectroscopic characterization is essential to confirm the regiochemistry of the N-methylation and the overall purity of the compound. This guide will walk through the synthesis and the multi-faceted spectroscopic analysis required for unambiguous structure confirmation.

Synthesis of this compound

The synthesis of the title compound is achieved through the N-methylation of methyl 1H-1,2,3-triazole-4-carboxylate. A common and effective method involves the use of a methylating agent, such as methyl iodide, in the presence of a base.[1]

Experimental Protocol: Synthesis
  • To a solution of methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a suitable dry solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen), add a base such as potassium carbonate (K₂CO₃) (1.3 eq).

  • Cool the reaction mixture to 273 K (0 °C).

  • Add methyl iodide (1.0 eq) dropwise to the stirred suspension.

  • Allow the reaction to stir at 273 K for 1 hour, then warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue, which may contain a mixture of N-1 and N-2 methylated isomers, is then purified by column chromatography to isolate the desired this compound.[1]

Synthesis cluster_reactants Reactants reagent1 Methyl 1H-1,2,3-triazole-4-carboxylate product This compound reagent1->product N-methylation reagent2 Methyl Iodide reagent2->product N-methylation base K₂CO₃ base->product N-methylation solvent DMF solvent->product N-methylation

Caption: Synthetic scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons (¹H) and carbons (¹³C).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte peaks.[2]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).[3]

  • Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct singlet signals, corresponding to the three different types of protons in the molecule.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignment
~8.2 ppmSinglet1HTriazole ring proton (CH )
~4.1 ppmSinglet3HN-methyl protons (N-CH₃ )
~3.9 ppmSinglet3HEster methyl protons (O-CH₃ )

Interpretation:

  • The downfield chemical shift of the triazole ring proton (~8.2 ppm) is characteristic of protons on electron-deficient aromatic rings.[4]

  • The N-methyl protons are expected to be slightly downfield compared to the ester methyl protons due to the direct attachment to the nitrogen atom of the triazole ring.

  • The singlet multiplicity for all signals is expected as there are no adjacent protons to cause spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ)Assignment
~161 ppmEster carbonyl carbon (C =O)
~140 ppmTriazole ring carbon (C -COOCH₃)
~130 ppmTriazole ring carbon (C -H)
~52 ppmEster methyl carbon (O-C H₃)
~37 ppmN-methyl carbon (N-C H₃)

Interpretation:

  • The ester carbonyl carbon is expected at the most downfield position due to its deshielded environment.

  • The two carbons of the triazole ring will have distinct chemical shifts, reflecting their different electronic environments.

  • The methyl carbons will appear in the upfield region of the spectrum.

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be used.[5]

  • ATR Method:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum.[6]

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder for analysis.[5]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3150 cm⁻¹MediumC-H stretch (triazole ring)
~2950 cm⁻¹MediumC-H stretch (methyl groups)
~1720 cm⁻¹StrongC=O stretch (ester)
~1550 cm⁻¹MediumC=N stretch (triazole ring)
~1450 cm⁻¹MediumC-H bend (methyl groups)
~1250 cm⁻¹StrongC-O stretch (ester)

Interpretation:

  • The strong absorption around 1720 cm⁻¹ is a clear indication of the ester carbonyl group.

  • The C-H stretching vibrations of the aromatic triazole ring and the aliphatic methyl groups will appear at their characteristic frequencies.

  • The C=N stretching of the triazole ring provides further evidence for the heterocyclic core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).[7]

  • A detector records the abundance of each ion, generating a mass spectrum.

Expected Mass Spectrum Data
m/zInterpretation
141Molecular ion [M]⁺
110Loss of methoxy group [M - OCH₃]⁺
82Loss of ester group [M - COOCH₃]⁺
59Ester fragment [COOCH₃]⁺

Interpretation:

  • The molecular ion peak at m/z 141 confirms the molecular weight of the compound.

  • The fragmentation pattern is consistent with the structure, showing characteristic losses of the methoxy and the entire ester group. The stability of the triazole ring often leads to it being a prominent part of the observed fragments.

MS_Fragmentation M [M]⁺˙ m/z 141 M_minus_OCH3 [M - OCH₃]⁺ m/z 110 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 82 M->M_minus_COOCH3 - •COOCH₃

Caption: Plausible fragmentation pathway in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The expected spectroscopic data presented in this guide, derived from established principles and data from related compounds, serves as a reliable reference for researchers and scientists. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for the advancement of research and development in fields utilizing this important class of heterocyclic compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical Sciences, 134(1).
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS.
  • Feist, B. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Patty, C. E., & Feist, B. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
  • Shimadzu. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
  • American Chemical Society. (2025).
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
  • Shimadzu. (n.d.). Ionization Modes: EI.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from The Royal Society of Chemistry website.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules, 30(8), 1734.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Creative Proteomics. (2019). Interpretation of Mass Spectra—EI-MS.
  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from The Royal Society of Chemistry website.
  • ResearchGate. (2010). 10α-Hydroxy-1-oxoeremophila-7(11),8(9)-dien-12,8.
  • ResearchGate. (n.d.). Selvaraj ROOPAN | Associate Professor | Ph.D | Research profile - Page 3.
  • ResearchGate. (n.d.). Prabakaran KAMALAKANNAN | Principal Scientist | M.Phil, Ph.D | Lupin Pharmaceuticals, Inc., Mumbai | Research and Development.
  • ResearchGate. (2025). Crystal structure of 10-(3'-N-morpholinopropyl)-2-trifluoro methyl phenoxazine, C20H21F3N2O2.
  • Khan, F. R. N., Kamalakannan, P., Roopan, S. M., & Akkurt, M. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1468.
  • SciELO. (n.d.). 1H-[3][4][5]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from SciELO website.

  • PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate.
  • ResearchGate. (n.d.). Venkatesha R. HATHWAR | Professor (Assistant) | PhD | Goa University, Taleigao | School of Physical and Applied Sciences | Research profile.
  • Sigma-Aldrich. (n.d.). Methyl-1H-1,2,4-triazole-3-carboxylate 98%.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). Journal of Physics: Conference Series, 1032, 012039.
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An In-depth Technical Guide to the Solubility of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound of growing interest in medicinal chemistry and materials science. As with any compound destined for use in these fields, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates how the compound can be purified, formulated, and utilized in various applications. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, offering both theoretical predictions and a robust experimental protocol for its determination.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical properties. For this compound, the key features are the triazole ring, the methyl ester group, and the N-methyl substituent. These functional groups dictate the polarity, hydrogen bonding capabilities, and overall intermolecular forces that govern its interaction with various solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Methyl-1H-1,2,3-triazole-4-carboxylic acidMethyl 1H-1,2,3-triazole-4-carboxylate[1]Methyl 1-methyl-1H-[2]triazole-3-carboxylate[3]
Molecular Formula C₅H₇N₃O₂C₄H₅N₃O₂C₄H₅N₃O₂C₅H₇N₃O₂
Molecular Weight 141.13 g/mol 127.10 g/mol 127.10 g/mol 141.13 g/mol
CAS Number Not explicitly found16681-71-34967-77-557031-66-0
Predicted Polarity PolarMore Polar (due to carboxylic acid)PolarPolar

The presence of three nitrogen atoms in the triazole ring and the oxygen atoms in the ester group make this compound a polar molecule. The N-methylation prevents the formation of a hydrogen bond at the N1 position, which may slightly reduce its solubility in protic solvents compared to its unmethylated counterpart. However, the lone pairs on the nitrogen and oxygen atoms can still act as hydrogen bond acceptors.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the polarity of this compound suggests good solubility in polar solvents. A qualitative report for the related "Methyl 1,2,3-Triazole-4-carboxylate" indicates good solubility in highly polar solvents like acetone and dimethyl sulfoxide[4]. We can extrapolate a similar, though not identical, behavior for the N-methylated target compound.

  • High Predicted Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) , N,N-dimethylformamide (DMF) , and acetone . These solvents can engage in dipole-dipole interactions with the polar functional groups of the triazole.

  • Moderate to Good Predicted Solubility: In polar protic solvents like methanol , ethanol , and other short-chain alcohols. While the N-methylation removes a hydrogen bond donor site, the molecule can still accept hydrogen bonds from the solvent.

  • Low Predicted Solubility: In nonpolar solvents such as hexanes , toluene , and diethyl ether . The significant difference in polarity between the solute and these solvents will likely result in poor solvation.

Comparative Solubility Data: The Isomer Methyl 1,2,4-Triazole-3-carboxylate

A valuable point of reference is the experimentally determined solubility of a close isomer, Methyl 1,2,4-triazole-3-carboxylate. A study by Li et al. (2022) provides quantitative solubility data in 14 different organic solvents at various temperatures[2][5]. While the different placement of the nitrogen atoms in the triazole ring will influence the dipole moment and crystal lattice energy, this data offers the best available quantitative insight into how a similar molecule behaves.

Table 2: Experimental Solubility of Methyl 1,2,4-Triazole-3-carboxylate at 298.15 K (25 °C)[5]

SolventMolar Fraction (x10³)Solubility ( g/100g solvent) - Calculated
Methanol17.87.32
Ethanol5.82.13
1-Propanol3.51.18
2-Propanol2.60.88
1-Butanol2.50.77
Isobutyl alcohol1.90.58
Acetonitrile2.41.34
Acetone4.11.50
2-Pentanone3.81.13
3-Pentanone3.61.07
4-Methyl-2-pentanone2.90.79
Cyclopentanone10.13.01
Cyclohexanone18.25.02
Tetrahydrofuran4.51.40

Calculated from molar fraction data presented in the source publication.

This data reveals that the isomer has the highest solubility in methanol and cyclohexanone[5]. The solubility in other alcohols and ketones is moderate. This information strongly supports the prediction that this compound will also exhibit a preference for polar solvents.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, direct experimental measurement is essential. The following is a robust, step-by-step protocol adapted from the gravimetric method, a reliable and widely used technique for determining the solubility of solid compounds in liquids[6].

Principle of the Gravimetric Method

A saturated solution of the compound is prepared at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined. The solubility can then be calculated.

Apparatus and Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic water bath with temperature control (±0.1 °C)

  • Jacketed glass vessel with magnetic stirrer

  • Calibrated digital thermometer

  • Analytical balance (±0.0001 g)

  • Glass syringes with filters (e.g., 0.45 µm PTFE)

  • Drying oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to solvent in jacketed vessel B Place vessel in thermostatic bath at target temperature A->B C Stir mixture for at least 24 hours to ensure saturation B->C D Stop stirring and allow solid to settle (e.g., 2 hours) C->D E Withdraw supernatant with pre-heated syringe and filter D->E G Dispense a known mass of the saturated solution into the vial (m_solution) E->G F Weigh a clean, dry vial (m_vial) F->G H Dry the sample in an oven until constant weight is achieved G->H I Weigh the vial with the dry solute (m_vial+solute) H->I J Calculate mass of solute (m_solute = m_vial+solute - m_vial) I->J K Calculate mass of solvent (m_solvent = m_solution - m_solute) J->K L Calculate solubility (e.g., g/100g solvent) K->L

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure
  • Preparation:

    • Add an excess amount of this compound to a known volume of the chosen solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vessel in the thermostatic water bath set to the desired temperature.

  • Equilibration:

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. A duration of 24 hours is recommended.

    • Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours, ensuring the supernatant is clear.

  • Sampling:

    • Pre-heat a glass syringe to the experimental temperature to prevent precipitation during sampling.

    • Carefully withdraw a sample of the clear supernatant through a filter attached to the syringe.

    • Dispense a known mass of the saturated solution into a pre-weighed, clean, and dry vial. Record the total mass (vial + solution).

  • Analysis:

    • Place the vial in a drying oven at a temperature below the boiling point of the solvent but sufficient to evaporate it completely (e.g., 60-80 °C).

    • Dry the sample until a constant mass is achieved.

    • Allow the vial to cool to room temperature in a desiccator and then weigh it. Record the final mass (vial + dry solute).

  • Calculation:

    • Calculate the mass of the solute and the solvent.

    • Express the solubility in the desired units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Conclusion

While direct, quantitative solubility data for this compound is currently lacking in published literature, a strong predictive framework can be established based on its molecular structure and comparative data from its isomers. The compound is anticipated to be most soluble in polar aprotic solvents and polar protic solvents, with limited solubility in nonpolar media. For applications requiring precise solubility values, the provided gravimetric experimental protocol offers a reliable and accurate method for its determination. This guide serves as a foundational resource for researchers, enabling informed decisions in experimental design, process development, and formulation for this promising heterocyclic compound.

References

  • Li, Y., et al. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 67(5), 1259–1266. [Link]

  • ResearchGate. Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. [Link]

  • PubChem. methyl 1H-1,2,3-triazole-4-carboxylate. [Link]

  • Rani, P., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy, 10, 2691–2703. [Link]

  • Taylor & Francis Online. Determination of experiment-based Abraham model solute descriptors for compounds exhibiting potential medicinal or agricultural properties. [Link]

  • National Institutes of Health. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. [Link]

  • ResearchGate. Measurement and Correlation of the Solubility and Thermodynamic Properties of Ribavirin(II) in Nine Pure Solvents and (1-Propanol + Water) Binary Solvents. [Link]

  • National Institutes of Health. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]

  • ACS Publications. Solid–Liquid Phase Equilibrium of 2-Mercapto-1,3,4-thiadiazol in Pure Organic Solvents. [Link]

  • ResearchGate. Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. [Link]

  • World of Chemicals. Exploring Methyl 1H-1,2,4-Triazole-3-Carboxylate: Properties and Applications. [Link]

  • Solubility of Things. 1-Methyl-1,2,4-triazole. [Link]

  • Defense Technical Information Center. Solubility Report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. [Link]

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"biological activity of 1,2,3-triazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,2,3-Triazole Derivatives

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The 1,2,3-triazole ring is a quintessential example of such a "privileged scaffold."[1] This five-membered nitrogen-containing heterocycle is not found in nature, yet its synthetic accessibility and unique physicochemical properties have cemented its role as a versatile building block in the development of novel therapeutic agents.[1][2]

The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast array of functional groups, allowing for the rapid generation of diverse compound libraries.[3][5] The resulting triazole core is more than a simple linker; its stability under metabolic conditions, combined with its ability to engage in hydrogen bonding and dipole interactions, allows it to interact effectively with biological targets, often serving as a key pharmacophore.[3][5][6]

This guide provides an in-depth exploration of the multifaceted biological activities of 1,2,3-triazole derivatives. We will delve into the synthetic logic, mechanisms of action, structure-activity relationships (SAR), and the experimental validation of their therapeutic potential across several key areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory applications.

Part 1: Synthesis - The "Click Chemistry" Engine

The widespread investigation of 1,2,3-triazoles is inextricably linked to the efficiency of their synthesis. The CuAAC reaction is the workhorse method, enabling medicinal chemists to reliably conjugate two molecular fragments—one bearing an azide and the other a terminal alkyne.

The causality behind this choice is clear: the reaction's simplicity and robustness accelerate the drug discovery process. It allows for modular synthesis, where different azide and alkyne building blocks can be combined to rapidly generate a multitude of derivatives for biological screening.[3][7]

G cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 (Organic Azide) Catalyst Cu(I) Source (e.g., CuSO4/Na-Ascorbate) Alkyne R2-C≡CH (Terminal Alkyne) Product 1,4-Disubstituted 1,2,3-Triazole Catalyst->Product Huisgen 1,3-Dipolar Cycloaddition caption Fig. 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: Fig. 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Part 2: Antimicrobial Activity

The emergence of drug-resistant pathogens presents a formidable threat to global health, necessitating the development of innovative antimicrobial agents.[8][9] 1,2,3-triazole derivatives have demonstrated significant potential as antibacterial and antifungal compounds.[9][10]

Mechanism of Action & Structure-Activity Relationship (SAR)

The antimicrobial action of triazoles is diverse. In bacteria, they can disrupt cell wall synthesis, inhibit essential enzymes, or interfere with biofilm formation—a structured community of microorganisms that provides protection against antimicrobial agents.[11] For instance, certain triazole derivatives show potent activity against Staphylococcus aureus by not only killing the planktonic (free-floating) bacteria but also preventing biofilm formation and acting on preformed biofilms.[11]

The structure of the substituents on the triazole ring is critical for activity. Often, conjugating the triazole core with other known antimicrobial pharmacophores, such as carbohydrates or quinolones, can enhance potency and broaden the spectrum of activity.[8][12] Lipophilicity, governed by the nature of the R1 and R2 side chains (see Fig. 2), also plays a crucial role, particularly in penetrating the bacterial cell membrane.[9]

Caption: Fig. 2: General Structure-Activity Relationship (SAR) points on the 1,2,3-triazole scaffold.

Quantitative Data: Antibacterial and Antifungal Activity

The efficacy of antimicrobial compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismActivity (MIC/IC₅₀)Reference
1,2,3-Triazole GlycosidesStaphylococcus aureus (Gram+)Promising Inhibition Zones[8]
1,2,3-Triazole GlycosidesCandida albicans (Fungus)Promising Inhibition Zones[8]
DAN 49 (a 1,2,3-triazole)Staphylococcus aureusMIC = 128 µg/mL[11]
Theophylline-Triazole HybridBacillus cereusMIC = 0.0156 mg/mL[10]
Coumarin-Triazole HybridVarious Fungal SpeciesSignificant Antifungal Activity[10]
Aryl-propanamide TriazolesCandida albicans SC5314MIC ≤0.125 µg/mL–4.0 µg/mL[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the bacteriostatic activity of a novel 1,2,3-triazole derivative.

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium (e.g., S. aureus) from an agar plate.

    • Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The use of a standard is critical for reproducibility.

    • Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test triazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). The choice of solvent is crucial; it must not have intrinsic antimicrobial activity at the highest concentration used.

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the test compound (at a starting concentration, e.g., 512 µg/mL in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 and 12 serve as controls.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. The final bacterial concentration will be ~7.5 x 10⁴ CFU/mL.

    • Well 11 (broth + inoculum) serves as the positive control for growth.

    • Well 12 (broth only) serves as the negative control (sterility check).

    • Seal the plate and incubate at 37°C for 18-24 hours. The incubation time is standardized to ensure the bacteria have entered the logarithmic growth phase in the control wells.

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This result is validated by observing robust growth in the positive control (well 11) and no growth in the negative control (well 12).

Part 3: Antiviral Activity

The limited availability of effective antiviral drugs fuels the search for new chemical entities capable of combating viral infections.[2] 1,2,3-triazoles have shown remarkable antiviral activity against a wide range of viruses, including influenza, HIV, hepatitis B and C, and even SARS-CoV-2.[14][15][16]

Mechanism of Action

Triazole derivatives can inhibit viral replication through various mechanisms. For influenza, some compounds have been shown to bind to and inhibit key surface proteins like hemagglutinin and neuraminidase, preventing the virus from entering host cells and spreading.[17] In the context of SARS-CoV-2, certain triazole-benzofused conjugates have demonstrated the ability to bind to the viral spike protein, which is a critical step in preventing viral entry into human cells.[16] The triazole ring can act as a bioisostere, mimicking other functional groups to fit into the active sites of viral enzymes, or as a rigid linker to correctly orient other pharmacophoric groups for optimal binding.[18]

Antiviral_MoA cluster_virus Virus Particle cluster_host Host Cell Spike Spike Protein Receptor Host Cell Receptor (e.g., ACE2) Spike->Receptor 1. Binding VirusCore Viral RNA/DNA Replication Viral Replication VirusCore->Replication 2. Entry & Replication Nucleus Nucleus Replication->Nucleus Triazole 1,2,3-Triazole Derivative Triazole->Spike Inhibition caption Fig. 3: Mechanism of viral entry inhibition by a 1,2,3-triazole derivative.

Caption: Fig. 3: Mechanism of viral entry inhibition by a 1,2,3-triazole derivative.

Quantitative Data: Antiviral Efficacy
Compound ClassVirusTargetActivity (EC₅₀ / IC₅₀)Reference
Lupinine-Triazole HybridsInfluenza A (H1N1, H3N2)Hemagglutinin, NeuraminidaseVirucidal (reduces infectivity)[17]
Triazole-Benzofused Conjugate (Cmpd 9)SARS-CoV-2 (Omicron)Spike ProteinIC₅₀ = 75.98 nM[16]
Triazole-Benzofused Conjugate (Cmpd 9)SARS-CoV-2 (Vero E6 cells)Viral ReplicationEC₅₀ = 80.4 µg/mL[16]

Part 4: Anticancer Activity

The fight against cancer requires agents that can selectively target tumor cells while minimizing harm to healthy tissues.[19] 1,2,3-triazole derivatives have emerged as a promising class of anticancer agents, with some compounds advancing to clinical trials.[19][20] They exhibit activity against various cancer types, including lung cancer.

Mechanism of Action

The anticancer mechanisms of 1,2,3-triazoles are diverse and often involve the inhibition of key cellular processes required for tumor growth and survival.[18][21] Common mechanisms include:

  • Enzyme Inhibition: Targeting kinases, which are crucial signaling proteins often overactive in cancer.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[21]

  • Cell Cycle Arrest: Halting the cell division cycle, preventing proliferation.[10][21]

  • DNA Intercalation: Due to its planar structure, the triazole ring can insert itself into the DNA of cancer cells, causing damage and leading to cell death.[18]

Hybrid molecules, which combine the 1,2,3-triazole scaffold with other known anticancer pharmacophores, are a particularly effective strategy for developing potent and selective agents.[19]

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of compounds is often measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation).

Compound ClassCell LineActivity (IC₅₀)Reference
Chromene-Triazole HybridsA549 (Lung Cancer)1.02–74.28 µM[21]
Coumarin-Triazole Hybrids (4a, 4b)A549 (Lung Cancer)2.97 and 4.78 µM[21]
Epipodophyllotoxin-Triazole HybridsA549 (Lung Cancer)0.97–1.96 µM[21]
1,4-Naphthoquinone-Triazole HybridsMCF-7, HT-29, MOLT-4Notable Cytotoxicity[10]
Thymol-Oxadiazole-Triazole (Cmpd 9)MCF-7 (Breast Cancer)1.1 µM[22]

Part 5: Anti-inflammatory Activity

Inflammation is a natural protective response, but chronic inflammation is a key driver of many diseases.[23] The anti-inflammatory effect of some triazole derivatives is based on the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory mediators such as prostaglandins.[23]

Mechanism of Action

By inhibiting COX-2, 1,2,3-triazole derivatives can effectively reduce the inflammatory cascade. Studies have shown that potent derivatives can significantly decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α, while simultaneously increasing the level of anti-inflammatory cytokines like IL-4.[23] This dual action makes them attractive candidates for developing new anti-inflammatory drugs.

Quantitative Data: Anti-inflammatory Efficacy
Compound ClassModelActivityReference
1,4-disubstituted 1H-1,2,3-triazolesCarrageenan-induced paw edemaUp to 77.4% inhibition[23]
7-Oxodehydroabietic acid-Triazole (Cmpd 9)NO inhibition in BV2 cellsIC₅₀ = 8.00 µM[24][25]
Phthalimido-alkyl-1H-1,2,3-triazolesCarrageenan-induced paw edemaEffective reduction of edema[10]

Conclusion and Future Outlook

The 1,2,3-triazole scaffold is a testament to the power of synthetic chemistry in driving drug discovery. Its ease of synthesis via click chemistry, coupled with its remarkable stability and versatile biological activity, has established it as a truly privileged structure in medicinal chemistry.[3][5] Derivatives have demonstrated potent and diverse activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[10]

The future of 1,2,3-triazole research lies in the continued exploration of novel hybrid molecules, where the triazole core links different pharmacophores to create multi-target agents with enhanced efficacy and reduced potential for resistance.[19] As our understanding of disease biology deepens, the modular nature of triazole synthesis will allow for the rational design of next-generation therapeutics tailored to specific biological targets. The journey of this humble heterocycle from a synthetic curiosity to a cornerstone of modern drug development is far from over.

References

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed.
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  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. MDPI.
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  • Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal.
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  • Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. PubMed.
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  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
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The Architect's Guide to a Privileged Scaffold: A Technical Whitepaper on the Discovery and Synthesis of Novel Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, represents a cornerstone in modern medicinal chemistry and drug development.[1] Its isomeric forms, 1,2,3- and 1,2,4-triazoles, are prevalent in a multitude of FDA-approved drugs, underscoring their significance as "privileged scaffolds."[2] This guide provides an in-depth technical exploration of the discovery and synthesis of novel triazole-based compounds. We will delve into the foundational synthetic strategies, with a particular focus on the robust and versatile cycloaddition reactions that have revolutionized access to these vital structures. This whitepaper is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the causal reasoning behind methodological choices, ensuring a blend of theoretical understanding and practical application.

The Triazole Moiety: A Staple in Medicinal Chemistry

The prevalence of the triazole ring in pharmaceuticals is not coincidental. Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole interactions, make it an ideal component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] Notable examples of FDA-approved drugs containing a triazole core include the antifungal agent Fluconazole and the antiviral Ribavirin, illustrating the therapeutic breadth of this heterocyclic system.[2][3]

The Dawn of "Click" Chemistry: Synthesis of 1,2,3-Triazoles

The advent of "click chemistry" has profoundly impacted the synthesis of 1,2,3-triazoles, transforming a once challenging endeavor into a highly efficient and reliable process.[4] The cornerstone of this approach is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, affording 1,4-disubstituted 1,2,3-triazoles with exceptional regioselectivity and high yields.[4] The reaction is lauded for its mild conditions, tolerance of a wide range of functional groups, and ease of execution.

The catalytic cycle of CuAAC is initiated by the formation of a copper(I)-acetylide intermediate. This is followed by coordination of the azide, a cyclization step, and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide Coordination Azide R2-N3 Intermediate_Complex [Cu(I) complex with Azide and Acetylide] Azide->Intermediate_Complex Coordination CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Intermediate_Complex Cycloadduct Copper Triazolide Intermediate_Complex->Cycloadduct Cyclization Product 1,4-Disubstituted 1,2,3-Triazole Cycloadduct->Product Protonolysis Product->CuI Catalyst Regeneration

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol provides a general procedure for the CuAAC reaction.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-benzyl-4-phenyl-1,2,3-triazole.[5]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is highly effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary route to the 1,5-disubstituted isomers.[6] This method is particularly advantageous as it can also be applied to internal alkynes, leading to fully substituted 1,2,3-triazoles.

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through a ruthenium-vinylidene intermediate, followed by oxidative cyclization and reductive elimination to yield the 1,5-disubstituted triazole.

RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R1-C≡CH Ru_Vinylidene [Cp*Ru]=C=CHR1 Alkyne->Ru_Vinylidene Coordination & Rearrangement Azide R2-N3 Ruthenacycle Ruthenacycle Intermediate Azide->Ruthenacycle Oxidative Cyclization Ru_catalyst [Cp*RuCl] Ru_catalyst->Ru_Vinylidene Ru_Vinylidene->Ruthenacycle Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_catalyst Catalyst Regeneration Pellizzari_Mechanism cluster_reactants Reactants Amide R1-CONH2 Diacylhydrazine R1-CONHNHCOR2 Amide->Diacylhydrazine Acylhydrazide R2-CONHNH2 Acylhydrazide->Diacylhydrazine Condensation Intermediate Cyclic Intermediate Diacylhydrazine->Intermediate Intramolecular Cyclization Product 3,5-Disubstituted 1,2,4-Triazole Intermediate->Product Dehydration Einhorn_Brunner_Mechanism cluster_reactants Reactants Imide R1-CO-NH-CO-R2 Adduct Tetrahedral Intermediate Imide->Adduct Hydrazine R3-NHNH2 Hydrazine->Adduct Nucleophilic Attack Cyclic_Intermediate Cyclized Intermediate Adduct->Cyclic_Intermediate Intramolecular Cyclization Product Substituted 1,2,4-Triazole Cyclic_Intermediate->Product Dehydration

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,3-Triazoles are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry, materials science, and chemical biology.[1] Their utility stems from their unique chemical stability, dipolar nature, and ability to engage in hydrogen bonding. The specific regioisomer of a substituted triazole can dramatically influence its biological activity and material properties, making regioselective synthesis a critical aspect of their application. This note focuses on the regioselective synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a valuable building block in organic synthesis.

The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This reaction offers significant advantages over the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures.[3][5] The CuAAC, in contrast, proceeds with high regioselectivity for the 1,4-isomer, occurs under mild conditions, and tolerates a broad range of functional groups.[2][5][6]

This guide provides a detailed protocol for the synthesis of this compound via the CuAAC reaction, along with an in-depth discussion of the underlying mechanism and practical considerations for researchers.

Mechanistic Insights: The Basis of Regioselectivity

The remarkable regioselectivity of the CuAAC reaction is a direct consequence of its catalytic cycle, which differs significantly from the concerted mechanism of the thermal cycloaddition. The currently accepted mechanism for the CuAAC often involves a dinuclear copper intermediate, which provides a more comprehensive explanation for the observed rate acceleration and high fidelity.[2]

The key steps in the catalytic cycle are:

  • Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of a Cu(I) catalyst to the terminal alkyne, methyl propiolate. This coordination increases the acidity of the terminal proton, facilitating its removal by a base to form a copper(I) acetylide intermediate.[7]

  • Coordination of the Azide: The organic azide, in this case, methyl azide, then coordinates to the copper center.

  • Cycloaddition and Ring Formation: A stepwise process involving nucleophilic attack of the azide onto the alkyne, mediated by the copper catalyst, leads to the formation of a six-membered copper-containing intermediate.[]

  • Protonolysis and Catalyst Regeneration: This intermediate then undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.[]

This copper-mediated pathway ensures the specific formation of the 1,4-regioisomer, this compound. In contrast, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, highlighting the power of catalyst control in directing reaction outcomes.[5][9][10][11]

Experimental Workflow

The synthesis of this compound involves the reaction of methyl propiolate with methyl azide in the presence of a copper(I) catalyst.

Caption: Experimental workflow for the CuAAC synthesis.

Detailed Protocol

This protocol describes a reliable method for the synthesis of this compound.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Methyl propiolateC₄H₄O₂84.071.0 g11.89
Methyl Azide (as a ~2M solution in THF)CH₃N₃57.05~6.5 mL~13.0
Copper(II) sulfate pentahydrateCuSO₄·5H₂O249.68150 mg0.60
Sodium ascorbateC₆H₇NaO₆198.11235 mg1.19
tert-ButanolC₄H₁₀O74.1220 mL-
Water (deionized)H₂O18.0220 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Brine--As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • Catalyst Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(II) sulfate pentahydrate (150 mg, 0.60 mmol) and sodium ascorbate (235 mg, 1.19 mmol) in a mixture of tert-butanol (20 mL) and water (20 mL). Stir the mixture at room temperature until a clear, pale yellow solution is formed. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst.[5]

  • Reactant Addition: To the catalyst solution, add methyl propiolate (1.0 g, 11.89 mmol).

  • Azide Addition: Slowly add a solution of methyl azide (~2M in THF, ~6.5 mL, ~13.0 mmol) to the reaction mixture. Caution: Methyl azide is a potentially explosive and toxic compound. Handle with extreme care in a well-ventilated fume hood. A one-pot procedure where the azide is generated in situ from an alkyl halide and sodium azide can be a safer alternative.[12]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (methyl propiolate) is consumed.

  • Work-up: Upon completion, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show a characteristic singlet for the triazole proton (H5) in the range of 8.00–8.75 ppm.[13] The ¹³C NMR spectrum will show distinct signals for the triazole carbons (C4 and C5).[13]

Troubleshooting and Key Considerations

  • Catalyst Activity: The presence of the active Cu(I) species is crucial. Ensure that the sodium ascorbate is fresh and used in slight excess to prevent oxidative homocoupling of the alkyne.[5]

  • Azide Stability: Low molecular weight azides can be unstable.[12] Using a solution of the azide or generating it in situ is recommended for safety.

  • Solvent Choice: The reaction is tolerant of a variety of solvents, including aqueous systems, which can be advantageous for green chemistry applications.[14]

  • Copper Removal: Residual copper in the final product can be a concern for biological applications. Washing the organic extract with an aqueous solution of a chelating agent like EDTA can help remove copper ions.[15]

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides a highly efficient and regioselective route for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably access this valuable building block for a wide range of applications in drug discovery and materials science. The mild reaction conditions and high functional group tolerance make this method a powerful tool in modern organic synthesis.

References

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health. [Link]

  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. RSC Sustainability. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. [Link]

  • Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry (RSC Publishing). [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. The Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters (ACS Publications). [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews (ACS Publications). [Link]

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI. [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews (ACS Publications). [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Purification of triazoles.
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. [Link]

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  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Organic Chemistry Portal. [Link]

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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]

Sources

Application Note: A Practical Protocol for the N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylated 1,2,3-triazoles are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals, where the position of the methyl group profoundly influences biological activity and material properties. The alkylation of NH-1,2,3-triazoles, however, presents a significant regioselectivity challenge, often yielding a mixture of N1 and N2-substituted isomers.[1][2][3] This application note provides a comprehensive, field-proven protocol for the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, and provide a detailed methodology for the synthesis, separation, and characterization of the resulting N1 and N2-methyl regioisomers. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for accessing these valuable chemical entities.

Introduction and Mechanistic Rationale

The methylation of Methyl 1H-1,2,3-triazole-4-carboxylate involves the substitution of the acidic proton on the triazole ring with a methyl group. Due to the electronic nature of the 1,2,3-triazole ring, the starting material exists as a mixture of tautomers (1H and 2H), which complicates direct alkylation.[4] The reaction typically proceeds via deprotonation of the N-H bond by a base, creating a triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic methylating agent.

The nucleophilicity of the different nitrogen atoms in the triazolide anion leads to the formation of two primary regioisomers: Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (N1 isomer) and Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (N2 isomer).

Reaction Scheme: Methyl 1H-1,2,3-triazole-4-carboxylate → (Base, Methylating Agent) → Mixture of this compound and Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

The regioselectivity of this reaction is a complex function of several factors:[1][2][5]

  • Base: A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the triazole without causing significant side reactions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation of the base and the intermediate triazolide salt, facilitating the nucleophilic attack.[5]

  • Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive electrophile for this transformation.[6][7]

  • Temperature: The reaction is initiated at a low temperature to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[6][7]

Experimental Workflow Overview

The overall process involves the setup of the reaction under an inert atmosphere, controlled addition of reagents, monitoring for completion, a standard aqueous work-up, and finally, purification of the crude product to isolate the individual regioisomers.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Starting Material (Methyl 1H-1,2,3-triazole-4-carboxylate) in dry DMF B 2. Add Base (K₂CO₃) under N₂ atmosphere A->B C 3. Cool to 0 °C (273 K) B->C D 4. Add Methyl Iodide (CH₃I) C->D E 5. Stir at 0 °C, then warm to RT Monitor by TLC D->E F 6. Evaporate DMF (in vacuo) E->F G 7. Isomeric Mixture (Crude Residue) F->G H 8. Column Chromatography (Silica Gel) G->H I Product 1: Methyl 1-methyl-1H-1,2,3- triazole-4-carboxylate (N1) H->I Isomer A J Product 2: Methyl 2-methyl-2H-1,2,3- triazole-4-carboxylate (N2) H->J Isomer B

Figure 1. High-level experimental workflow for the methylation and subsequent purification.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6][7]

Materials and Reagents
ReagentSupplierCAS NumberNotes
Methyl 1H-1,2,3-triazole-4-carboxylateSigma-Aldrich7051-46-9Starting material
Potassium Carbonate (K₂CO₃), anhydrousFisher Scientific584-08-7Finely powdered is preferred
Methyl Iodide (CH₃I)Acros Organics74-88-4Reagent grade, store protected from light
N,N-Dimethylformamide (DMF), anhydrousAlfa Aesar68-12-2Sure/Seal™ or freshly distilled
Ethyl AcetateVWR141-78-6HPLC grade, for chromatography
HexanesVWR110-54-3HPLC grade, for chromatography
Silica GelSorbent Technologies63231-67-4230-400 mesh, for chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 1H-1,2,3-triazole-4-carboxylate (2.0 g).

  • Solvent and Base Addition: Add anhydrous DMF (15 mL) to the flask and stir to dissolve the starting material. Add anhydrous potassium carbonate (1.3 g).

  • Cooling: Place the flask in an ice-water bath and stir the suspension at 0 °C (273 K) for 15 minutes under a steady, gentle stream of nitrogen gas.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (0.98 mL) dropwise to the reaction mixture over 5 minutes.

  • Reaction Progression: Stir the mixture vigorously at 0 °C for 1 hour. After this period, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate/Hexane eluent system). The reaction typically takes several hours.

  • Work-up: Once the reaction is complete as indicated by TLC, evaporate the DMF under reduced pressure (in vacuo).

  • Purification: The resulting crude residue, containing a mixture of the N1 and N2 methylated isomers, should be purified by column chromatography on silica gel. The specific eluent system may require optimization but a gradient of Ethyl Acetate in Hexanes is a good starting point. Collect the fractions corresponding to each isomer as identified by TLC.[6][7]

Characterization and Validation of Isomers

The successful synthesis and separation of the regioisomers must be validated through analytical techniques. LCMS analysis of the crude reaction mixture can confirm the formation of two products with the same mass.[6][7] ¹H NMR spectroscopy is crucial for distinguishing between the N1 and N2 isomers.

Compound NameIsomerExpected Mass [M+H]⁺Key ¹H NMR Signals (Hypothetical, in CDCl₃)
This compoundN1142.05~4.1-4.3 ppm (s, 3H, N-CH₃), ~3.9 ppm (s, 3H, O-CH₃), ~8.1-8.3 ppm (s, 1H, Triazole-H)
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylateN2142.05~4.3-4.5 ppm (s, 3H, N-CH₃), ~3.9 ppm (s, 3H, O-CH₃), ~7.9-8.1 ppm (s, 1H, Triazole-H)

Note: The exact chemical shifts (ppm) for the N-CH₃ and triazole protons will differ between the N1 and N2 isomers due to the different electronic environments, providing a definitive method for identification.

Troubleshooting and Advanced Insights

  • Incomplete Reaction: If TLC shows significant unreacted starting material, the reaction time can be extended, or the reaction can be gently warmed (e.g., to 40 °C). Ensure the potassium carbonate is anhydrous and finely powdered for maximum reactivity.

  • Poor Isomer Separation: If the isomers co-elute during column chromatography, try a shallower solvent gradient or switch to a different solvent system (e.g., Dichloromethane/Methanol).

  • Formation of Byproducts: Over-alkylation can lead to the formation of a quaternary triazolium salt, which is typically highly polar and may remain at the baseline on TLC. Using the specified stoichiometry helps minimize this.

  • Alternative Methylating Agents: For substrates sensitive to the basic conditions or the reactivity of methyl iodide, other methylating agents can be considered. Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to the highly explosive diazomethane and can efficiently methylate carboxylic acids and some heterocycles.[8][9][10][11] However, its use requires specific protocols, often in the presence of methanol, to achieve high yields of methyl esters.[12]

G cluster_validation Validation & Characterization A Synthesis Protocol Executed B Crude Product: Isomeric Mixture + Impurities A->B C Separation: Column Chromatography B->C D Isolated Isomer 1 C->D Fraction A E Isolated Isomer 2 C->E Fraction B F Spectroscopic Analysis (NMR, MS) D->F G Spectroscopic Analysis (NMR, MS) E->G

Figure 2. Logical diagram illustrating the self-validating process from synthesis to characterization.

Conclusion

The N-methylation of Methyl 1H-1,2,3-triazole-4-carboxylate is a fundamental transformation for accessing important chemical building blocks. While the formation of regioisomers is inherent to the system's reactivity, the protocol detailed herein provides a robust and reproducible method for synthesizing and subsequently isolating the desired N1 and N2-methyl products. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this methodology for their specific drug discovery and material science applications.

References

  • Khan, F. R. N., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o213. Available at: [Link]

  • Belletire, J. L., et al. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 38(5), 738-745. Available at: [Link]

  • Khan, F. R. N., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(1), o212. Available at: [Link]

  • Belletire, J. L., et al. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Defense Technical Information Center. Available at: [Link]

  • Larkin, J., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(6), 3895-3933. Available at: [Link]

  • Khan, I., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 14(1), 2634. Available at: [Link]

  • Belletire, J. L., et al. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 38(5), 738-745. Available at: [Link]

  • Google Patents. US4269987A - Purification of triazoles.
  • Google Patents. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
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  • Google Patents. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Shackelford, S. A., et al. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 38(5), 738-745. Available at: [Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619-1626. Available at: [Link]

  • Google Patents. Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
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  • Baranov, M. A., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(21), 7481. Available at: [Link]

  • Belletire, J. L., et al. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. Available at: [Link]

  • Guedes, G. P., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Pharmaceuticals, 15(12), 1509. Available at: [Link]

  • Chemistry LibreTexts. TMS-Diazomethane. Available at: [Link]

  • PubChem. Trimethylsilyldiazomethane. Available at: [Link]

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie/Chemical Monthly, 135(8), 1015-1022. Available at: [Link]

  • ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. Available at: [Link]

  • Al-Jumaili, A. A. H. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 25(1), 1-8. Available at: [Link]

  • Viana, R. B., et al. (2018). Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II). The Journal of Physical Chemistry A, 122(5), 1365-1376. Available at: [Link]

  • Khan, F. R. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. ResearchGate. Available at: [Link]

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  • Royal Society of Chemistry. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Available at: [Link]

  • Nenajdenko, V. G., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. International Journal of Molecular Sciences, 24(12), 10243. Available at: [Link]

  • Kumar, D., et al. (2021). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. Scientific Reports, 11(1), 19992. Available at: [Link]

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  • Wang, Z., et al. (2023). Regioselectively Electrochemical Synthesis of N2-Selective C–H Amination of Ethers with N-Tosyl 1,2,3-Triazole via Triazole Radical Cation. Organic Letters, 25(28), 5271-5276. Available at: [Link]

Sources

Application Notes & Protocols: The Synthesis and Application of Functionalized Triazoles via Copper-Catalyzed 'Click Chemistry'

Author: BenchChem Technical Support Team. Date: January 2026

Focus Reagent: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." We will focus specifically on the practical synthesis of This compound , a functionalized triazole that serves as a valuable building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to explain the causality behind the protocol, ensuring robust, reproducible, and insightful experimental design.

Introduction: The Power of the Triazole Scaffold in Modern Chemistry

The 1,2,3-triazole ring is a privileged structural motif in drug discovery and chemical biology.[][2] Its remarkable stability, capacity for hydrogen bonding, and role as a bioisostere for amide bonds make it a highly sought-after component in the design of novel therapeutics and functional materials.[3] The advent of "click chemistry," a concept introduced by K.B. Sharpless, revolutionized the synthesis of these scaffolds.[4]

The premier click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a powerful method for covalently linking molecular fragments with unparalleled efficiency and specificity.[5][6] Unlike the classic Huisgen 1,3-dipolar cycloaddition, which requires harsh thermal conditions and often yields mixtures of regioisomers, the CuAAC reaction proceeds at room temperature to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[4][5] This guide will detail the synthesis of a model functionalized triazole, this compound, to illustrate the practical application and underlying principles of this transformative reaction.

The Core Mechanism: Understanding the CuAAC Reaction

The extraordinary rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and high regioselectivity of the CuAAC are rooted in its intricate, copper-mediated mechanism.[4] While early proposals considered a mononuclear catalyst, substantial kinetic and computational evidence now supports a dinuclear copper intermediate as the kinetically dominant pathway.[7]

The widely accepted mechanism proceeds through several key steps:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne, significantly increasing the acidity of the terminal proton and facilitating its deprotonation to form a copper acetylide intermediate.[5][8]

  • Coordination with the Azide: The organic azide then coordinates to the copper center.

  • Cycloaddition: A stepwise process involving the formation of a six-membered copper-containing ring occurs.[]

  • Rearrangement and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[8][]

This catalytic cycle is what allows the reaction to proceed under mild, often aqueous, conditions with high fidelity and tolerance for a vast array of functional groups.[4]

G cluster_0 CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide [R₁-C≡C-Cu(I)] Copper Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Six_Membered Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered + Azide Azide R₂-N₃ (Organic Azide) Azide->Six_Membered Cu_Triazolide Copper Triazolide Intermediate Six_Membered->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis Proton_Source H⁺ Source Proton_Source->Product

Caption: The catalytic cycle of the CuAAC reaction.

Application Workflow: Synthesis of this compound

This section outlines the complete workflow for synthesizing the target molecule from its constituent azide and alkyne precursors: methyl azide and methyl propiolate . The workflow is designed to be a self-validating system, with clear checkpoints for monitoring and ensuring product quality.

G cluster_workflow Synthesis Workflow prep 1. Reagent & Catalyst Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup Add Reagents reaction 3. CuAAC Reaction (Room Temp, Stirring) setup->reaction monitor 4. TLC Monitoring reaction->monitor Aliquot Sampling monitor->reaction Incomplete workup 5. Aqueous Work-up & Extraction monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: Experimental workflow for triazole synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 5 mmol scale.

4.1 Materials and Reagents

  • Methyl propiolate (Alkyne)

  • Methyl azide (Azide) - Caution: Low molecular weight azides can be explosive; handle with appropriate safety precautions, preferably as a solution.

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand [Optional, but recommended]

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

  • Deionized water

4.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

4.3 Catalyst Stock Solution Preparation

Causality: Preparing stock solutions ensures accurate dispensing of small catalyst quantities and promotes homogeneity.

  • Copper Solution: Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.

  • Ascorbate Solution: Prepare a 1 M solution of sodium L-ascorbate in deionized water. This solution should be made fresh, as ascorbate can degrade.

  • Ligand Solution (Optional): Prepare a 0.1 M solution of THPTA in deionized water.

4.4 Reaction Procedure

  • To a 50 mL round-bottom flask, add methyl propiolate (5.0 mmol, 1.0 equiv.).

  • Add 20 mL of a 1:1 t-BuOH/H₂O solvent mixture.

  • Add the solution of methyl azide (5.5 mmol, 1.1 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge the solution and headspace with argon or nitrogen for 15-20 minutes. Causality: This is critical to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to suppress the primary side reaction, the oxidative homocoupling of the alkyne (Glaser coupling).[10]

  • With vigorous stirring, add the THPTA ligand solution (0.25 mmol, 0.05 equiv.). Causality: The ligand stabilizes the active Cu(I) species, accelerates the reaction, and prevents copper from precipitating or causing degradation of biomolecules in bioconjugation contexts.[11][12]

  • Add the sodium ascorbate solution (0.5 mmol, 0.1 equiv.).

  • Finally, add the CuSO₄ solution (0.05 mmol, 0.01 equiv.). The solution may turn slightly yellow or heterogeneous. Causality: Sodium ascorbate reduces the Cu(II) sulfate to the catalytically active Cu(I) species in situ.[13][14] A slight excess of ascorbate is used to maintain a reducing environment.[4]

  • Stir the reaction at room temperature for 4-12 hours.

4.5 Reaction Monitoring

  • Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane/Ethyl Acetate mobile phase). Spot the starting alkyne and the reaction mixture. The disappearance of the alkyne spot and the appearance of a new, more polar product spot indicates reaction progression.

4.6 Work-up and Purification

  • Once the reaction is complete, dilute the mixture with 20 mL of water and transfer to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound. Expert Insight: Residual copper can sometimes be removed by washing the organic extract with a dilute aqueous ammonia solution, which chelates copper, though this may not be necessary if a ligand was used.[10]

4.7 Characterization

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic signal for the triazole proton (H-5) typically appears as a singlet in the ¹H NMR spectrum around δ 7.5-8.5 ppm.[15]

Key Insights: Optimizing Your CuAAC Reaction

5.1 The Critical Role of Ligands

While the CuAAC reaction can proceed without a ligand, the addition of a copper-chelating ligand is one of the most important optimizations for performance, especially in sensitive applications.[12] Ligands protect the Cu(I) ion from oxidation and disproportionation, thereby maintaining a high concentration of the active catalyst and accelerating the reaction.[11]

Ligand Key Properties Typical Application
TBTA Water-insoluble, very high reaction kinetics.Organic synthesis. Not suitable for live cells due to low solubility and cytotoxicity.[11]
THPTA Water-soluble, moderate kinetics, protects biomolecules from oxidative damage.[12]Bioconjugation in aqueous buffers, in vitro applications.[14]
BTTAA Water-soluble, very high kinetics, very low cytotoxicity.[14][16]Demanding applications requiring high speed and biocompatibility, including in vivo studies.[11]

5.2 Troubleshooting Common Issues

  • Low or No Yield:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure thorough deoxygenation of all solutions and maintain an inert atmosphere throughout the reaction. Use freshly prepared sodium ascorbate solution.[10]

  • Alkyne Homocoupling (Glaser Product):

    • Cause: Presence of oxygen leading to oxidative coupling of the alkyne.

    • Solution: Rigorous deoxygenation is key. Using a ligand can also help, as it accelerates the desired CuAAC pathway to outcompete the side reaction.[10]

  • Difficulty Removing Copper:

    • Cause: Strong coordination of copper to the triazole product or other functional groups.

    • Solution: Purification via silica gel chromatography is usually effective.[17] For persistent cases, washing with chelating agents like EDTA or aqueous ammonia during work-up can be employed.[10]

Conclusion and Future Directions

The successful synthesis of this compound via the CuAAC reaction serves as a gateway to a vast chemical space. The ester functionality of this product can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amines, alcohols, or other nucleophiles to build more complex and functionally diverse molecules. This modularity is the essence of click chemistry and is why functionalized triazoles are central to high-throughput screening and fragment-based drug design.[][18] By understanding and mastering the principles and protocols outlined here, researchers can effectively leverage this powerful chemical tool to advance their discovery programs.

References

  • Title: mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC)
  • Source: Organic-chemistry.
  • Title: Click chemistry ligands and catalysts Source: Lumiprobe URL
  • Title: Ligands for Click Chemistry Source: TCI Chemicals URL
  • Title: Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction Source: Angewandte Chemie International Edition URL
  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Title: Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands Source: Vector Labs URL
  • Title: Auxiliary Cu(I)
  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology URL
  • Title: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Title: Click Chemistry: Functionalized Triazoles Source: ChemistryViews URL
  • Title: Applications of Click Chemistry Source: BOC Sciences URL
  • Title: Recent applications of click chemistry in drug discovery Source: ResearchGate URL
  • Title: Application Notes and Protocols for Functionalizing 1,2,4-Triazoles via Click Chemistry Source: Benchchem URL
  • Title: Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile “Click” Reaction Source: Organic Letters URL
  • Title: Technical Support Center: Purification of Triazole Products from CuAAC Reactions Source: Benchchem URL
  • Title: Click Triazoles for Bioconjugation Source: Bioconjugate Chemistry URL
  • Title: Copper contents in the triazole products after column chromatographic purification on silica gel Source: ResearchGate URL
  • Title: Cu(1)
  • Title: The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[4][7][16]triazol-1-yl-ethanol Derivatives Source: MDPI URL:

Sources

Application Notes: The Strategic Use of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of the 1,2,3-Triazole Scaffold

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic selection of foundational chemical scaffolds is paramount. The 1,2,3-triazole ring system has garnered significant attention as a versatile and robust building block in medicinal and agrochemical research.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions make it an attractive "pharmacophore" for designing new active ingredients.[2][4]

This guide focuses on Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate , a highly functionalized intermediate poised for the synthesis of next-generation agrochemicals. Unlike the more historically prevalent 1,2,4-triazole isomer found in many demethylation inhibitor (DMI) fungicides, the 1,2,3-triazole scaffold offers a distinct structural framework, opening avenues for new modes of action and potentially circumventing existing resistance mechanisms.[5][6] The presence of a methyl ester at the 4-position and an N-methyl group provides specific synthetic handles for diversification, allowing chemists to explore a vast chemical space in the creation of novel fungicides, herbicides, and insecticides.[7]

This document serves as a technical guide for researchers, outlining the core synthetic transformations of this intermediate and providing detailed protocols for its application in the design and synthesis of novel agrochemical candidates, with a particular focus on creating carboxamide derivatives analogous to proven fungicidal classes.

Physicochemical Properties

A thorough understanding of the starting material's properties is critical for reaction setup and optimization.

PropertyValueSource
IUPAC Name This compound[8]
Molecular Formula C₅H₇N₃O₂[8]
Molecular Weight 141.13 g/mol [9]
Appearance White to off-white powder/solid[10]
Solubility Good solubility in polar organic solvents like DMF, DMSO, and Acetone[10]

Part 1: Core Synthetic Strategy - From Ester to Bioactive Carboxamide

The most powerful feature of this compound is its methyl ester group. This functional group serves as a stable, yet readily convertible, precursor to a carboxylic acid. The subsequent formation of an amide bond by coupling this acid with a diverse range of amines (particularly anilines) is a cornerstone of modern agrochemical synthesis. This strategy is famously employed in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, where a carboxamide linkage is critical for biological activity.[11][12][13]

The overall workflow is a robust two-step process:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Activation of the carboxylic acid and reaction with a selected amine to form the target carboxamide.

G Start Methyl 1-methyl-1H-1,2,3- triazole-4-carboxylate Acid 1-methyl-1H-1,2,3-triazole- 4-carboxylic acid Start->Acid Protocol 1: Saponification (e.g., LiOH, H2O/THF) Final Target Agrochemical Candidate (Triazole Carboxamide) Acid->Final Protocol 2: Amide Coupling (e.g., HATU, EDCI/HOBt) Amine Diverse Anilines / Amines (R-NH2) Amine->Final Coupling Partner G Triazole 1-Methyl-1,2,3-Triazole (Novel Scaffold) Amide Carboxamide (-C(O)NH-) Aniline Substituted Aniline (e.g., Biphenyl, Adamantyl, etc.)

Sources

The Versatile Scaffold: Synthesizing Bioactive Molecules from Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2,3-Triazole Core

The 1,2,3-triazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable physicochemical properties and diverse biological activities.[1][2] Molecules incorporating this five-membered, nitrogen-rich heterocycle exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The triazole moiety is metabolically stable, capable of forming hydrogen bonds, and can act as a rigid linker connecting different pharmacophores, making it an invaluable tool in drug design.[4]

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate serves as a highly versatile and readily available starting material for accessing a rich diversity of bioactive compounds. Its strategic functionalization, primarily through transformations of the C4-ester group, opens avenues to novel carboxamides, carbinols, and other derivatives with significant therapeutic potential. This guide provides a detailed exploration of key synthetic strategies, field-proven insights, and step-by-step protocols for leveraging this powerful building block in drug discovery and development.

Core Synthetic Strategies: Unlocking the Potential of the C4-Ester

The synthetic utility of this compound is centered around three primary transformations of its ester functionality:

  • Saponification (Hydrolysis): Conversion of the methyl ester to the corresponding carboxylic acid is a pivotal first step, creating a versatile intermediate for a wide array of subsequent reactions, most notably amide bond formation.

  • Amide Bond Formation: Coupling of the derived carboxylic acid with a diverse range of amines is the most direct route to a vast library of 1,2,3-triazole-4-carboxamides, a class of compounds frequently associated with potent biological activity.

  • Reduction to Alcohols: Reduction of the ester provides the corresponding (1-methyl-1H-1,2,3-triazol-4-yl)methanol, a key precursor for synthesizing ethers, esters, and other derivatives with modified physicochemical properties.

The following sections will delve into the practical application of these strategies, providing detailed protocols and the scientific rationale behind the chosen methodologies.

Part 1: Saponification to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Scientific Rationale: The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental and often necessary transformation. The resulting carboxylic acid is a versatile handle for a multitude of subsequent reactions, particularly amide couplings. Base-mediated saponification is the most common and efficient method for this conversion. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) in research settings due to its better solubility in mixed aqueous-organic solvent systems and the often cleaner reaction profiles it provides.[5]

Workflow for Saponification:

start This compound reagents LiOH or NaOH THF/Water or MeOH/Water start->reagents Dissolve reaction Stir at Room Temperature reagents->reaction workup Acidify with HCl to pH ~3 reaction->workup After completion extraction Extract with Ethyl Acetate workup->extraction product 1-methyl-1H-1,2,3-triazole-4-carboxylic acid extraction->product Isolate

Caption: Saponification Workflow.

Protocol 1: LiOH-Mediated Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Addition of Base: Add LiOH·H₂O (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3 with 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-methyl-1H-1,2,3-triazole-4-carboxylic acid as a white solid. The product is often of sufficient purity for the next step without further purification.

Part 2: Synthesis of Bioactive 1,2,3-Triazole-4-Carboxamides

Scientific Rationale: The formation of an amide bond is one of the most crucial reactions in drug discovery. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient uronium-based coupling reagent, particularly effective for coupling sterically hindered amines or for reactions where minimizing racemization is critical. It rapidly forms a highly reactive activated ester.[6]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is a classic and widely used carbodiimide-based method. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is often added as an auxiliary nucleophile to form an HOBt-ester, which is more stable and less prone to side reactions than the O-acylisourea, leading to higher yields and reduced epimerization.[7][8]

Workflow for Amide Coupling:

start 1-methyl-1H-1,2,3-triazole-4-carboxylic acid coupling Coupling Reagent (HATU or EDC/HOBt) Base (DIPEA) Solvent (DMF) start->coupling amine Primary or Secondary Amine (R-NH₂) amine->coupling reaction Stir at 0 °C to Room Temperature coupling->reaction workup Aqueous Workup and Extraction reaction->workup After completion purification Column Chromatography workup->purification product Bioactive 1,2,3-Triazole-4-carboxamide purification->product

Caption: Amide Coupling Workflow.

Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (from Protocol 1)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄

Procedure:

  • Pre-activation: To a solution of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole-4-carboxamide.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

Materials:

  • 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (from Protocol 1)

  • Desired amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Standard workup reagents as in Protocol 2

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC.

  • Work-up and Isolation: Follow the work-up and isolation steps as described in Protocol 2. The urea byproduct from EDC is water-soluble and is removed during the aqueous washes.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Table 1: Comparison of Amide Coupling Reagents

Reagent SystemAdvantagesDisadvantagesTypical Reaction Time
HATU/DIPEA High efficiency, fast reaction times, suitable for hindered substrates, low racemization.[6]Higher cost, byproduct removal can be challenging.1-4 hours
EDC/HOBt/DIPEA Cost-effective, water-soluble byproducts are easily removed, well-established.[8]Longer reaction times, potential for side reactions with sensitive substrates.8-24 hours

Part 3: Reduction to (1-methyl-1H-1,2,3-triazol-4-yl)methanol

Scientific Rationale: The reduction of the ester to the corresponding primary alcohol provides another key intermediate for diversification. This alcohol can be further functionalized, for example, by conversion to ethers or esters, or used in Mitsunobu or substitution reactions.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[4][9] Reactions with LiAlH₄ must be conducted under strictly anhydrous conditions due to its high reactivity with water.

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent. While generally less reactive towards esters than LiAlH₄, it can be effective, particularly with activated esters or under specific conditions, offering a safer alternative.[10]

Workflow for Ester Reduction:

start This compound reagents LiAlH₄ Anhydrous THF start->reagents Add to suspension reaction Stir at 0 °C to Reflux reagents->reaction quench Careful Quenching (e.g., Fieser workup) reaction->quench After completion extraction Extract with Ethyl Acetate quench->extraction product (1-methyl-1H-1,2,3-triazol-4-yl)methanol extraction->product Isolate

Caption: LiAlH₄ Reduction Workflow.

Protocol 4: LiAlH₄ Reduction of the Methyl Ester

WARNING: Lithium aluminum hydride reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized Water

  • 1 M NaOH solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Celite or filter aid

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF.

  • Addition of Ester: Cool the suspension to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[11]

  • Filtration and Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-methyl-1H-1,2,3-triazol-4-yl)methanol. The crude product can be purified by column chromatography if necessary.

Conclusion and Future Perspectives

This compound is a foundational building block for the synthesis of a diverse array of potential therapeutic agents. The protocols detailed herein for hydrolysis, amide bond formation, and reduction represent robust and adaptable methods for generating libraries of novel 1,2,3-triazole derivatives. The inherent stability and favorable pharmacological properties of the triazole core ensure that derivatives of this scaffold will continue to be a fertile ground for the discovery of new bioactive molecules. Further exploration of these core intermediates will undoubtedly lead to the development of next-generation therapeutics across a broad range of disease areas.

References

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). NIH. [Link]

  • Vaishnani, M. J., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • Buck, D. R., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI. [Link]

  • ResearchGate. (n.d.). Example bioactive molecules containing 1,2,3-triazole moiety. [Link]

  • Reddit. (2025). Hydrolysis of chiral methyl ester. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

Sources

Application Notes and Protocols: A Guide to the Synthesis of Triazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triazole Scaffold in Drug Discovery

The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Triazole derivatives exhibit a remarkable breadth of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Their therapeutic success stems from the unique physicochemical properties of the triazole ring, which can act as a bioisostere for amide, ester, or carboxylic acid groups, facilitating crucial non-covalent interactions with biological targets.[1] This guide provides an in-depth exploration of the experimental procedures for synthesizing triazole-based inhibitors, with a focus on robust and widely applicable methodologies. We will delve into the mechanistic underpinnings of these synthetic strategies, offer detailed step-by-step protocols, and provide guidance on characterization and troubleshooting, empowering researchers to confidently incorporate these powerful molecules into their drug discovery pipelines.

Principles and Mechanistic Insights: Navigating the Synthetic Landscape

The synthesis of 1,2,3-triazoles, a prominent isomer in inhibitor design, has been revolutionized by the advent of "click chemistry."[2][4] While the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a foundational method, it often requires harsh conditions and yields a mixture of regioisomers.[2][5] To overcome these limitations, catalyzed versions of this reaction have become the gold standard.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal Click Reaction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles.[2][4] This reaction proceeds under mild, often aqueous, conditions, making it exceptionally well-suited for a wide range of substrates, including sensitive biomolecules.[6][7][8] The catalytic cycle, as proposed by Sharpless and Fokin, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner.[2][9]

Below is a diagram illustrating the catalytic cycle of the CuAAC reaction.

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide R1-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Intermediate Six-membered Cu(III) intermediate Cu_Acetylide->Intermediate + Azide Azide R2-N3 Product 1,4-Triazole Intermediate->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration Catalyst_Regen->CuI

Caption: Catalytic cycle of the CuAAC reaction.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

Complementary to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to 1,5-disubstituted 1,2,3-triazoles.[10][11][12][13] This method is particularly valuable as it can tolerate internal alkynes, opening the door to the synthesis of fully substituted triazoles.[10][11] The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[10][11][12][13]

Experimental Protocols: A Step-by-Step Guide to Triazole Synthesis via CuAAC

This section provides a detailed protocol for the synthesis of a model 1,4-disubstituted 1,2,3-triazole inhibitor via the widely used CuAAC reaction.

Materials and Reagents
  • Starting Materials:

    • Benzyl azide (or other organic azide)

    • Phenylacetylene (or other terminal alkyne)

  • Catalyst System:

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

  • Solvents:

    • tert-Butanol

    • Deionized water

    • Ethyl acetate (for extraction)

    • Hexanes (for chromatography)

  • Other Reagents:

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

Synthetic Procedure
  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol, 1.0 eq) and the organic azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and water (10 mL).

    • Stir the solution vigorously to ensure proper mixing.

  • Preparation of the Catalyst Solution:

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 M, 1.0 mL, 0.2 mmol, 0.2 eq).

    • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 M, 1.0 mL, 0.1 mmol, 0.1 eq).

  • Initiation of the Reaction:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • The reaction mixture may change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for this reaction would be a mixture of hexanes and ethyl acetate. The product, being more polar than the starting materials, will have a lower Rf value.

    • The reaction is typically complete within 1-4 hours.

Work-up and Purification
  • Quenching and Extraction:

    • Once the reaction is complete (as indicated by TLC), dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Flash Column Chromatography:

    • Purify the crude product using flash column chromatography on silica gel.[14][15][16]

    • A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective.

    • Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the purified 1,4-disubstituted 1,2,3-triazole.

The overall workflow for the synthesis and purification is depicted in the following diagram.

Synthesis_Workflow Start Dissolve Alkyne & Azide in t-BuOH/H2O Add_Reagents Add Sodium Ascorbate and CuSO4 solutions Start->Add_Reagents Reaction Stir at Room Temperature (Monitor by TLC) Add_Reagents->Reaction Workup Quench with H2O Extract with Ethyl Acetate Reaction->Workup Purification Dry, Concentrate, and Purify by Flash Chromatography Workup->Purification Product Pure 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Caption: General workflow for triazole synthesis via CuAAC.

Characterization and Validation

The identity and purity of the synthesized triazole inhibitor must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Technique Purpose Expected Observations for a 1,4-Disubstituted 1,2,3-Triazole
¹H NMR To determine the proton environment and confirm the regiochemistry.A characteristic singlet for the triazole proton (C5-H) typically appears between δ 7.5 and 8.5 ppm. The chemical shifts and coupling patterns of the substituent protons will also be indicative of the final structure.[17][18][19]
¹³C NMR To identify all unique carbon atoms in the molecule.The two carbon atoms of the triazole ring will appear in the aromatic region of the spectrum. The chemical shifts will be influenced by the substituents.[17][18][19]
Mass Spectrometry (MS) To determine the molecular weight of the compound.The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target triazole.[17][20]
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The disappearance of the characteristic alkyne C≡C stretch (around 2100-2260 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) provides evidence of the reaction's completion.[20]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single sharp peak in the HPLC chromatogram indicates a high degree of purity.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no product formation Inactive catalystEnsure that a fresh solution of sodium ascorbate is used as it can be oxidized by air.[7] Use deoxygenated solvents.
Poor solubility of starting materialsTry a different co-solvent system, such as DMSO/water or DMF/water.
Formation of side products Oxidation of the alkyne (homo-coupling)Use a ligand such as TBTA or THPTA to stabilize the Cu(I) catalyst.[21]
Difficulty in purification Product is very polarConsider using a more polar stationary phase for chromatography, such as alumina, or employ reverse-phase HPLC.[22]
Product co-elutes with a starting materialOptimize the solvent system for chromatography by trying different solvent mixtures or a gradient elution.[15]

Conclusion

The synthesis of triazole-based inhibitors is a cornerstone of modern medicinal chemistry. The CuAAC reaction, in particular, offers a reliable, efficient, and versatile route to a vast array of these valuable compounds. By understanding the underlying principles, adhering to detailed experimental protocols, and employing rigorous characterization techniques, researchers can confidently synthesize novel triazole inhibitors for evaluation in their drug discovery programs. This guide provides a solid foundation for these endeavors, empowering the scientific community to continue to unlock the full therapeutic potential of the triazole scaffold.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • PubMed. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • Semantic Scholar. (n.d.). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • PubMed Central. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. [Link]

  • Adis Data Information BV. (2008). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3-triazole derivatives through Huisgen 1,3-dipolar... [Link]

  • Frontiers. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • InSc. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazoles. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]

  • National Institutes of Health. (n.d.). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. [Link]

  • PubMed Central. (2013). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]

  • Royal Society of Chemistry. (2014). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. [Link]

  • ResearchGate. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • PubMed. (2012). Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors. [Link]

  • ResearchGate. (2015). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]

  • YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. [Link]

  • YouTube. (2022). Continuous purification from flow chemistry systems with in line flash chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • The Royal Society of Chemistry. (2014). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. [Link]

  • ResearchGate. (2020). Synthetic and therapeutic review of triazoles and hybrids. [Link]

  • National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • ResearchGate. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. [Link]

  • ResearchGate. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • Google Patents. (n.d.).
  • American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • ResearchGate. (2024). (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • ACS Omega. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the kilogram-scale laboratory synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a robust, two-step synthetic route commencing with the thermal Huisgen 1,3-dipolar cycloaddition of methyl propiolate and trimethylsilyl azide, followed by the N-methylation of the resulting triazole intermediate. This guide is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the critical rationale behind them. Paramount importance is given to a detailed analysis of safety protocols required for handling azide chemistry at scale, process optimization considerations, and rigorous analytical characterization of the target compound.

Introduction: The Significance of Substituted Triazoles

1,2,3-triazoles are a cornerstone of modern synthetic chemistry. Their unique chemical stability, dipole character, and hydrogen bonding capabilities make them excellent pharmacophores and structural linkers. Consequently, they are integral components in a wide array of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1] The target molecule, this compound, serves as a versatile intermediate, primed for further chemical elaboration through its ester functionality.

While the synthesis of 1,2,3-triazoles is well-established, transitioning these protocols to a larger scale introduces significant challenges related to safety, reaction control, and purification. This document outlines a validated pathway that addresses these challenges, providing a reliable method for producing the title compound in substantial quantities.

Safety First: A Critical Overview of Azide Chemistry at Scale

The use of azide compounds is the most significant risk in this synthesis. A thorough understanding and mitigation of these risks are non-negotiable.

The Three Primary Hazards:

  • Hydrazoic Acid (HN₃) Formation: Sodium azide and other azide salts react with acids to form hydrazoic acid, a substance that is both acutely toxic and violently explosive in its neat form.[2] Even dilute solutions and gaseous mixtures of HN₃ are dangerous.[2][3] Crucial Precaution: All reactions and waste streams containing azides must be kept under basic conditions to prevent the formation of hydrazoic acid.[4] Avoid the use of strong acids in workups unless a specific quenching protocol is in place.

  • Heavy Metal Azides: Azides can react with many metals (e.g., copper, lead, silver, mercury) to form highly shock-sensitive and explosive heavy metal azides.[5] Crucial Precaution: Never use metal spatulas for transferring azide reagents.[5] Ensure reaction vessels are free from incompatible metal components. While copper is used catalytically in some triazole syntheses (CuAAC), the protocols here avoid its direct combination with large quantities of azide salts.

  • Organic Azides & Chlorinated Solvents: The combination of azides with halogenated solvents like dichloromethane or chloroform can lead to the formation of explosive diazidomethane and triazidomethane.[3][5] Crucial Precaution: Strictly avoid the use of chlorinated solvents in any part of the process where they may come into contact with azide reagents.

Scale-Up Safety Mandates:

  • Engineering Controls: All steps involving azides must be conducted in a certified, high-performance fume hood. A blast shield must be positioned between the reaction apparatus and the operator at all times.[4][6]

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with a face shield and appropriate chemical-resistant gloves.[5]

  • Reaction Monitoring: Unattended reactions involving azides should be clearly labeled with hazard warnings.[4] Any unexpected observations, such as excessive gas evolution, unexpected precipitation, or stirring difficulties, should be treated as a potential safety issue, and the process should be paused for re-evaluation.[6]

  • Waste Disposal: All azide-containing waste must be collected in a dedicated, clearly labeled container.[4] Before disposal, the azide must be quenched. A common method involves the slow, controlled addition of a sodium nitrite solution followed by acidification with dilute sulfuric acid to destroy the excess nitrite.[4]

Synthetic Strategy and Rationale

The selected strategy is a two-step process designed for scalability and product purity.

  • Step 1: Cycloaddition. Synthesis of the parent heterocycle, Methyl 1H-1,2,3-triazole-4-carboxylate, via a thermal [3+2] Huisgen cycloaddition. We utilize trimethylsilyl azide (TMSN₃) and methyl propiolate. TMSN₃ is chosen for its good solubility in organic solvents and for being a relatively safer azide source compared to alternatives that can more readily form hydrazoic acid. This reaction is performed under high temperature and pressure without a catalyst.[7][8]

  • Step 2: N-Methylation. Introduction of the N-methyl group onto the triazole ring using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) as the base. This is a standard Sₙ2 alkylation reaction.[1] It is important to note that this step produces a mixture of regioisomers (N1 and N2 methylation), which necessitates a robust purification strategy.[1]

Overall Synthetic Workflow

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: N-Methylation MP Methyl Propiolate Reactor High-Pressure Reactor 105°C, 90h MP->Reactor TMSA Trimethylsilyl Azide TMSA->Reactor Intermediate Methyl 1H-1,2,3-triazole-4-carboxylate Reactor->Intermediate Thermal Cycloaddition Reaction Stirred Reactor 0°C to RT Intermediate->Reaction Sₙ2 Alkylation Base K₂CO₃, Methyl Iodide Base->Reaction Solvent DMF Solvent->Reaction Purification Column Chromatography Reaction->Purification Isomer Mixture FinalProduct This compound Purification->FinalProduct Isolated N1-Isomer

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Scale-Up Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate (Intermediate)

This protocol is adapted from established literature procedures.[7][8]

Table 1: Reagents for Intermediate Synthesis

ReagentMW ( g/mol )AmountMolesEquivalents
Methyl Propiolate84.0725.0 g0.2971.0
Trimethylsilyl Azide115.2148.0 g (55 mL)0.4171.4
Methanol32.04~100 mL--
Diethyl Ether74.12~100 mL--

Protocol:

  • Reactor Charging: In a well-ventilated fume hood, behind a blast shield, charge a 1 L high-pressure reactor equipped with a magnetic stirrer with methyl propiolate (25.0 g, 0.297 mol).

  • Azide Addition: Carefully add trimethylsilyl azide (48.0 g, 0.417 mol).

  • Reaction: Seal the reactor securely. Heat the mixture to 105°C with vigorous stirring and maintain these conditions for 90 hours.

    • Causality Note: The high temperature is required to overcome the activation energy for the uncatalyzed cycloaddition. The sealed reactor contains the pressure generated at this temperature. The excess TMS-azide ensures the complete consumption of the limiting reagent, methyl propiolate.

  • Cooling and Quenching: After 90 hours, cool the reactor to 0°C using an ice-water bath. CAUTION: The reactor is still under pressure. Cool down completely before opening. Once cooled, slowly and carefully vent the reactor.

  • Under continuous cooling, slowly add 36 mL of methanol dropwise to the reaction mixture. This step quenches the remaining reactive silyl species and helps precipitate the product.

  • Precipitation and Isolation: Stir the resulting mixture at room temperature for 1 hour. A solid will precipitate. Add 50 mL of diethyl ether to facilitate complete precipitation.

  • Filter the solid using a Büchner funnel, wash the filter cake sequentially with cold diethyl ether (2 x 25 mL) and pentane (2 x 25 mL).

  • Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol (~80 mL) and add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath for 2 hours to crystallize.[7]

  • Filter the purified white solid, wash with cold ether, and dry under vacuum to a constant weight.

  • Characterization: The expected yield is typically high, around 95-98%.[7] The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Part 2: N-Methylation to Yield this compound

This protocol is based on the work of Prabakaran et al.[1]

Table 2: Reagents for N-Methylation

ReagentMW ( g/mol )AmountMolesEquivalents
Methyl 1H-1,2,3-triazole-4-carboxylate127.1110.0 g0.07861.0
Potassium Carbonate (K₂CO₃)138.2113.0 g0.09431.2
Methyl Iodide (MeI)141.9412.3 g (5.4 mL)0.08651.1
N,N-Dimethylformamide (DMF), dry73.0975 mL--

Protocol:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 1H-1,2,3-triazole-4-carboxylate (10.0 g, 0.0786 mol) and dry DMF (75 mL).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add potassium carbonate (13.0 g, 0.0943 mol) portion-wise while stirring.

    • Causality Note: K₂CO₃ is a mild inorganic base sufficient to deprotonate the acidic N-H of the triazole ring, forming the triazolide anion. This anion is the active nucleophile for the subsequent alkylation step. Dry DMF is used as it is a polar aprotic solvent that effectively solvates the potassium cation but does not interfere with the nucleophile.

  • Alkylation: Slowly add methyl iodide (12.3 g, 0.0865 mol) dropwise to the suspension, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature. Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice water (300 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Chromatography): The crude product will be a mixture of N1 and N2 methylated isomers.[1] Separation is achieved by column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The fractions corresponding to the desired N1-isomer (this compound) are collected and the solvent is evaporated.

    • Scale-Up Consideration: While effective in the lab, chromatographic separation is costly and complex at an industrial scale. For larger scales, research into regioselective methylation conditions or an alternative synthetic route that directly yields the N1-isomer would be highly advisable.

  • Final Product: The purified product is typically a solid. Single crystals for X-ray analysis can be obtained by slow evaporation from an ether solution.[1]

Characterization and Data

The final product should be rigorously analyzed to confirm its structure and purity.

Table 3: Expected Analytical Data for this compound

AnalysisExpected Result
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.15 (s, 1H, triazole C5-H), 4.15 (s, 3H, N-CH₃), 3.95 (s, 3H, O-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 161.5 (C=O), 140.0 (C4), 128.0 (C5), 52.5 (O-CH₃), 37.0 (N-CH₃)
Mass Spec (ESI+) m/z: 142.06 [M+H]⁺
Purity (HPLC) >98%
Reaction Mechanism Visualization

G cluster_cycloaddition Huisgen [3+2] Cycloaddition Mechanism cluster_methylation SN2 N-Methylation Mechanism start1 Methyl Propiolate transition Concerted Transition State start1->transition start2 TMS-Azide start2->transition product Triazole Ring (Silyl-protected) transition->product triazole_anion Triazolide Anion transition2 SN2 Transition State triazole_anion->transition2 methyl_iodide Methyl Iodide methyl_iodide->transition2 final_product N1-Methylated Product transition2->final_product iodide_ion Iodide Ion transition2->iodide_ion

Caption: Key reaction mechanisms in the synthesis.

Conclusion

This application note details a reliable and scalable two-step laboratory procedure for the synthesis of this compound. By prioritizing safety protocols for azide chemistry and providing a rationale-driven approach to the experimental design, this guide serves as a valuable resource for chemists in research and development. While the described method is robust, the reliance on chromatographic separation for the final step highlights a key area for future process optimization to enhance the economic viability of this synthesis at an industrial scale.

References

  • University of Minnesota, Department of Chemistry. (n.d.). Dangers of: Azide Reactions, Large Scale Reactions. Health, Safety & Risk Management. 6

  • Le-Huy, H., Tickle, J., & Anderson, J. C. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. 2

  • Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety.

  • Prabakaran, K., Maiyalagan, T., Hathwar, V. R., Kazak, C., & Khan, F. N. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1468.

  • Guidechem. (n.d.). What Makes Methyl 1,2,3-Triazole-4-carboxylate Special?.

  • Prabakaran, K., Maiyalagan, T., Hathwar, V. R., Kazak, C., & Khan, F. N. (2010). Methyl 1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1676.

  • University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions.

  • Molinaro, C., et al. (2025). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. ResearchGate.

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization and pharmacological screening of some substituted 1,2,3- & 1,2,4-triazoles. International Journal of Drug Design and Discovery, 3(2), 444-451.

  • Almansour, A. I., Kumar, R. S., Arshad, M. N., & Bee, T. S. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 7(1), 165-173.

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988342.

Sources

"analytical methods for the quantification of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. As a key intermediate in pharmaceutical synthesis, the accurate quantification of this compound is critical for ensuring product quality, stability, and regulatory compliance. This guide offers a deep dive into the primary analytical methodologies, emphasizing both High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and the more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level detection.

Introduction to the Analyte and its Quantification

This compound (MMTC) is a heterocyclic compound whose precise quantification is essential in various stages of pharmaceutical development. Its molecular structure, featuring a methylated triazole ring and a carboxylate ester group, imparts a degree of polarity that dictates the choice of analytical techniques. The synthesis of MMTC often involves the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate, a reaction that can yield multiple isomers.[1] Therefore, analytical methods must not only be accurate and precise but also selective enough to distinguish the target analyte from related impurities and isomers.

This guide provides two robust protocols for the quantification of MMTC, tailored to different laboratory needs and sample complexities. The first protocol details an HPLC-UV method, which is widely accessible and suitable for purity assessments and content uniformity testing. The second protocol describes a highly sensitive LC-MS/MS method, ideal for complex matrices, trace-level quantification, and pharmacokinetic studies.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. These properties influence sample preparation, chromatographic separation, and detection.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[2]
Molecular Weight 141.14 g/mol [2]
Appearance White to off-white crystalline powder[3]
Solubility Good solubility in polar solvents like methanol, acetone, and dimethyl sulfoxide.[3]
XLogP3 -0.2[4]

Note: Some properties are based on the closely related analog Methyl 1H-1,2,3-triazole-4-carboxylate, providing a strong basis for method development.

Analytical Methodologies: Principles and Rationale

The selection of an analytical method is a critical decision based on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility.[5] For a compound like MMTC, which possesses a UV-absorbing triazole chromophore, UV detection is a straightforward and robust choice. The selection of a reversed-phase (RP) column, such as a C18, is logical given the analyte's moderate polarity. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the elution of the analyte from the nonpolar stationary phase. The addition of an acid modifier (e.g., formic or acetic acid) to the mobile phase is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the column and ensuring consistent analyte ionization. While specific UV absorbance data for MMTC is not widely published, related triazole structures exhibit strong absorbance in the low UV range (200-220 nm).[6] Therefore, a detection wavelength of 210 nm is a scientifically sound starting point for method development.[7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of MMTC in biological fluids or complex reaction mixtures, LC-MS/MS is the method of choice.[8][9] This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and the resulting precursor ion is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling quantification at very low concentrations.[10]

The workflow for quantitative analysis is a multi-step process that ensures accuracy and reliability from sample receipt to the final report.

G cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Preparation Sample Preparation (Dilution, Extraction) Sample->Preparation Standard Standard & QC Preparation Instrumentation Instrument Setup (HPLC/LC-MS/MS) Standard->Instrumentation Preparation->Instrumentation Acquisition Data Acquisition Instrumentation->Acquisition Processing Data Processing (Integration, Calibration) Acquisition->Processing Review Data Review & Approval Processing->Review Report Final Report Generation Review->Report

Caption: General workflow for the quantitative analysis of MMTC.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for the quantification of MMTC using HPLC-UV and LC-MS/MS. These should be considered as starting points and may require optimization for specific matrices or instrumentation.

Protocol 1: Quantitative Determination of MMTC by Reversed-Phase HPLC-UV

This protocol is designed for the quantification of MMTC in bulk drug substances or simple formulations where high sensitivity is not required.

A. Materials and Reagents

  • This compound (MMTC) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher)

  • Deionized water (18.2 MΩ·cm)

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

B. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

C. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of MMTC reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing an amount of MMTC that will result in a final concentration within the calibration range. Dissolve the sample in the diluent, sonicate if necessary, and dilute to a known volume. Filter the final solution through a 0.45 µm syringe filter before injection.

D. Data Analysis

  • Inject the working standard solutions to establish a calibration curve by plotting peak area versus concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Quantify the amount of MMTC in the sample by comparing its peak area to the calibration curve.

Protocol 2: High-Sensitivity Quantification of MMTC by LC-MS/MS

This protocol is suitable for the determination of MMTC in complex matrices, such as biological fluids, or when low limits of detection are required.

A. Materials and Reagents

  • Same as Protocol 1, but using LC-MS grade solvents.

  • An appropriate internal standard (IS), if available (e.g., a stable isotope-labeled MMTC).

B. Instrumentation and Conditions

ParameterRecommended Setting
LC System Shimadzu UFLCXR or equivalent
Mass Spectrometer SCIEX QTRAP 5500 or equivalent with ESI source
Column C18, 2.1 x 100 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

C. Mass Spectrometer Settings

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 142.1
Product Ions To be determined by infusion of a standard solution. Likely fragments include m/z 110.1 (loss of CH₄O) and m/z 83.1 (loss of C₂H₃O₂).
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi

D. Standard and Sample Preparation

  • Standard and Sample Preparation: Follow the same general procedure as in Protocol 1, but prepare standards and samples at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., in the ng/mL range). If using an internal standard, add a fixed amount to all standards and samples.

  • For Biological Samples (e.g., Plasma): A protein precipitation step is typically required.[11] Add 3 parts of cold acetonitrile (containing the internal standard, if used) to 1 part of plasma. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes). Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase starting condition.

E. Data Analysis

  • Analyze the data using the instrument's quantification software.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Calculate the concentration of MMTC in the samples based on their peak area ratios and the regression equation from the calibration curve.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure its performance is suitable for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5]

G cluster_accuracy Accuracy cluster_precision Precision cluster_specificity Specificity cluster_linearity Linearity & Range cluster_limits Limits cluster_robustness Robustness Validation Method Validation Accuracy Spike Recovery Validation->Accuracy Repeatability Repeatability (Intra-day) Validation->Repeatability Specificity Forced Degradation Validation->Specificity Linearity Calibration Curve Validation->Linearity LOD Limit of Detection Validation->LOD Robustness Parameter Variation (e.g., pH, Temp) Validation->Robustness Intermediate Intermediate Precision (Inter-day) LOQ Limit of Quantitation

Caption: Key parameters for analytical method validation per ICH guidelines.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

A comprehensive list of references is provided below to support the technical claims and protocols within this guide.


References

  • Guidechem. (n.d.). What Makes Methyl 1,2,3-Triazole-4-carboxylate Special? - FAQ.
  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • PubMed. (2002). High-performance Liquid Chromatographic Analysis of New Triazole Antifungal Agent SYN-2869 and Its Derivatives in Plasma.
  • SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • ResearchGate. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K.
  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound.
  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate.
  • PubMed. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 19778899.
  • PubMed. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy.
  • PubMed. (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment.
  • RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
  • ResearchGate. (n.d.). The UV spectra of 1-methyl-4-phenyl-1,2,3-triazole ( 5 ) in media of different acidities.
  • ResearchGate. (2016). HPLC determination of 1-methyl-1H-1,2,4-triazole in water.
  • National Center for Biotechnology Information. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Triazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,3-triazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome challenges in your experiments.

Introduction to 1,2,3-Triazole Isomerism

The 1,2,3-triazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry, materials science, and bioconjugation, largely due to the advent of "click chemistry".[1][2][3][4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) have revolutionized the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively, by offering high yields and exceptional regioselectivity.[5][6][7][8] However, challenges in achieving the desired isomer, optimizing reaction conditions, and purifying the final product are common hurdles. This guide will address these specific issues to ensure the successful synthesis of your target 1,2,3-triazole isomers.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Poor Regioselectivity in Azide-Alkyne Cycloaddition

Question: I am getting a mixture of 1,4- and 1,5-disubstituted triazoles in my reaction. How can I improve the regioselectivity?

Answer: The formation of a mixture of regioisomers is a classic problem, especially in uncatalyzed, thermal Huisgen 1,3-dipolar cycloadditions.[9][10] The key to achieving high regioselectivity lies in choosing the appropriate catalytic system.

Causality: In the absence of a catalyst, the energy barrier for the formation of both the 1,4- and 1,5-isomers is similar, often leading to a mixture of products.[10] Catalysts, such as copper(I) and ruthenium(II), proceed through different mechanistic pathways that selectively favor the formation of one isomer over the other.

Solutions:
  • For the 1,4-disubstituted isomer (CuAAC):

    • Catalyst System: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier method for the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][8][11] The active catalyst is the Cu(I) ion.

    • In Situ Generation of Cu(I): It is often more effective to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[5][12] This maintains a low concentration of the active Cu(I) species, minimizing side reactions.

    • Ligands: The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can protect the Cu(I) catalyst from oxidation and disproportionation, leading to improved reaction efficiency and cleaner product formation.[5]

  • For the 1,5-disubstituted isomer (RuAAC):

    • Catalyst System: The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice for selectively obtaining 1,5-disubstituted 1,2,3-triazoles.[6][7][13] Common catalysts include pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes like [CpRuCl(PPh₃)₂] or [Cp*RuCl(cod)].[9][13]

    • Reaction Conditions: RuAAC reactions are typically carried out in non-protic solvents like THF, toluene, or benzene.[6] While often performed at elevated temperatures to reduce reaction times, some highly active catalysts, such as Cp*RuCl(COD), can be effective at room temperature.[6]

Experimental Protocol: Selective Synthesis of 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
  • Reactant Preparation: Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.

  • Reaction Setup: To the vigorously stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Issue 2: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: My CuAAC reaction is not proceeding to completion, or I am observing very low yields. What are the possible causes and how can I troubleshoot this?

Answer: Low yields in CuAAC reactions can stem from several factors, including catalyst deactivation, poor reagent quality, or unfavorable reaction conditions.

Causality: The active catalyst in CuAAC is Cu(I). This oxidation state is susceptible to oxidation to Cu(II), which is inactive in the catalytic cycle, or disproportionation to Cu(0) and Cu(II).[14] Maintaining a sufficient concentration of active Cu(I) is critical for the reaction to proceed efficiently.

Troubleshooting Steps:
Potential Cause Explanation Recommended Solution
Catalyst Oxidation Oxygen in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state.Degas the solvent and reactants before adding the copper catalyst. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Insufficient Reducing Agent Sodium ascorbate is consumed over time. If the reaction is slow, the initial amount may not be sufficient to maintain the Cu(I) state.Add a slight excess of sodium ascorbate.[9] If the reaction stalls, adding another portion of sodium ascorbate can sometimes restart the catalysis.
Poor Reagent Purity Impurities in the azide or alkyne starting materials can interfere with the catalyst. Azides, in particular, can be unstable.Ensure the purity of your starting materials. Azides should be handled with care and stored appropriately. If synthesizing your own azide, ensure complete conversion and purification.
Ligand Issues Some ligands can inhibit the reaction. While ligands like TBTA are generally beneficial, others may coordinate too strongly to the copper center.If using a ligand, ensure it is appropriate for your specific system. In some cases, running the reaction without an added ligand may be effective.
Solvent Choice The choice of solvent can significantly impact the reaction rate.CuAAC reactions are often accelerated in water or mixtures of water and organic solvents.[9] If your substrates are not soluble in aqueous media, polar aprotic solvents like DMF or DMSO can be used.
Visualization: The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_0 CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Azide R'-N₃ Six_Membered_Intermediate Six-Membered Cu-Triazolide Cu_Acetylide->Six_Membered_Intermediate + Azide Six_Membered_Intermediate->CuI Release Product 1,4-Triazole Six_Membered_Intermediate->Product + H⁺

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Issue 3: Challenges with Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Question: I am struggling to get my RuAAC reaction to work for the synthesis of the 1,5-isomer. What are some common pitfalls?

Answer: RuAAC reactions, while powerful, can be more sensitive to reaction conditions and substrate scope compared to CuAAC.

Causality: The mechanism of RuAAC is distinct from CuAAC. It is believed to proceed through an oxidative coupling pathway to form a ruthenacycle intermediate, followed by reductive elimination.[9][13] This mechanism is influenced by the steric and electronic properties of the substrates and the ligand environment of the ruthenium catalyst.

Troubleshooting Steps:
Potential Cause Explanation Recommended Solution
Catalyst Choice Not all ruthenium complexes are equally effective. The ligand environment plays a crucial role.The most commonly used and effective catalysts are [CpRuCl] complexes, such as [CpRuCl(PPh₃)₂] and [CpRuCl(cod)].[9][13] Ensure you are using a suitable catalyst.
Substrate Reactivity Tertiary azides are often less reactive in RuAAC.[13] Sterically hindered alkynes or azides can also lead to lower yields or require harsher conditions.For less reactive substrates, increasing the reaction temperature or using a more active catalyst like [CpRuCl(cod)] may be necessary.[6]
Solvent and Temperature RuAAC is sensitive to the choice of solvent and reaction temperature.Non-protic solvents like THF, benzene, or toluene are generally preferred.[6] Optimization of the reaction temperature is often required; while some reactions proceed at room temperature, others may need heating to 60-100 °C.
Internal Alkynes While RuAAC can tolerate internal alkynes, the regioselectivity can be an issue if the alkyne is unsymmetrical.The regioselectivity with internal alkynes is influenced by both steric and electronic factors.[13] Careful consideration of the substrate is needed, and in some cases, a mixture of isomers may be unavoidable.
Visualization: The RuAAC Catalytic Cycle

RuAAC_Cycle cluster_1 RuAAC Catalytic Cycle Ru_Catalyst [Cp*RuCl] Ruthenacycle Ruthenacycle Intermediate Ru_Catalyst->Ruthenacycle + Alkyne + Azide Alkyne R-C≡CR'' Azide R'-N₃ Ruthenacycle->Ru_Catalyst Release Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Frequently Asked Questions (FAQs)

Q1: What are the main differences between CuAAC and RuAAC?

A1: The primary difference lies in the regioselectivity of the products. CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles, while RuAAC selectively produces the 1,5-disubstituted isomers.[6][7] Additionally, CuAAC is generally limited to terminal alkynes, whereas RuAAC can also accommodate internal alkynes, leading to fully substituted triazoles.[9][13]

Q2: How can I distinguish between the 1,4- and 1,5-isomers of my 1,2,3-triazole product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the 1,4- and 1,5-isomers.

  • ¹H NMR: The chemical shift of the triazole proton can be indicative. In many cases, the triazole proton of the 1,5-isomer is deshielded (appears at a higher ppm) compared to the 1,4-isomer due to the anisotropic effect of the adjacent substituent.

  • ¹³C NMR: The chemical shifts of the triazole carbons can also be used for characterization.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide unambiguous structural elucidation by showing correlations between the triazole proton and the substituents. For example, in a 1,5-disubstituted triazole, a NOESY correlation may be observed between the triazole proton and the protons of the substituent at the 5-position.

Q3: Are there any alternatives to copper and ruthenium catalysis for controlling regioselectivity?

A3: While copper and ruthenium catalysts are the most common and reliable, other metals have been explored. For instance, silver(I)-catalyzed azide-alkyne cycloaddition (Ag-AAC) has been reported to yield 1,4-triazoles.[5] There are also some reports of using other transition metals, but these are less general. For specific applications where metal contamination is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, although it requires the use of strained cyclooctynes.[15]

Q4: What are the safety considerations when working with organic azides?

A4: Organic azides are potentially explosive and should be handled with care, especially low molecular weight azides.

  • Handling: Always handle azides behind a safety shield. Avoid friction, shock, and static discharge. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Scale: It is advisable to work with small quantities of azides whenever possible.

  • Temperature: Avoid heating azides, as this can lead to decomposition. If heating is necessary, it should be done with extreme caution and behind a blast shield.

  • Purification: Distillation of azides should be avoided. Purification is typically achieved by extraction and careful removal of solvent under reduced pressure at low temperatures.

Q5: My substrates are sensitive to heat. What are my options for a low-temperature synthesis of 1,2,3-triazoles?

A5: Both CuAAC and RuAAC can be performed at or near room temperature.

  • CuAAC: The standard CuAAC reaction using a Cu(II) salt and sodium ascorbate is typically run at room temperature.[9]

  • RuAAC: While many RuAAC procedures involve heating, the use of highly active catalysts like [Cp*RuCl(cod)] can enable the reaction to proceed efficiently at ambient temperatures, making it suitable for thermally labile substrates.[6][13]

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Wikipedia. (2023, October 29). Azide-alkyne Huisgen cycloaddition. In Wikipedia. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 13454–13519. [Link]

  • Jin, T., & Kamijo, S. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 5(10), 7684–7695. [Link]

  • Irigoyen-Arnaiz, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5867–5877. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 13454–13519. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Al-Hourani, B. J., et al. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? The Journal of Physical Chemistry C, 126(17), 7545–7554. [Link]

  • Singh, R., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds, 41(1), 1-22. [Link]

  • Rohila, Y., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. SynOpen, 8(01), 58-62. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Lengerli, D., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

  • Li, J., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 86(17), 11847–11859. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazoles. [Link]

  • Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981571. [Link]

  • S. S. V, S., & G, S. (2018). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters, 7(25), 232-243. [Link]

  • Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981571. [Link]

  • Li, G., et al. (2008). Conformational control in the regioselective synthesis of N-2-substituted-1,2,3-triazoles. Chemical Communications, (26), 3027-3029. [Link]

  • Kumar, A., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Molecules, 27(19), 6706. [Link]

  • ResearchGate. (2023). Emerging Approaches for Synthesis of 1,2,3-Triazole Derivatives. A Review. [Link]

  • Jiang, Y., & Qin, G. (Eds.). (2023). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. Molecules. [Link]

  • R Discovery. (2021). 1,2,3-Triazoles: Synthesis and Biological Application. [Link]

  • Kumar, R., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 1-32. [Link]

  • Lengerli, D., et al. (2022). The 1,2,3-triazole "all-in-one" ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

  • Rohila, Y., et al. (2024). An Overview of Synthetic Approaches Towards 1,2,3-Triazoles. SynOpen, 8(01), 58-62. [Link]

  • ResearchGate. (2021). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. [Link]

  • Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981571. [Link]

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Technical Support Center: Separation of N1 and N2 Isomers of Methylated Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of N1 and N2 isomers of methylated triazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter the significant challenge of separating these closely related regioisomers. The structural similarity between N1 and N2 methylated triazoles, differing only in the position of the methyl group on the triazole ring, often leads to nearly identical physical and chemical properties, making their separation a non-trivial task.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation challenges. The methodologies described herein are grounded in established scientific principles and validated through practical application.

Troubleshooting Guide

This section addresses common issues encountered during the separation of N1 and N2 methylated triazole isomers in a question-and-answer format.

Question 1: My N1 and N2 isomers are co-eluting or showing very poor resolution during silica gel flash chromatography. What are the initial steps for optimization?

Answer: Co-elution is a frequent challenge due to the isomers' similar polarities. Here’s a systematic approach to improve resolution:

  • Mobile Phase Polarity Tuning: The initial step is to meticulously adjust the polarity of your eluent. A common mistake is making large, drastic changes. Instead, employ a gradual approach. If you are using a hexane/ethyl acetate system, for instance, decrease the proportion of the more polar solvent (ethyl acetate) in small increments (e.g., 1-2%). This subtle change can significantly impact the differential interaction of the isomers with the silica stationary phase. The slightly different dipole moments of the N1 and N2 isomers can be exploited with fine-tuning of the mobile phase.[1]

  • Solvent System Exploration: If polarity tuning alone is insufficient, consider switching to a different solvent system. A mixture of dichloromethane and methanol can offer different selectivity compared to hexane/ethyl acetate. The unique interactions of these solvents with your specific triazole derivatives might enhance the separation.

  • Column Loading and Dimensions: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the recommended sample capacity for your column size. For difficult separations, using a longer and narrower column can increase the number of theoretical plates and improve resolution.

  • Flow Rate Reduction: Decreasing the flow rate allows for more equilibration time between the stationary and mobile phases, which can lead to better separation of closely eluting compounds.

Question 2: I have achieved baseline separation on an analytical HPLC, but the peaks are broad, and the resolution is lost when scaling up to preparative HPLC. What could be the issue?

Answer: This is a classic scale-up problem. The loss of resolution can be attributed to several factors:

  • Column Overloading in Preparative Scale: The most common reason is overloading the preparative column. The loading capacity does not always scale linearly from analytical to preparative columns. It's crucial to perform a loading study on your preparative column to determine the optimal sample amount that maintains resolution.

  • Flow Rate and Gradient Profile: When scaling up, the flow rate and gradient profile must be adjusted proportionally to the column dimensions. Ensure that the linear velocity of the mobile phase is kept constant between the analytical and preparative systems.

  • Injection Solvent Effects: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion and broadening. Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.

Question 3: I am using Supercritical Fluid Chromatography (SFC) for the first time to separate my triazole isomers, but the peak shapes are poor. How can I improve them?

Answer: SFC is a powerful technique for isomer separation, often providing faster and more efficient separations than HPLC. Poor peak shape in SFC can often be rectified by:

  • Modifier Selection and Concentration: The choice and percentage of the organic modifier (co-solvent), typically an alcohol like methanol or ethanol, are critical. Different modifiers can alter the selectivity. Experiment with different alcohols and vary their concentration to find the optimal conditions for your isomers.

  • Back Pressure and Temperature Optimization: The density of the supercritical fluid, which is controlled by back pressure and temperature, influences analyte solubility and interaction with the stationary phase. Systematically screen different back pressures (e.g., 100 to 200 bar) and temperatures (e.g., 30 to 50 °C) to improve peak shape and resolution.

  • Sample Solvent: As with HPLC, the sample solvent can significantly impact peak shape. Acetonitrile has been shown to provide sharper peaks for triazole isomers in some cases compared to methanol or dichloromethane.

Frequently Asked Questions (FAQs)

Question 1: Why is the separation of N1 and N2 methylated triazole isomers so challenging?

Answer: The difficulty arises from their high degree of structural similarity. As regioisomers, they have the same molecular weight and formula. The only difference is the attachment point of the methyl group on the triazole ring. This subtle structural variation results in very similar physicochemical properties, including polarity, solubility, and boiling point, making them difficult to resolve using standard separation techniques.[1]

Question 2: Which analytical technique is definitive for identifying the isolated N1 and N2 isomers?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of N1 and N2 triazole isomers.[2] Specifically:

  • ¹H and ¹³C NMR: The chemical shifts of the triazole ring protons and carbons will be different for the N1 and N2 isomers due to the different electronic environments.

  • 2D NMR (HMBC, HSQC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful. It shows correlations between protons and carbons over two or three bonds. For example, a correlation between the N-methyl protons and the triazole ring carbons can unambiguously determine the position of methylation.[2] NOESY (Nuclear Overhauser Effect Spectroscopy) can also be used to establish through-space proximity, further confirming the isomer structure.

Question 3: Can crystallization be used to separate N1 and N2 isomers?

Answer: Yes, crystallization can be a viable separation method, especially if the isomers have different crystal packing efficiencies or form different crystal habits.[3] This technique is often more effective for separating tautomers but can be applied to regioisomers.[3] Fractional crystallization, where the mixture is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, may lead to the preferential crystallization of one isomer.[3] This method is often trial-and-error and requires careful solvent screening.

Question 4: Are there any general trends in the elution order of N1 and N2 isomers in normal-phase chromatography?

Answer: While not a universal rule, there can be trends in elution order based on the overall dipole moment and accessibility of the nitrogen atoms for interaction with the stationary phase. The N1 isomer, with the methyl group on the nitrogen adjacent to a carbon, and the N2 isomer, with the methyl group on the nitrogen between two other nitrogens, will have different charge distributions. Often, the isomer with the greater overall dipole moment or more exposed lone pairs on the nitrogen atoms will interact more strongly with the polar stationary phase (like silica gel) and thus have a longer retention time. However, this is highly dependent on the specific substituents on the triazole ring, and the elution order should always be confirmed by analytical characterization.

Experimental Protocols

Protocol 1: Optimized Flash Chromatography for Preparative Separation

This protocol provides a step-by-step guide for separating N1 and N2 methylated triazole isomers using silica gel flash chromatography.

  • Analytical TLC Development:

    • Dissolve a small amount of the N1/N2 isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Identify a solvent system that provides the best separation between the two isomer spots, aiming for a difference in Rf values of at least 0.1.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of sample to be purified.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the isomer mixture in a minimal amount of a weak solvent (ideally the mobile phase or a less polar solvent).

    • Alternatively, perform a dry-loading technique by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized mobile phase.

    • Collect fractions and monitor the elution profile by TLC.

    • Combine the fractions containing the pure isomers.

  • Solvent Removal and Characterization:

    • Remove the solvent from the combined fractions under reduced pressure.

    • Confirm the identity and purity of each isolated isomer using NMR spectroscopy.

Protocol 2: Isomer Identification using 2D NMR (HMBC)

This protocol outlines the use of Heteronuclear Multiple Bond Correlation (HMBC) NMR to definitively identify the N1 and N2 methylated triazole isomers.

  • Sample Preparation:

    • Dissolve a sufficient amount of each purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in separate NMR tubes.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C NMR spectra for each isomer.

    • Set up and run an HMBC experiment for each isomer on an NMR spectrometer.

  • Spectral Analysis:

    • Process the HMBC spectra.

    • For the N1-methylated isomer, look for a correlation between the N-methyl protons and the two adjacent triazole ring carbons.

    • For the N2-methylated isomer, look for a correlation between the N-methyl protons and the two adjacent triazole ring carbons. The connectivity pattern will be distinct from the N1 isomer.

    • Use these key correlations to unambiguously assign the structure of each isomer.

Data Presentation

Table 1: Example HPLC and SFC Separation Parameters for Triazole Isomers

ParameterHPLCSFC
Column Normal Phase Silica or Chiral (e.g., Chiralcel OD)[4][5]Chiral (e.g., Trefoil AMY1) or achiral derivatized silica
Mobile Phase Hexane/Isopropanol[6] or Dichloromethane/MethanolSupercritical CO₂ with Methanol or Ethanol as co-solvent
Flow Rate 1.0 mL/min (analytical)2-4 mL/min (analytical)
Temperature 25-40 °C35-50 °C
Back Pressure N/A100-200 bar
Detection UV (e.g., 220-254 nm)UV or MS

Visualizations

Diagram 1: Troubleshooting Workflow for Isomer Co-elution

G start Poor Resolution / Co-elution of N1/N2 Isomers step1 Optimize Mobile Phase start->step1 step2 Gradually Decrease Polarity (e.g., lower % Ethyl Acetate) step1->step2 Initial Approach result1 Improved Resolution? step2->result1 step3 Try Alternative Solvent System (e.g., DCM/MeOH) result2 Improved Resolution? step3->result2 step4 Check Column Loading step5 Reduce Sample Amount step4->step5 result3 Improved Resolution? step5->result3 step6 Decrease Flow Rate end_fail Consult Further/ Consider Alternative Technique (SFC) step6->end_fail result1->step3 No end_success Separation Achieved result1->end_success Yes result2->step4 No result2->end_success Yes result3->step6 No result3->end_success Yes

Caption: A decision-tree workflow for troubleshooting poor resolution of N1/N2 triazole isomers in flash chromatography.

Diagram 2: Logic of Isomer Identification by HMBC NMR

G cluster_0 N1-Methylated Triazole cluster_1 N2-Methylated Triazole N1_isomer N-CH₃ Triazole Ring N1_protons N-Methyl Protons (¹H) N1_carbons Ring Carbons (¹³C) N1_protons->N1_carbons 2-3 bond correlation N2_isomer N-CH₃ Triazole Ring N2_protons N-Methyl Protons (¹H) N2_carbons Ring Carbons (¹³C) N2_protons->N2_carbons 2-3 bond correlation start Isolated Isomer Mixture hmbc Run HMBC NMR Experiment start->hmbc analysis Analyze Proton-Carbon Correlations hmbc->analysis conclusion1 Unambiguous N1 Isomer ID analysis->conclusion1 Correlation pattern matches N1 structure conclusion2 Unambiguous N2 Isomer ID analysis->conclusion2 Correlation pattern matches N2 structure

Caption: A flowchart illustrating the logic of using HMBC NMR to differentiate N1 and N2 methylated triazole isomers.

References

  • 4

  • 5

  • [1H-[4][5]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H.]([Link])

Sources

Technical Support Center: Byproducts in the Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical guidance for controlling the formation of byproducts in this common synthetic transformation.

Introduction

The methylation of Methyl 1H-1,2,3-triazole-4-carboxylate is a foundational step in the synthesis of a variety of biologically active molecules. However, the inherent ambident nucleophilicity of the triazole ring often leads to a mixture of constitutional isomers, primarily the N1-methyl, N2-methyl, and to a lesser extent, the N3-methyl derivatives. The formation of these byproducts can complicate purification and reduce the yield of the desired isomer. This guide provides a comprehensive overview of the common byproducts, strategies to control regioselectivity, and methods for their identification and separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when methylating Methyl 1H-1,2,3-triazole-4-carboxylate?

A1: The methylation of Methyl 1H-1,2,3-triazole-4-carboxylate typically yields a mixture of three constitutional isomers:

  • Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (N1-isomer)

  • Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (N2-isomer)

  • Methyl 3-methyl-3H-1,2,3-triazole-4-carboxylate (N3-isomer)

The relative ratio of these isomers is highly dependent on the reaction conditions.[1][2] In some cases, over-methylation can also lead to the formation of quaternary triazolium salts, although this is less common under standard conditions.

Q2: Why does the methylation produce a mixture of isomers?

A2: The 1H-1,2,3-triazole ring exists as a mixture of tautomers in solution, and its corresponding anion (the triazolide) is an ambident nucleophile with electron density distributed across the three nitrogen atoms. Alkylation can therefore occur at any of these positions. The regioselectivity of the reaction is a delicate balance of electronic and steric factors, influenced by the choice of methylating agent, base, solvent, and temperature.[3]

Q3: How can I identify the different isomers in my reaction mixture?

A3: The most effective methods for identifying the N-methyl isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • ¹H NMR Spectroscopy: The chemical shift of the triazole ring proton and the N-methyl protons will be distinct for each isomer. See the "Byproduct Identification" section below for a detailed table of expected chemical shifts.

  • LC-MS: The isomers will have the same mass but will typically exhibit different retention times on a reversed-phase HPLC column, allowing for their separation and individual analysis by mass spectrometry.[1][4]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solutions
Complex ¹H NMR spectrum with multiple N-methyl and triazole proton signals. Formation of a mixture of N1, N2, and N3 isomers.Optimize reaction conditions to favor the desired isomer (see "Controlling Regioselectivity" section). If a mixture is unavoidable, proceed to a robust purification method.
TLC analysis shows multiple spots with similar Rf values. The isomers often have similar polarities, making separation by TLC challenging.Use a solvent system with a different polarity or try a different stationary phase (e.g., alumina). For preparative separation, column chromatography with a shallow gradient is recommended.[2]
Low overall yield of methylated products. Incomplete reaction, decomposition of starting material or product.Ensure anhydrous conditions. Use a stronger base or a more reactive methylating agent if the reaction is sluggish. Monitor the reaction by TLC to avoid prolonged reaction times that can lead to degradation.
Presence of a new, highly polar spot on TLC and unexpected downfield signals in ¹H NMR. Formation of a quaternary triazolium salt due to over-methylation.Use only a slight excess (1.0-1.2 equivalents) of the methylating agent. Add the methylating agent slowly at a lower temperature to control the reaction rate.

Byproduct Identification: A Spectroscopic Guide

Unequivocal identification of the isomeric byproducts is crucial for process optimization and quality control. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the three possible N-methyl isomers of Methyl 1,2,3-triazole-4-carboxylate.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound (N1-isomer) ~8.3 (s, 1H, C5-H), ~4.1 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃)~161 (C=O), ~140 (C4), ~130 (C5), ~52 (O-CH₃), ~37 (N-CH₃)
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (N2-isomer) ~8.0 (s, 1H, C5-H), ~4.3 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃)~161 (C=O), ~145 (C4), ~135 (C5), ~52 (O-CH₃), ~42 (N-CH₃)
Methyl 3-methyl-3H-1,2,3-triazole-4-carboxylate (N3-isomer) Predicted: ~8.1-8.2 (s, 1H, C5-H), ~4.2 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃)Predicted: ~161 (C=O), ~142 (C4), ~128 (C5), ~52 (O-CH₃), ~39 (N-CH₃)

Note: The predicted values for the N3-isomer are based on computational models and data from analogous structures. Actual experimental values may vary slightly.

Controlling Regioselectivity: A Mechanistic Approach

The ratio of N-methylated isomers is a product of kinetic and thermodynamic control. Understanding the factors that influence the reaction pathway is key to maximizing the yield of the desired product.

Reaction Mechanism Overview

The methylation proceeds via the deprotonation of the triazole N-H by a base to form a triazolide anion. This anion then acts as a nucleophile, attacking the methylating agent. The regioselectivity is determined at this stage and is influenced by the distribution of charge in the triazolide anion and the nature of the electrophile.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack Start Methyl 1H-1,2,3-triazole-4-carboxylate Anion Triazolide Anion (Ambident Nucleophile) Start->Anion + Base Base Base (e.g., K₂CO₃) N1 N1-Isomer Anion->N1 Attack at N1 N2 N2-Isomer Anion->N2 Attack at N2 N3 N3-Isomer Anion->N3 Attack at N3 Me-X Methylating Agent (e.g., CH₃I) Me-X->N1 Me-X->N2 Me-X->N3 G cluster_products Products Start Methyl 1H-1,2,3-triazole-4-carboxylate Anion Triazolide Anion Start->Anion + Base N1 N1-Isomer (Kinetic Product) Anion->N1 Attack at N1 N2 N2-Isomer (Thermodynamic Product) Anion->N2 Attack at N2 N3 N3-Isomer (Minor Product) Anion->N3 Attack at N3 MeI CH₃I

Sources

"troubleshooting low yields in triazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can diagnose and solve issues effectively.

The CuAAC reaction is celebrated for its high efficiency, often leading to near-quantitative yields.[1] It connects an azide and a terminal alkyne to form a stable 1,2,3-triazole, a transformation invaluable in drug discovery, chemical biology, and materials science.[1][2] However, when yields are low, a systematic approach is required to pinpoint the root cause.

Frequently Asked Questions (FAQs) - Troubleshooting Low Yields

Q1: My CuAAC reaction has a low or no yield. What are the most common culprits?

Low yields in CuAAC reactions can typically be traced back to one of five key areas:

  • Catalyst Inactivation: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state or can undergo disproportionation to Cu(0) and Cu(II).[3] This is the most frequent cause of reaction failure.

  • Poor Reagent Quality or Purity: Impurities in the azide, alkyne, or solvents can poison the catalyst or participate in side reactions.[3][4] Azides, in particular, can be unstable.[3][5]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can drastically lower reaction efficiency.[3]

  • Ligand Issues: The choice and concentration of the stabilizing ligand are critical. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[3][4]

  • Side Reactions: The primary competing reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material and is promoted by Cu(II).[3][6]

Q2: My reaction solution turned green and then stalled. What happened and how can I fix it?

A green or blue-green color indicates the presence of Cu(II), the oxidized, inactive form of the copper catalyst. This means your active Cu(I) catalyst has been oxidized by dissolved oxygen in your solvent.

Causality: The catalytic cycle of CuAAC relies exclusively on the Cu(I) oxidation state. When Cu(I) is oxidized to Cu(II), the cycle halts. This is often due to insufficient deoxygenation of the reaction mixture or degradation of the reducing agent.

Solutions:

  • Add Fresh Reducing Agent: The most common remedy is to add a fresh solution of a reducing agent, with sodium ascorbate being the most popular choice.[7] Crucially, the sodium ascorbate solution must be prepared fresh , as it degrades in solution over time when exposed to air.[3][4]

  • Ensure an Inert Atmosphere: For future reactions, thoroughly degas your solvents by sparging with an inert gas like argon or nitrogen for 20-30 minutes. Running the reaction under a positive pressure of inert gas is best practice.[6]

  • Use a Stabilizing Ligand: Ligands like THPTA or TBTA protect the Cu(I) from oxidation and increase its catalytic activity.[3][8] A ligand-to-copper ratio of 1:1 to 5:1 is often recommended.[4][7]

Q3: I'm using a reducing agent and a ligand, but my yield is still low. What should I check next?

If the catalyst system appears to be correctly formulated, the next step is to scrutinize your reagents and reaction parameters.

Troubleshooting Workflow:

  • Verify Reagent Purity: Impurities in your azide or alkyne starting materials are a common issue.[3][4] Consider purifying them by column chromatography or recrystallization. Azides can degrade upon storage; verify their integrity by NMR or IR spectroscopy.

  • Check Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically sufficient, using a slight excess (1.1 to 2 equivalents) of one of the components (usually the more accessible one) can drive the reaction to completion.[4]

  • Assess Solubility: If either the azide or alkyne is not fully dissolved, the reaction will be slow or incomplete. Test different solvents or use co-solvents (e.g., t-BuOH/H₂O, DMSO/H₂O) to ensure all components are in solution.[6]

  • Evaluate Reactant Concentration: CuAAC reactions can be slow at very low concentrations. For the reaction to be efficient, reactants should ideally be present at concentrations greater than 10 µM.[3]

Q4: Can my buffer system be inhibiting the reaction?

Yes, certain buffer components can interfere with the copper catalyst.

  • Chelating Buffers: Buffers containing coordinating groups, such as Tris (tris(hydroxymethyl)aminomethane), can chelate the copper catalyst, reducing its availability and activity.[3]

  • High Ion Concentrations: High concentrations of ions like chloride (>0.2 M) can also compete for copper coordination.[3]

  • pH Range: The reaction is robust over a wide pH range (4-12), but optimal performance is often seen around neutral pH.[9]

If you suspect buffer interference, consider performing a buffer exchange into a non-coordinating buffer like HEPES or PBS, or performing the reaction in a solvent system before introducing it to the buffered biomolecule solution.

Visualizing the Process: Workflow and Mechanism

A systematic approach is key to efficient troubleshooting. The following workflow can guide your diagnostic process.

Troubleshooting_Workflow start Low Yield Observed catalyst Q1: Is the Catalyst Active? start->catalyst reagents Q2: Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes solution_catalyst Add fresh reducing agent (NaAsc). Degas solvents. Use a stabilizing ligand. catalyst->solution_catalyst No conditions Q3: Are Reaction Conditions Optimal? reagents->conditions Yes solution_reagents Use high-purity reagents. Prepare fresh NaAsc solution. Optimize azide:alkyne ratio (e.g., 1.1-2x excess). reagents->solution_reagents No substrate Q4: Are There Substrate-Specific Issues? conditions->substrate Yes solution_conditions Optimize ligand:copper ratio (1:1 to 5:1). Screen solvents & pH. Adjust temperature & reaction time. conditions->solution_conditions No solution_substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. substrate->solution_substrate No success Successful Reaction substrate->success Yes solution_catalyst->reagents solution_reagents->conditions solution_conditions->substrate solution_substrate->success

Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.

The catalytic cycle itself involves several key steps where things can go wrong if conditions are not optimal.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_redox Redox State CuI Cu(I)-Ligand CuII Cu(II) (Inactive) CuI->CuII Oxidation (O2) Alkyne R1-C≡CH Acetylide Cu(I)-Acetylide Complex Alkyne->Acetylide + Cu(I) Azide R2-N3 Metallacycle Six-membered Cu(III) Metallacycle Acetylide->Metallacycle + R2-N3 Triazolide Copper Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->CuI Regenerates Catalyst Product 1,4-Triazole Product Triazolide->Product + H+ CuII->CuI Reduction Reducer Sodium Ascorbate Reducer->CuII

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data & Optimization Parameters

Systematic optimization often involves screening several parameters. The following tables provide common starting points and ranges for setting up and optimizing your reaction.

Table 1: Common Reagent Concentrations and Ratios

ParameterTypical RangeNotes
Copper Source (e.g., CuSO₄) 1-10 mol%Higher loading may be needed for difficult substrates.[6]
Reducing Agent (e.g., NaAsc) 5-10 mol% (or 1-5 eq. to Cu)Must be in excess of copper to maintain the Cu(I) state. Always prepare fresh.[1]
Ligand (e.g., THPTA, TBTA) 1-5 eq. to CopperA 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.[3][7]
Reactant Stoichiometry 1:1 to 1:2 (Azide:Alkyne)A slight excess of the less valuable or more soluble reactant can improve yields.[4]

Table 2: Common Copper Sources and Ligands

Copper SourceCommon LigandsTypical Concentration (mol%)Notes
CuSO₄·5H₂O TBTA, THPTA (water-soluble)1-10Requires a reducing agent (e.g., sodium ascorbate).[6]
CuI None required, but ligands improve efficiency1-5Directly provides Cu(I), but still benefits from an inert atmosphere.[6]
CuBr·SMe₂ None required1-5Air-stable Cu(I) source, but can be less reactive.[6]

Experimental Protocols for Troubleshooting

Protocol 1: Small-Scale Test Reaction to Confirm Reagent Activity

This protocol is designed to quickly test the activity of your catalyst, reducing agent, and starting materials using reliable, simple substrates.

Materials:

  • Benzyl Azide (Test Azide)

  • Phenylacetylene (Test Alkyne)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: 1:1 mixture of t-Butanol and deionized water

  • Reaction vial, magnetic stir bar

Procedure:

  • Prepare Stock Solutions:

    • Copper/Ligand Solution: Prepare a premixed solution containing CuSO₄ (e.g., 20 mM) and THPTA (e.g., 100 mM) in water. This corresponds to a 5:1 ligand-to-copper ratio.[7][10]

    • Sodium Ascorbate Solution: Prepare a fresh 100 mM solution of sodium ascorbate in water.[10]

    • Reactant Solutions: Prepare 100 mM solutions of benzyl azide and phenylacetylene in t-butanol.

  • Reaction Setup:

    • In a clean vial, add the solvent (e.g., 400 µL of 1:1 t-BuOH/H₂O).

    • Add phenylacetylene solution (1 equivalent, e.g., 10 µL of 100 mM stock for a final concentration of ~2 mM).

    • Add benzyl azide solution (1 equivalent, e.g., 10 µL).

    • Add the premixed CuSO₄/THPTA solution (e.g., 6.3 µL of the copper stock for a final concentration of ~0.25 mM Cu).[7]

    • Initiate the reaction by adding the fresh sodium ascorbate solution (e.g., 25 µL of 100 mM stock for a final concentration of 5 mM).[7][10]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after 30-60 minutes.[1]

  • Analysis:

    • A successful reaction, indicated by the formation of the expected triazole product, confirms that your copper source, ligand, and sodium ascorbate are active.

    • If this test fails, the issue lies with your catalyst components. Replace your CuSO₄, ligand, and/or use a newly opened bottle of sodium ascorbate.

Protocol 2: Purification of Crude Starting Materials

If you suspect your azide or alkyne is impure, purification is necessary. Flash column chromatography is a standard method.

General Procedure (Example for a moderately polar alkyne):

  • Prepare the Column: Pack a silica gel column with an appropriate non-polar solvent system (e.g., Hexane/Ethyl Acetate).

  • Load the Sample: Dissolve the crude alkyne in a minimal amount of dichloromethane or the column eluent and load it onto the column.

  • Elute: Run the column, gradually increasing the polarity of the eluent if necessary. Collect fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Verify Purity: Confirm the purity of the isolated material by NMR before using it in the CuAAC reaction.

References

  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions - Benchchem.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH.
  • troubleshooting low yield in copper-catalyzed click reactions - Benchchem.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • Technical Support Center: Troubleshooting CuAAC Reactions - Benchchem.
  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. Available at: [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PubMed. Available at: [Link]

  • Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions - Benchchem.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. Available at: [Link]

  • Optimization of the click reaction conditions a - ResearchGate. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth answers and troubleshooting for common questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,3-triazole ring in this compound under acidic conditions?

The 1,2,3-triazole ring is an aromatic heterocycle known for its exceptional chemical and thermal stability.[1][2] This robustness is a key feature, making it a reliable scaffold in medicinal chemistry and materials science.[3] Under most acidic conditions typically employed in organic synthesis (e.g., TFA, acetic acid, dilute HCl or H₂SO₄ at low to moderate temperatures), the triazole ring itself is highly resistant to degradation, ring-opening, or rearrangement.[1][2] Its stability can be attributed to the delocalization of electrons within the aromatic system, which lowers the energy of the molecule and makes it less susceptible to electrophilic attack.

Q2: I'm observing a new, more polar compound during my reaction in an acidic medium. What is the most likely degradation product?

The primary point of instability for this compound in acidic media is not the triazole ring, but the methyl ester functional group. The most probable degradation pathway is the acid-catalyzed hydrolysis of the ester to its corresponding carboxylic acid, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid , and methanol.

This reaction proceeds via a standard mechanism where the carbonyl oxygen of the ester is first protonated by the acid, increasing its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of methanol yield the carboxylic acid. The resulting carboxylic acid is significantly more polar than the parent ester, which is why it appears as a new, lower-Rf spot on a normal-phase TLC plate or has a shorter retention time in reverse-phase HPLC.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Ester This compound Intermediate Protonated Intermediate Ester->Intermediate Protonation Acid H₃O⁺ CarboxylicAcid 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid Methanol Methanol Intermediate->CarboxylicAcid Nucleophilic attack by H₂O & Proton transfer & Elimination of CH₃OH

Caption: Acid-catalyzed hydrolysis of the methyl ester.

Q3: Under which specific acidic conditions is ester hydrolysis a significant risk?

The rate of hydrolysis is highly dependent on the acid strength, temperature, water concentration, and reaction time. The following table provides a general guide to predict the stability of the ester group.

Acidic ReagentTypical ConcentrationTemperatureRisk of HydrolysisRationale & Field Insights
Trifluoroacetic Acid (TFA) 1-10% (in situ)Room TempLow Commonly used for deprotection of Boc groups. Hydrolysis is minimal during typical reaction times (1-4 hours). Also used as an HPLC mobile phase additive, indicating short-term stability.[4]
Acetic Acid (AcOH) 10-100%Room Temp - 50°CLow to Moderate A weak acid. Hydrolysis is generally slow at room temperature but can become significant with prolonged heating.
Hydrochloric Acid (HCl) 1M - 6MRoom TempModerate A strong mineral acid. Hydrolysis can occur at a noticeable rate even at room temperature over several hours.
Hydrochloric Acid (HCl) 1M - 6M> 50°CHigh Elevated temperatures significantly accelerate the rate of hydrolysis with strong acids. Expect complete conversion to the carboxylic acid.[5]
Sulfuric Acid (H₂SO₄) ConcentratedElevated TempVery High Harsh conditions will rapidly hydrolyze the ester and may lead to other side reactions or charring if temperatures are excessive.
Q4: How can I minimize ester hydrolysis when acidic conditions are required for another transformation?

If your synthetic route requires an acidic step (e.g., removing an acid-labile protecting group), several strategies can be employed to preserve the methyl ester:

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows the desired transformation to proceed. Kinetic studies show that hydrolysis rates are highly temperature-dependent.

  • Anhydrous Conditions: If water is not a required reagent for your primary reaction, use anhydrous solvents and reagents to the extent possible. The absence of water, the nucleophile, will halt the hydrolysis pathway.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent over-exposure to the acidic medium.

  • Choice of Acid: Use the mildest acid that can effectively catalyze the desired reaction. For example, pyridinium p-toluenesulfonate (PPTS) might be a suitable alternative to stronger acids like HCl for certain reactions.

Mitigation_Workflow Start Need to perform reaction under acidic conditions? Condition Can anhydrous conditions be used? Start->Condition Temp Lower reaction temperature (e.g., 0°C to RT) Condition->Temp No Proceed Proceed with reaction Condition->Proceed Yes, use anhydrous solvents/reagents Time Minimize reaction time (Monitor closely) Temp->Time Acid Use mildest effective acid (e.g., PPTS vs HCl) Time->Acid Acid->Proceed End Ester Integrity Maintained Proceed->End

Caption: Workflow for minimizing unwanted ester hydrolysis.

Q5: Is subsequent decarboxylation of the hydrolyzed product, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a concern?

Decarboxylation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is not a significant concern under typical acidic conditions. Heteroaromatic carboxylic acids are generally stable and do not readily lose CO₂ upon heating in acid. While specialized synthetic methods exist for the decarboxylative triazolation of other carboxylic acids, these require specific photocatalytic or multicomponent catalytic systems and are not relevant to the simple degradation of the pre-formed triazole carboxylic acid.[6][7][8] The corresponding carboxylic acid is a stable, commercially available compound, further attesting to its robustness.

Troubleshooting & Protocols

Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a self-validating system to quantitatively assess the stability of this compound in your specific acidic medium.

Objective: To separate and quantify the parent ester from its potential hydrolysis product, the carboxylic acid.

Methodology:

  • System Preparation:

    • HPLC System: Standard analytical HPLC with UV detector.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Detection Wavelength: ~210-230 nm (verify with a UV scan of your compound).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Control Sample: Prepare a ~1 mg/mL stock solution of your ester in a neutral solvent like acetonitrile or methanol. Dilute as needed for analysis. This establishes the retention time of your starting material.

    • Test Sample: Dissolve a known quantity of your ester in the acidic medium you wish to test.

    • Time Points: At t=0 and subsequent time points (e.g., 1h, 4h, 24h), take an aliquot of the test sample, quench it by diluting it significantly in the mobile phase, and inject it immediately.

  • Gradient Elution Program:

    • This gradient is a starting point and should be optimized for your specific system. The ester will be less retained than the more polar carboxylic acid.

    • Time (min) % Mobile Phase B (Acetonitrile)
      0.010
      15.090
      17.090
      17.110
      20.010
  • Data Analysis:

    • Compare the chromatograms from the different time points to the control sample.

    • Stability Confirmation: The chromatogram of the test sample is identical to the control, with only one major peak corresponding to the parent ester.

    • Degradation Evidence: A new peak appears with a shorter retention time. The area of this new peak (corresponding to the carboxylic acid) will increase over time, while the area of the parent ester peak decreases. The identity can be confirmed by LC-MS, looking for the corresponding mass of the carboxylic acid.

References

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Publications. [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (2023-02-07). [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Publications. (2023-02-16). [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - SciSpace. [Link]

  • This compound - PMC - NIH. [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC - PubMed Central. [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google P
  • Synthesis of 1,2,3-triazoles - Organic Chemistry Portal. [Link]

  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors | ACS Agricultural Science & Technology. [Link]

  • Ring-opening chemistry of 1,2,3-triazoles and benzotriazoles - ResearchGate. [Link]

  • Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google P
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. [Link]

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - NIH. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. [Link]

  • Ring-Opening Coupling of Cyclopropanol with 1,2,3-Triazole for the Synthesis of Fused Triazoles | Request PDF - ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - PMC - NIH. [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PubMed Central. [Link]

  • Exploring Methyl 1H-1,2,4-Triazole-3-Carboxylate: Properties and Applications. [Link]

  • Methyl 1H-1,2,3-triazole-4-carboxylate - PMC - NIH. [Link]

  • Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery | Molecular Pharmaceutics - ACS Publications. [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles - ResearchGate. [Link]

  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose - RSC Publishing. [Link]

  • A Single‐Step Acid Catalyzed Reaction for Rapid Assembly of NH‐1,2,3‐Triazoles. [Link]

  • Preparation method of 1H-1,2,4-triazole-3-methyl form
  • Synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragment | Semantic Scholar. [Link]

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Navigating the Nuances of Basic Hydrolysis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the stability and reaction of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate under basic conditions. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to empower researchers in their experimental endeavors with this versatile heterocyclic compound. As your Senior Application Scientist, I will walk you through the key considerations, from reaction mechanisms to practical laboratory protocols, ensuring scientific integrity and logical application of chemical principles.

Part 1: Core Concepts & Stability Overview

FAQ 1: What is the expected primary reaction of this compound under basic conditions?

Under basic conditions, the primary and expected reaction is the hydrolysis of the methyl ester to its corresponding carboxylate salt, a process commonly known as saponification.[1][2] This reaction is generally irreversible, as the resulting carboxylate is deprotonated under basic conditions, which drives the reaction to completion.[1] Subsequent acidification of the reaction mixture will yield the final product, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

FAQ 2: How stable is the 1,2,3-triazole ring itself to basic conditions?

The 1,2,3-triazole ring is a robust aromatic heterocycle and is generally very stable under a wide range of conditions, including the basic conditions typically employed for ester hydrolysis.[3] Degradation or cleavage of the triazole ring is not a common side reaction during saponification.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the basic hydrolysis of this compound.

Issue 1: Incomplete or Slow Hydrolysis

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • Low yield of the desired carboxylic acid after workup.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Base Saponification is a bimolecular reaction; its rate is dependent on the concentration of both the ester and the hydroxide ions. A stoichiometric amount of base is consumed in the reaction.Use a molar excess of the base (typically 1.5 to 3 equivalents). This will ensure a sufficient concentration of hydroxide ions to drive the reaction to completion.
Low Reaction Temperature Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Insufficient thermal energy can lead to slow reaction kinetics.Increase the reaction temperature. Refluxing in a suitable solvent (e.g., methanol, ethanol, or a THF/water mixture) is a common practice.
Poor Solubility If the ester has limited solubility in the reaction medium, the reaction will be heterogeneous and slow.Use a co-solvent system to ensure the ester is fully dissolved. Common solvent systems include methanol/water, ethanol/water, or THF/water.[4]
Choice of Base While NaOH and KOH are commonly used, LiOH is sometimes more effective, particularly for hindered esters or when milder conditions are preferred.If NaOH or KOH are proving ineffective, consider switching to LiOH.
Issue 2: Formation of Side Products

Symptoms:

  • Appearance of unexpected spots on TLC or peaks in LC-MS.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Transesterification If an alcohol other than methanol is used as the solvent with a sodium or potassium alkoxide base, transesterification can occur, leading to the formation of a different ester.When using alcoholic solvents, match the alcohol to the ester's alcohol portion (in this case, methanol). Alternatively, use a non-alcoholic solvent system like THF/water.
Racemization (for chiral analogs) If the molecule contains a chiral center, particularly at a position alpha to an activating group, there is a potential for epimerization or racemization under basic conditions. The triazole ring can influence the acidity of adjacent protons.[5]Use the mildest basic conditions possible (e.g., LiOH at room temperature). Carefully monitor the reaction for any signs of racemization using chiral chromatography if applicable.
Issue 3: Difficult Workup and Product Isolation

Symptoms:

  • Emulsion formation during extraction.

  • Poor recovery of the carboxylic acid product.

  • Product is not precipitating upon acidification.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Incorrect pH for Acidification The carboxylic acid product will only precipitate if the pH of the aqueous solution is below its pKa.Acidify the reaction mixture to a pH of 1-2 using a strong acid like 1M or 2M HCl to ensure complete protonation of the carboxylate.
High Solubility of the Product in Water The target carboxylic acid may have some solubility in water, leading to losses during extraction.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product (salting out). Use a suitable organic solvent for extraction in which the carboxylic acid is soluble, such as ethyl acetate.
Emulsion Formation The carboxylate salt formed during the reaction can act as a surfactant, leading to emulsions during the workup.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period to allow for phase separation.

Part 3: Experimental Protocols & Data

Protocol 1: Standard Basic Hydrolysis of this compound
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent mixture such as methanol/water (3:1) or THF/water (3:1).

  • Addition of Base: Add a solution of NaOH (1.5 - 2.0 eq.) or LiOH (1.5 - 2.0 eq.) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-70 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common eluent system is ethyl acetate/hexanes. The carboxylic acid product will have a lower Rf value than the starting ester.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Workup - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl with stirring until the pH is ~2. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, proceed with extraction.

  • Extraction (if necessary): Extract the acidified aqueous solution with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Table 1: Typical Reaction Conditions for Hydrolysis
BaseEquivalentsSolventTemperature (°C)Typical Reaction Time
LiOH1.5THF/H₂O (3:1)2512-24 hours
NaOH2.0Methanol/H₂O (3:1)652-4 hours
KOH2.0Ethanol/H₂O (3:1)702-4 hours

Note: These are general guidelines. Optimal conditions may vary depending on the specific substrate and scale.

Part 4: Visualizing the Process

Diagram 1: Saponification Mechanism

Saponification Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack OH OH⁻ CarboxylicAcid 1-methyl-1H-1,2,3-triazole-4-carboxylic acid Tetrahedral->CarboxylicAcid Elimination of Methoxide Methanol Methanol Tetrahedral->Methanol Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate Deprotonation by Base FinalProduct Final Product: 1-methyl-1H-1,2,3-triazole-4-carboxylic acid Carboxylate->FinalProduct Protonation H3O H₃O⁺ (Workup)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Diagram 2: Troubleshooting Workflow for Incomplete Hydrolysis

Troubleshooting Start Incomplete Hydrolysis Observed CheckBase Check Equivalents of Base Start->CheckBase CheckTemp Check Reaction Temperature CheckBase->CheckTemp ≥ 1.5 eq. IncreaseBase Increase to 2-3 eq. Base CheckBase->IncreaseBase < 1.5 eq. CheckSol Check Solubility CheckTemp->CheckSol Elevated Temp IncreaseTemp Increase Temperature/Reflux CheckTemp->IncreaseTemp Room Temp ChangeSolvent Use Co-solvent (e.g., THF/Water) CheckSol->ChangeSolvent Poor Solubility ReRun Re-run Reaction CheckSol->ReRun Good Solubility IncreaseBase->ReRun IncreaseTemp->ReRun ChangeSolvent->ReRun

Caption: Decision tree for troubleshooting incomplete hydrolysis.

References

  • Shawali, A. S., Abbas, I. M., Abdallah, M. A., Fahmi, A. A., & Ahmad, N. F. (1990). Transmission of substituent effects via 1,2,4-triazole ring residue. Indian Journal of Chemistry, 29A, 1012-1016. [Link]

  • Prabakaran, K., Maiyalagan, T., Hathwar, V. R., Kazak, C., & Khan, F. N. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2833. [Link]

  • Štěpánková, Š., & Imramovský, A. (2018). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 83(4), 435-448. [Link]

  • Prabakaran, K., Maiyalagan, T., Hathwar, V. R., Kazak, C., & Khan, F. N. (2009). Methyl 1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3139. [Link]

  • Hättasch, T., et al. (2021). Triazole groups as biomimetic amide groups in peptides can trigger racemization. ARKIVOC, 2021(3), 1-11. [Link]

  • Reddy, G. S. R., & Reddy, C. S. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5601. [Link]

  • Google Patents. (n.d.). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 7.4 Racemization Assays. In Methods of Organic Chemistry, Vol. E 22a, 4th Edition Supplement. [Link]

  • Zhang, Y., et al. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 67(5), 1234-1242. [Link]

  • Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(1), 1. [Link]

  • ChemRxiv. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]

  • Dudina, I. A., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6523. [Link]

  • Google Patents. (n.d.). Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.
  • PubChem. (n.d.). Methyl 1-methyl-1H-[6][7]triazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • Shafiei, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2686. [Link]

  • Singh, B., et al. (1982). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 59, 674-676. [Link]

  • Kahn, K. (2013). Chemical Kinetics HW1. [Link]

  • Blandamer, M. J., et al. (2001). Kinetics of hydrolysis in aqueous solution of 1-benzoyl-1,2,4-triazole; the role of pairwise and triplet Gibbs energy interaction parameters in describing the effects of added salts and added alcohols. Physical Chemistry Chemical Physics, 3(8), 1449-1456. [Link]

  • Stewart, S. M. (2021, April 20). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products [Video]. YouTube. [Link]

  • ChemBK. (n.d.). ETHYL 1-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • Buhse, T., et al. (2002). An Experimental Investigation of the Evolution of Chirality in a Potential Dynamic Peptide System: N-Terminal Epimerization and Degradation into Diketopiperazine. Origins of Life and Evolution of the Biosphere, 32(4), 353-369. [Link]

  • Miyazawa, T., et al. (1992). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. International journal of peptide and protein research, 40(3-4), 237-244. [Link]

Sources

Technical Support Center: Avoiding Isomer Formation in Triazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Resource for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that achieving regiochemical control in the N-alkylation of triazoles is a frequent and critical challenge. The presence of multiple nucleophilic nitrogen atoms within the triazole ring often leads to the formation of isomeric mixtures, complicating purification and reducing the yield of the desired product. This guide provides in-depth technical assistance in a question-and-answer format to help you troubleshoot and optimize your triazole alkylation reactions.

Core Challenge: Regioisomerism in Triazole Alkylation

The fundamental issue in alkylating 1,2,3- and 1,2,4-triazoles is controlling which nitrogen atom acts as the nucleophile. For a 1,2,3-triazole, this typically results in a mixture of N1 and N2-alkylated products. In the case of 1,2,4-triazoles, N1 and N4 isomers are the most common products, though N2 alkylation is also possible. The formation of these isomers is governed by a delicate interplay of kinetic and thermodynamic factors, which can be manipulated to favor the desired outcome.[1][2][3][4]

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My alkylation of a 4-substituted-1,2,3-triazole is yielding a mixture of N1 and N2 isomers. How can I selectively synthesize the N2-alkylated product?

A1: This is a classic problem of kinetic versus thermodynamic control. While the N1 position may react faster under certain conditions (kinetic product), the N2-substituted isomer is often the more thermodynamically stable product.[1][2][3][4] To favor the N2 isomer, you need to employ strategies that either exploit this thermodynamic stability or use a catalyst to direct the alkylation.

Strategy 1: Steric Hindrance to Direct N2-Alkylation

Increasing the steric bulk on the triazole ring can effectively block the N1 and N3 positions, making the N2 position the most accessible for the electrophile. A well-established method involves using a 4-bromo-substituted NH-1,2,3-triazole as the starting material.[5]

Experimental Protocol: Bromo-Directed N2-Alkylation

  • Reaction Setup: In a round-bottom flask, combine the 4-bromo-NH-1,2,3-triazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and your alkyl halide (1.2 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: The crude product is then purified via column chromatography.

  • Debromination (if required): The bromo group can be removed by standard catalytic hydrogenation to yield the 2,4-disubstituted triazole.[5]

Causality: The bulky bromine atom at the 4-position sterically hinders the adjacent N1 nitrogen, making the N2 nitrogen the preferred site of alkylation.[5]

Strategy 2: Metal-Catalyzed N2-Alkylation

Several transition metal catalysts, particularly copper and gold, have been shown to selectively promote N2-alkylation.[6][7][8][9] These methods often proceed under mild conditions with high regioselectivity. For instance, copper-catalyzed cross-dehydrogenative coupling (CDC) can be highly effective.[8][10][11]

G start Observed Mixture of N1/N2 Isomers q1 Is N2-alkylation the goal? start->q1 path_yes Yes q1->path_yes path_no No (See Q2) q1->path_no q2 Have you tried steric directing groups (e.g., 4-bromo-triazole)? path_yes->q2 sol_steric Utilize a 4-bromo-1,2,3-triazole to sterically block the N1 position. q2->sol_steric No q3 Is a metal-catalyzed approach feasible? q2->q3 Yes end Improved N2-Selectivity Achieved sol_steric->end sol_metal Employ a copper or gold catalyst to direct N2-alkylation. q3->sol_metal Yes sol_metal->end G cluster_0 Precursor Synthesis cluster_1 Boulton-Katritzky Rearrangement cluster_2 Product Formation a 1,2,4-Oxadiazole Derivative b Reaction with Hydrazine a->b c Hydrazone Intermediate b->c d Acid or Base Catalysis c->d e Ring Opening & Recyclization d->e f N2-Substituted 1,2,3-Triazole e->f

Sources

Technical Support Center: Improving the Regioselectivity of Triazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for controlling regioselectivity in triazole functionalization. As you navigate the complexities of your syntheses, this resource will help you understand the causality behind experimental outcomes and guide you toward achieving your desired regioisomer with higher fidelity.

Troubleshooting Guides

This section addresses specific, common issues encountered during the synthesis and functionalization of triazoles. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in mechanistic principles.

Issue 1: Poor or No Regioselectivity in Azide-Alkyne Cycloaddition Reactions

Question: My thermal Huisgen 1,3-dipolar cycloaddition is producing a roughly 1:1 mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. How can I selectively synthesize one regioisomer?

Answer: This is a classic challenge in triazole synthesis. The uncatalyzed thermal Huisgen cycloaddition often provides poor regioselectivity because the frontier molecular orbital interactions (HOMO-LUMO) for the two possible transition states are energetically similar.[1] The high temperatures required for the thermal reaction can further erode selectivity.[1]

Recommended Solutions:

The most robust solution is to switch from a thermal to a catalyzed reaction. The choice of metal catalyst directly dictates the regiochemical outcome.

  • For 1,4-Disubstituted 1,2,3-Triazoles (Copper Catalysis - CuAAC):

    • Principle: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal "click chemistry" reaction. It proceeds through a copper acetylide intermediate, which directs the reaction pathway to exclusively form the 1,4-isomer under mild conditions.[2][3] This method is highly reliable, scalable, and tolerates a wide variety of functional groups.

    • Action: Employ a Cu(I) source for your reaction. This can be generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent (like sodium ascorbate) or by using a Cu(I) salt (like CuI or CuBr).[2][4]

  • For 1,5-Disubstituted 1,2,3-Triazoles (Ruthenium Catalysis - RuAAC):

    • Principle: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields the 1,5-isomer. The mechanism involves the formation of a ruthenium-vinylidene complex, leading to a different regiochemical preference compared to the CuAAC.[1][5]

    • Action: Utilize a suitable ruthenium catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄. These reactions are also typically high-yielding and selective.[6]

Issue 2: Unexpected Isomer Formation or Low Yield in a Catalyzed Cycloaddition

Question: I am running a CuAAC reaction expecting the 1,4-isomer, but I'm still seeing the 1,5-isomer as a contaminant and my overall yield is low. What's going wrong?

Answer: Observing the "wrong" isomer in a catalyzed reaction points to a competing, non-selective thermal pathway or an issue with catalyst efficacy.[7] Low yields can stem from catalyst deactivation, poor solubility, or side reactions.

Recommended Solutions:

  • Ensure an Active Catalyst System:

    • Problem: The active catalyst in CuAAC is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If starting with a Cu(II) source, ensure you have a sufficient excess of the reducing agent (e.g., sodium ascorbate).[7]

  • Control Reaction Temperature:

    • Problem: Elevated temperatures can promote the background thermal cycloaddition, which is non-selective and will produce the undesired 1,5-isomer.[1][7]

    • Solution: Run CuAAC reactions at or below room temperature. The catalytic cycle is typically very efficient, making heating unnecessary.[2]

  • Optimize Your Solvent System:

    • Problem: Poor solubility of the catalyst, starting materials, or intermediates can hinder the catalytic cycle, making the thermal pathway more competitive.[7]

    • Solution: Use a solvent that effectively dissolves all components. Common and effective solvents for CuAAC include DMSO, DMF, and mixtures of water with t-butanol or other alcohols.[7] For some systems, ionic liquids have also been shown to improve reaction rates and regioselectivity.[2][8]

Issue 3: Lack of Regiocontrol in C-H Functionalization of Aryl-Triazoles

Question: I am trying to perform a direct C-H arylation on a 1-phenyl-1,2,3-triazole, but I'm getting a mixture of products functionalized at different positions on the phenyl ring. How can I direct the reaction to a specific position?

Answer: Achieving regioselectivity in C-H functionalization hinges on directing effects. The triazole ring itself is a directing group, but its influence can be weak or complicated by other factors. Strong coordination of the catalyst to the triazole's nitrogen atoms can sometimes lead to catalyst poisoning or undesired reactivity.[9][10]

Recommended Solutions:

  • Leverage the Triazole as the Primary Directing Group:

    • Principle: The nitrogen atoms of the triazole ring can coordinate to a metal catalyst (commonly Palladium), directing C-H activation to the ortho position of the attached aryl ring.[11] This is a powerful strategy for selective functionalization.

    • Action: Utilize reaction conditions known to favor directed metallation. This often involves a suitable base and a palladium catalyst. For example, magnesiation using sBu₂Mg has been shown to be highly effective for regioselective ortho-functionalization of N-aryl pyrazoles and triazoles.[12] The resulting organomagnesium species can then be trapped with various electrophiles.[13][14]

  • Introduce a Stronger, Removable Directing Group:

    • Principle: If the inherent directing ability of the triazole is insufficient, a more powerful directing group can be temporarily installed on the molecule to enforce the desired regioselectivity.

    • Action: Consider strategies where a directing group, such as a triazene, enables regioselective cycloaddition and can later be replaced by various other functional groups.[15]

  • Modify Electronic and Steric Properties:

    • Principle: The electronic nature of the substituents on both the aryl ring and the triazole can influence the site of C-H activation.

    • Action: Analyze your substrate. Electron-donating or withdrawing groups can alter the reactivity of specific C-H bonds. Sometimes, a simple modification to the substrate can tip the balance in favor of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic origin of regioselectivity in CuAAC vs. RuAAC?

A1: The distinct outcomes arise from fundamentally different catalytic cycles.

  • CuAAC (1,4-selectivity): The reaction proceeds via a copper(I) acetylide. The terminal alkyne proton is acidic enough to be removed by a base or to react directly with the copper catalyst. The azide then adds to this activated alkyne in a specific orientation before the ring closes, leading exclusively to the 1,4-isomer.

  • RuAAC (1,5-selectivity): This reaction does not involve a simple acetylide intermediate. Instead, the ruthenium catalyst coordinates to the alkyne and facilitates an oxidative cyclization with the azide, forming a ruthenacycle intermediate. This intermediate evolves in a way that places the substituents at the 1 and 5 positions of the resulting triazole ring.[1][5]

Q2: When should I consider using a protecting group strategy?

A2: A protecting group strategy is advisable when you need to perform a reaction at one site of the triazole ring while preventing reactivity at another.[16] This is most common in two scenarios:

  • N-Functionalization: If you want to functionalize a specific nitrogen atom (e.g., N-1) in the presence of other reactive nitrogens (e.g., N-2), you can protect the other sites. For example, the 4-methoxybenzyl (PMB) group has been used as a versatile N-protecting group that can be removed under acidic conditions after other transformations are complete.[17]

  • Ring vs. Substituent Reactivity: If a substituent on the triazole is more reactive than the desired functionalization site on the ring itself, that substituent should be protected.

Q3: How can I reliably determine the regioisomeric ratio of my product mixture?

A3: A combination of analytical techniques is the most robust approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the first and most direct method. The chemical shifts of the triazole ring proton and the protons on adjacent substituents are often distinct for different regioisomers. Comparing the integration of these unique signals provides the isomeric ratio.[18]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For complex structures, 2D NMR experiments like NOESY or ROESY can be definitive. An NOE correlation between a proton on a substituent at the 1-position and a proton on a substituent at the 5-position can confirm a 1,5-disubstituted pattern, whereas its absence might suggest a 1,4-isomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show that isomers have the same mass, LC can often separate them. If you have pure standards of each isomer, you can use retention times to identify and quantify the components of a mixture.[18]

Q4: My reaction involves an unsubstituted 1,2,4-triazole, and I'm getting a mixture of N-1 and N-4 alkylation. How can I control this?

A4: The alkylation of 1,2,4-triazole is sensitive to reaction conditions because both N-1 and N-4 are nucleophilic.[19] The regioselectivity is influenced by the electrophile, base, and solvent.[20] Recent studies have shown that using specific ionic liquids as the solvent under microwave irradiation can strongly favor the formation of the 1-alkyl-1,2,4-triazole isomer.[20] This approach offers a greener and more selective alternative to traditional methods.

Data Presentation & Protocols
Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition
FeatureCopper(I)-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
Typical Catalyst Cu(I) source (e.g., CuSO₄/NaAsc, CuI)Ru(II) source (e.g., [Cp*RuCl]₄)
Typical Conditions Room Temp, aq. solvents, DMSO, DMF60-100 °C, Toluene, DMF, DCE
Pros Extremely reliable ("click"), mild conditions, vast scope, O₂-tolerant with reducing agent.[2]The most reliable method for the 1,5-isomer.[6]
Cons Sensitive to terminal alkynes only; potential for copper toxicity in biological applications.Requires higher temperatures; catalyst can be expensive; less tolerant of some functional groups.
Experimental Protocol: Regioselective Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol describes a general procedure for the synthesis of a 1,4-isomer using an in situ generated Cu(I) catalyst.

Materials:

  • Azide starting material (1.0 eq)

  • Terminal alkyne starting material (1.0-1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium Ascorbate (0.1-0.3 eq)

  • Solvent: 1:1 mixture of deionized water and tert-butanol

  • Round-bottom flask with magnetic stir bar

Procedure:

  • Dissolve Reactants: In the round-bottom flask, dissolve the azide (1.0 eq) and the terminal alkyne (1.1 eq) in the water/t-butanol (1:1) solvent mixture. Stir until a homogeneous solution is formed.

  • Prepare Catalyst Solutions: In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water. In a second vial, prepare a fresh stock solution of sodium ascorbate in water.

  • Initiate Reaction: To the stirring solution of reactants, add the CuSO₄·5H₂O solution (targeting 0.02 eq). Immediately after, add the sodium ascorbate solution (targeting 0.1 eq). The solution may change color (e.g., to a pale yellow/green).

  • Monitor Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 1-12 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.[7]

  • Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations: Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Azide-Alkyne Cycloadditions

G cluster_solutions Solutions start Problem: Mixture of 1,4 and 1,5 regioisomers obtained q1 Is the reaction a thermal cycloaddition? start->q1 sol1 For 1,4-isomer: Use Cu(I) catalyst (CuAAC) q1->sol1 Yes sol2 For 1,5-isomer: Use Ru catalyst (RuAAC) q1->sol2 Yes q2 Is the reaction a CuAAC but 1,5-isomer is still present? q1->q2 No sol3 Troubleshoot CuAAC: 1. Use inert atmosphere (N2/Ar) 2. Add fresh reducing agent 3. Run at room temperature q2->sol3 Yes

Caption: Decision tree for troubleshooting poor regioselectivity in azide-alkyne cycloadditions.

Diagram 2: Conceptual Origin of Regioselectivity

G cluster_cu CuAAC Pathway cluster_ru RuAAC Pathway cu_start Terminal Alkyne + Cu(I) cu_inter Copper-Acetylide Intermediate cu_start->cu_inter Activation cu_product 1,4-Disubstituted Triazole cu_inter->cu_product Cyclization ru_start Internal Alkyne + Ru(II) ru_inter Ruthenacycle Intermediate ru_start->ru_inter Oxidative Cyclization ru_product 1,5-Disubstituted Triazole ru_inter->ru_product Reductive Elimination start Azide + Alkyne start->cu_start start->ru_start

Caption: Simplified mechanistic pathways dictating regioselectivity in catalyzed cycloadditions.

References
  • BenchChem. (n.d.). Controlling regioselectivity in Einhorn-Brunner triazole synthesis.
  • BenchChem. (n.d.). Addressing regioselectivity issues in triazole synthesis.
  • Zeng, L., Lai, Z., Zhang, C., Xie, H., & Cui, S. (2020). Directing-Group-Enabled Cycloaddition of Azides and Alkynes toward Functionalized Triazoles. Organic Letters, 22, 2220-2224.
  • MDPI. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts.
  • NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information.
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Validation & Comparative

A Comparative Analysis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate and its 2-methyl Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Physicochemical Properties, and Spectroscopic Distinction of Two Key Regioisomeric Triazole Building Blocks.

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the 1,2,3-triazole core is a privileged scaffold, renowned for its stability, synthetic accessibility, and diverse biological activities, including antiviral, antibacterial, and antiepileptic properties[1]. The functionalization of the triazole ring, particularly through N-alkylation, gives rise to regioisomers with distinct electronic and steric profiles, which can profoundly influence their biological targets and material properties. This guide provides a comprehensive comparative analysis of two such isomers: Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate and its corresponding 2-methyl isomer, Methyl 2-methyl-1H-1,2,3-triazole-4-carboxylate.

Synthesis and Regioselectivity: A Tale of Kinetic vs. Thermodynamic Control

The methylation of the parent Methyl 1H-1,2,3-triazole-4-carboxylate typically yields a mixture of the N1 and N2-methylated isomers, along with a smaller amount of the N3-methylated product[1]. The distribution of these products is a classic example of the interplay between kinetic and thermodynamic control in a chemical reaction.

Generally, N1 alkylation is considered the kinetically favored pathway due to the higher electron density and accessibility of the N1 nitrogen atom. However, the N2-substituted 1,2,3-triazoles are often the thermodynamically more stable products[2]. The choice of reaction conditions, including the base, solvent, and temperature, can influence the ratio of the resulting isomers.

A common and effective method for the synthesis of these isomers involves the reaction of Methyl 1H-1,2,3-triazole-4-carboxylate with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF)[1].

Caption: Synthetic route to N-methylated triazole isomers.

Experimental Protocol: Synthesis and Separation of Isomers

This protocol is adapted from established literature procedures[1].

Materials:

  • Methyl 1H-1,2,3-triazole-4-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add methyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the products with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the N1 and N2 isomers.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The seemingly subtle difference in the position of the methyl group leads to distinct physicochemical and spectroscopic properties.

PropertyThis compound (N1-isomer)Methyl 2-methyl-1H-1,2,3-triazole-4-carboxylate (N2-isomer)
Molecular Formula C₅H₇N₃O₂C₅H₇N₃O₂
Molecular Weight 141.13 g/mol 141.13 g/mol
Appearance White solidWhite solid
Melting Point 102.0 - 104.2 °C[3]114.3 - 115.3 °C[3]
Solubility Good solubility in polar organic solvents like acetone and dimethyl sulfoxide[4].Similar solubility profile to the N1-isomer.
Spectroscopic Analysis: Key Differentiating Features

The most significant distinctions between the two isomers are observed in their Nuclear Magnetic Resonance (NMR) spectra. The electronic environment of the triazole ring protons and carbons is uniquely influenced by the position of the N-methyl group.

Caption: Structures of the N1 and N2-methylated isomers.

¹H NMR Spectroscopy:

The chemical shift of the triazole ring proton (H-5) is a key diagnostic feature. In the N1-methyl isomer , the H-5 proton is typically observed further downfield compared to the N2-methyl isomer . This is attributed to the deshielding effect of the adjacent N-methyl group and the ester functionality. The N-methyl protons in the N1-isomer also exhibit a distinct chemical shift compared to those in the N2-isomer.

¹³C NMR Spectroscopy:

The carbon chemical shifts of the triazole ring also provide clear evidence for the isomeric identity. The C-5 carbon in the N1-methyl isomer is generally more deshielded (appears at a higher ppm value) than in the N2-methyl isomer . Conversely, the C-4 carbon is often more shielded in the N1-isomer.

Spectroscopic DataThis compound (N1-isomer)Methyl 2-methyl-1H-1,2,3-triazole-4-carboxylate (N2-isomer)
¹H NMR (CDCl₃, δ ppm) ~8.1 (s, 1H, H-5), ~4.1 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃)~7.8 (s, 1H, H-5), ~4.3 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~161 (C=O), ~140 (C-4), ~130 (C-5), ~52 (O-CH₃), ~37 (N-CH₃)~162 (C=O), ~145 (C-4), ~125 (C-5), ~52 (O-CH₃), ~42 (N-CH₃)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values provided are approximate and for comparative purposes.

Infrared (IR) Spectroscopy:

Both isomers will show characteristic absorptions for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretches of the triazole ring (in the 1400-1600 cm⁻¹ region), and C-H stretches. Subtle differences in the fingerprint region (below 1400 cm⁻¹) may be observable due to the different symmetry and vibrational modes of the two isomers.

Mass Spectrometry (MS):

Both isomers will exhibit the same molecular ion peak (m/z) corresponding to their identical molecular formula (C₅H₇N₃O₂). However, their fragmentation patterns under electron ionization (EI) or other fragmentation techniques may differ, providing another tool for differentiation.

Reactivity and Application Insights

The difference in the electronic distribution and steric environment of the N1 and N2 isomers can lead to variations in their chemical reactivity.

  • Nucleophilicity: The lone pair of electrons on the remaining unsubstituted nitrogen atom in the N1-isomer (at N3) and the N2-isomer (at N1 or N3) will have different accessibilities and basicities, influencing their reactivity towards electrophiles.

  • Susceptibility to Ring Opening: N-substituted 1,2,3-triazoles can undergo ring-opening reactions under certain conditions. The stability of the N1 versus the N2 isomer suggests that the N1-isomer might be more prone to such transformations.

  • Biological Activity: The distinct three-dimensional shape and electrostatic potential of each isomer will dictate how they interact with biological targets such as enzymes and receptors. This can lead to significant differences in their pharmacological profiles. For instance, the ability to form specific hydrogen bonds or engage in particular hydrophobic interactions can be highly dependent on the isomer's structure. The 1,2,3-triazole scaffold is a known pharmacophore in a variety of drugs, and the specific substitution pattern is critical for activity[5].

Conclusion

The seemingly minor positional change of a methyl group on the 1,2,3-triazole ring of Methyl 1,2,3-triazole-4-carboxylate results in two distinct chemical entities with unique and predictable spectroscopic signatures. Understanding the principles of their synthesis, the nuances of their characterization, and the potential implications for their reactivity is crucial for any researcher working with these versatile building blocks. The ability to selectively synthesize and confidently identify the desired regioisomer is a key step in the rational design of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge to navigate the chemistry of these important heterocyclic compounds.

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N1- and N2-Methylated 1,2,3-Triazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern chemistry, prized for its role in medicinal chemistry, materials science, and chemical biology, largely due to the robustness and versatility of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] When synthesizing substituted triazoles, particularly through alkylation of an existing triazole ring, a critical challenge arises: the formation of regioisomers. Methylation, a common derivatization, can occur at either the N1 or N2 position of the 1,2,3-triazole ring, yielding distinct N1-methyl and N2-methyl isomers.

These isomers are not interchangeable. They possess different electronic distributions, dipole moments, and steric profiles, which can lead to significant variations in biological activity, pharmacokinetic properties, and material characteristics. Therefore, unambiguous structural assignment is not merely an academic exercise; it is a prerequisite for reliable drug development, patentability, and reproducible materials engineering.

This guide provides a comprehensive, in-depth comparison of spectroscopic techniques for the definitive differentiation of N1- and N2-methylated 1,2,3-triazole isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output, providing field-proven protocols and data-driven insights to empower researchers in their analytical endeavors.

The Primary Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for distinguishing between N1 and N2-methylated triazole isomers. The differing electronic environments of the nitrogen atoms directly influence the chemical shifts of adjacent and nearby nuclei.

The ¹H NMR spectrum provides immediate, high-value information. The key diagnostic signals are the N-methyl (N-CH₃) protons and the triazole ring proton (C5-H).

Causality Behind the Chemical Shifts:

  • N-CH₃ Signal: The N2-position is located on the central, more "pyridinic" nitrogen, which is flanked by two other nitrogen atoms. This unique electronic environment typically results in the N2-methyl protons being more shielded (appearing at a lower ppm value) compared to the N1-methyl protons. The N1-position is adjacent to a carbon atom (C5), leading to a comparatively deshielded environment for the N1-methyl group.

  • C5-H Signal: In 1,4-disubstituted N1-methylated triazoles, the C5-H proton is adjacent to the methylated N1 nitrogen, causing it to be significantly deshielded (higher ppm) compared to the C5-H proton in the corresponding 2,4-disubstituted N2-methylated isomer.

Comparative Data: ¹H NMR Chemical Shifts (δ, ppm)

SignalN1-Methyl Isomer (Typical Range)N2-Methyl Isomer (Typical Range)Key Differentiator
N-CH₃ 4.10 - 4.40 ppm3.90 - 4.20 ppmN1-CH₃ is consistently downfield
C5-H 7.60 - 8.10 ppm7.40 - 7.70 ppmC5-H of N1-isomer is downfield

Note: Ranges are typical and can be influenced by solvent and other substituents on the triazole ring. Data compiled from various spectroscopic studies.[3][4]

Experimental Protocol: Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified triazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Instrument Setup: Use a spectrometer operating at 400 MHz or higher for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse ('zg30').

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR provides complementary data that reinforces the assignment made from the ¹H NMR spectrum. The key signals are the N-methyl carbon and the triazole ring carbons (C4 and C5).

Causality Behind the Chemical Shifts: The electronic effects observed in ¹H NMR translate directly to the ¹³C spectrum. The carbon of the N1-methyl group is typically more deshielded than that of the N2-methyl group. Furthermore, the chemical shifts of the ring carbons, C4 and C5, are highly sensitive to the position of methylation.

Comparative Data: ¹³C NMR Chemical Shifts (δ, ppm)

SignalN1-Methyl Isomer (Typical Range)N2-Methyl Isomer (Typical Range)Key Differentiator
N-CH₃ 36 - 40 ppm42 - 46 ppmN2-CH₃ is typically downfield
C4 120 - 125 ppm140 - 145 ppmC4 of N2-isomer is significantly downfield
C5 130 - 135 ppm~135 ppm (if C5-H present)C5 of N1-isomer is downfield relative to C4

Note: The N2-isomer often exhibits greater symmetry, which can be a diagnostic feature. Data compiled from various spectroscopic studies.[4][6]

While 1D NMR provides strong evidence, 2D NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, offer unambiguous proof of connectivity.

The Power of HMBC: The HMBC experiment detects long-range (2- and 3-bond) correlations between protons and carbons. This allows for the direct mapping of connectivity between the N-methyl group and the triazole ring carbons.

  • For the N1-Methyl Isomer: The protons of the N-CH₃ group will show a ³J correlation to the C5 carbon of the triazole ring.

  • For the N2-Methyl Isomer: The protons of the N-CH₃ group are too far away to show a correlation to C5. They will, however, show a correlation to the C4 carbon.

This clear difference in correlation patterns is irrefutable evidence for the site of methylation.[7][8]

Workflow for NMR-Based Isomer Differentiation

G cluster_0 Initial Analysis cluster_1 Confirmation cluster_2 Definitive Assignment A Acquire ¹H NMR Spectrum B Analyze N-CH₃ and C5-H shifts A->B C Acquire ¹³C NMR Spectrum B->C Tentative Assignment D Acquire ¹H-¹³C HMBC Spectrum C->D E Observe ³J(¹H,¹³C) correlation from N-CH₃ protons to C5 carbon? D->E F Isomer is N1-Methylated E->F Yes G Isomer is N2-Methylated E->G No

Caption: A decision workflow for unambiguous isomer assignment using NMR techniques.

Experimental Protocol: ¹H-¹³C HMBC Acquisition

  • Sample Preparation: Use the same sample prepared for 1D NMR analysis. A slightly higher concentration (15-20 mg) is beneficial.

  • Instrument Setup: Use a spectrometer equipped with a gradient-enhanced probe.

  • Acquisition Parameters:

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • ¹H Spectral Width: 0-12 ppm.

    • ¹³C Spectral Width: 0-160 ppm.

    • Long-Range Coupling Delay (d6): Optimized for an average J-coupling of 8 Hz (typically ~62.5 ms).

    • Number of Increments: 256-512 in the F1 (¹³C) dimension.

    • Number of Scans: 8-16 per increment.

  • Processing: Apply appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.

While experimentally more demanding due to the low natural abundance and unfavorable relaxation properties of the ¹⁵N nucleus, ¹⁵N NMR provides direct information about the nitrogen environment. The chemical shifts of N1, N2, and N3 are exquisitely sensitive to the position of the methyl group.[9] This is often performed via indirect detection using a ¹H-¹⁵N HMBC experiment.[7]

Comparative Data: ¹⁵N NMR Chemical Shifts (δ, ppm, referenced to liquid NH₃)

NucleusN1-Methyl Isomer (Typical)N2-Methyl Isomer (Typical)
N1 -130 to -140-30 to -40
N2 -10 to -20-90 to -100
N3 -50 to -60-30 to -40

Note: The large shift differences, particularly for N1 and N2, make this an exceptionally powerful, albeit advanced, characterization method.[10][11]

Orthogonal Verification Methods

While NMR is the primary tool, other spectroscopic techniques can provide valuable, corroborating data.

Electron Ionization Mass Spectrometry (EI-MS) can sometimes reveal differences in fragmentation patterns, although these are often less straightforward to interpret than NMR data. The stability of the molecular ion and the pathways of ring cleavage can differ.

Causality Behind Fragmentation: The N2-methylated isomer is often electronically more stable, which may result in a more intense molecular ion peak (M⁺·). Fragmentation pathways can be influenced by the substituent's position. For instance, the loss of a nitrogen molecule (N₂) or acetonitrile (CH₃CN) can occur, with relative intensities potentially differing between isomers.[12][13]

Comparative Data: Key EI-MS Fragments

FeatureN1-Methyl IsomerN2-Methyl Isomer
Molecular Ion (M⁺·) Often less intenseOften more intense
Key Fragments Dependent on other substituents. May show loss of HCN, R-CN.May show characteristic loss of N₂ or CH₃CN.

Note: Fragmentation is highly dependent on the other substituents on the ring. ESI-MS is less useful for differentiating these uncharged isomers unless they can be readily protonated or adducted, in which case CID fragmentation patterns may differ.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. While many bands will be similar, subtle but consistent differences can be observed in the fingerprint region (below 1500 cm⁻¹), particularly for ring stretching and deformation modes.[14][15]

Causality Behind Vibrational Shifts: The different symmetry and electronic distribution of the N1- and N2-methylated rings lead to slight changes in bond strengths and vibrational coupling. The N2-isomer, often possessing higher symmetry, may exhibit fewer IR-active bands compared to the less symmetric N1-isomer.[16]

Comparative Data: Characteristic IR Bands (cm⁻¹)

Vibrational ModeN1-Methyl Isomer (Typical)N2-Methyl Isomer (Typical)
Ring Stretching ~1450-1600 (often multiple bands)~1450-1600 (can be simpler)
Ring Deformation ~900-1100 (characteristic pattern)~900-1100 (different pattern)

Note: These differences are often subtle and are best used for confirmation alongside NMR data, rather than for primary identification.

Summary and Best Practices

Unambiguous differentiation of N1- and N2-methylated 1,2,3-triazole isomers is critical and readily achievable with a systematic spectroscopic approach.

  • Primary Analysis: Always begin with ¹H NMR . The chemical shifts of the N-CH₃ and C5-H protons provide the strongest initial indication of the isomer structure.

  • Confirmation: Corroborate the initial assignment with ¹³C NMR . The chemical shifts of the ring carbons, particularly C4, are excellent diagnostic markers.

  • Definitive Proof: When ambiguity remains, or for publication-quality proof, a ¹H-¹³C HMBC experiment is the gold standard. The presence or absence of a correlation between the N-CH₃ protons and the C5 carbon provides an irrefutable assignment.

  • Orthogonal Methods: Use Mass Spectrometry and IR/Raman spectroscopy as secondary, confirmatory techniques to build a more complete data package.

By integrating these methods and understanding the underlying principles that govern the spectroscopic differences, researchers can confidently and accurately characterize their triazole products, ensuring the integrity and reproducibility of their scientific work.

Diagram of Key HMBC Correlations for Isomer Identification

Caption: Key HMBC correlations distinguishing N1 (red arrow) and N2 (green arrow) isomers.

References

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A Comparative Guide to the Biological Activity of 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the five-membered triazole rings, containing three nitrogen atoms, have emerged as privileged scaffolds due to their metabolic stability, unique electronic properties, and capacity for hydrogen bonding.[1][2] This guide focuses on the two constitutional isomers of triazole: 1,2,3-triazole and 1,2,4-triazole. While structurally similar, the distinct arrangement of nitrogen atoms within their rings imparts significant differences in their physicochemical properties and, consequently, their biological activities.

This document serves as an in-depth technical comparison for researchers, scientists, and drug development professionals. We will dissect the biological profiles of derivatives from both isomeric classes, supported by experimental data, and provide detailed protocols for their synthesis and evaluation. Our objective is to offer a clear, evidence-based perspective on their respective strengths and therapeutic potential across various disease areas.

Caption: Core structures of 1,2,3-triazole and 1,2,4-triazole isomers.

Comparative Analysis of Biological Activities

While both triazole isomers exhibit a broad spectrum of biological activities, distinct patterns have emerged from decades of research. The 1,2,4-triazole core is arguably more established in clinically approved drugs, particularly in antifungal therapy.[2][3] Conversely, the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has led to an explosion in the synthesis and investigation of 1,2,3-triazole derivatives over the last two decades.[4][5]

Antifungal Activity

This is the most well-defined area of activity for triazole derivatives, dominated by the 1,2,4-triazole scaffold.

  • 1,2,4-Triazole Derivatives: This class includes blockbuster drugs like fluconazole and voriconazole.[4][6] Their primary mechanism of action is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][10] By disrupting ergosterol production, these agents compromise the membrane's integrity and fluidity, leading to fungal growth inhibition.[8][10] Structure-activity relationship (SAR) studies often reveal that for potent antifungal activity, a 1,2,4-triazole derivative should possess at least one halogen-substituted aromatic ring separated from the azole moiety.

  • 1,2,3-Triazole Derivatives: While less prominent than their 1,2,4-isomers in this space, 1,2,3-triazoles have demonstrated significant antifungal potential.[5][11] Researchers have synthesized numerous 1,2,3-triazole hybrids, tethering the core to other known antifungal pharmacophores like coumarin or acetamide, which have shown potent activity against various fungal species, including Candida albicans and Aspergillus niger.[11][12] Their mechanism can also involve ergosterol biosynthesis inhibition, though other targets are being explored.

Expert Insight: The success of 1,2,4-triazoles as antifungals is rooted in the specific geometry and electronic distribution of the ring, which allows for optimal binding to the heme iron within the active site of fungal CYP51. While 1,2,3-triazoles can be designed to achieve similar interactions, the established clinical precedent and extensive SAR data for 1,2,4-triazoles make them a go-to scaffold in this therapeutic area.

Anticancer Activity

Both isomers have been extensively explored as potential anticancer agents, targeting a wide array of mechanisms.

  • 1,2,4-Triazole Derivatives: A significant body of research highlights the anticancer properties of 1,2,4-triazoles.[13][14] These derivatives have been designed as inhibitors of various cancer-related targets, including epidermal growth factor receptor (EGFR), BRAF kinase, and tubulin.[15] The 1,2,4-triazole ring can act as a stable pharmacophore that orients substituents for optimal interaction with enzyme active sites.[14] Fused heterocyclic systems incorporating the 1,2,4-triazole ring, such as triazolotetrazines, have also shown promising cytotoxicity against various human cancer cell lines, including colon and breast cancer.[13][16]

  • 1,2,3-Triazole Derivatives: Leveraging the efficiency of click chemistry, a vast number of 1,2,3-triazole derivatives have been synthesized and screened for anticancer activity.[17][18] These compounds have demonstrated activity through diverse mechanisms, including the inhibition of Src kinase, a protein tyrosine kinase often overexpressed in tumors.[17] Hybrid molecules linking the 1,2,3-triazole core to structures like benzoxazine or naphthoquinone have shown potent activity against various cancer cell lines.[11][18]

Antiviral Activity

The triazole scaffold, in general, exhibits remarkable antiviral activity, and both isomers have proven to be versatile frameworks for developing new antiviral agents.[19][20]

  • 1,2,3- and 1,2,4-Triazole Derivatives: Both classes of compounds have shown inhibitory activity against a wide range of viruses, including influenza virus, human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV/HCV), and herpes viruses.[19][20] The triazole ring can be incorporated into both nucleoside and non-nucleoside analogs to interfere with viral replication.[20] For example, 1,2,3-triazole-containing derivatives of the alkaloid lupinine have recently been identified as promising virucidal agents against influenza A, potentially by targeting hemagglutinin and neuraminidase proteins.[21] Similarly, 1,2,4-triazole derivatives have been investigated for their ability to modulate viral processes, benefiting from their chemical stability and bioavailability.[22]

Antibacterial Activity
  • 1,2,3-Triazole Derivatives: A growing body of evidence supports the antibacterial potential of 1,2,3-triazoles. Often synthesized as "clickamers," these compounds, particularly when linked to carbohydrate units, have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[12][23] The triazole ring is thought to enhance solubility and provide additional binding motifs to biological targets through its basic nitrogen atoms.[12]

  • 1,2,4-Triazole Derivatives: Derivatives of 1,2,4-triazole have also been reported to possess a wide spectrum of antibacterial activity.[24] These compounds, often synthesized from thiosemicarbazide precursors, have been effective against various bacterial strains. Fused ring systems incorporating the 1,2,4-triazole moiety are a common strategy to enhance antibacterial potency.

Quantitative Data Summary

The following tables present a comparative summary of reported biological activities, providing concrete experimental data to support the claims made.

Table 1: Overview of Biological Activities

Biological Activity1,2,3-Triazole Derivatives1,2,4-Triazole DerivativesKey Distinctions & Insights
Antifungal Potent activity reported, often in hybrid molecules.[5][11]Clinically established class (e.g., Fluconazole).[3][6] Strong inhibitors of ergosterol biosynthesis.[7]1,2,4-Triazoles are the dominant isomer in clinical antifungal therapy due to proven efficacy against fungal CYP51.
Anticancer Broad activity via various mechanisms (e.g., Src kinase inhibition).[17]Potent inhibitors of multiple targets (e.g., EGFR, BRAF, tubulin).[14][15]Both isomers are highly versatile, but 1,2,4-triazoles have been investigated against a wider range of specific kinase targets.
Antiviral Broad-spectrum activity against numerous viruses (e.g., Influenza, HIV).[19][21]Broad-spectrum activity, noted for chemical stability and favorable pharmacokinetics.[20][22]Both isomers are highly effective scaffolds for antiviral drug design, with no clear superiority of one over the other.
Antibacterial Effective against Gram-positive and Gram-negative bacteria, especially as glycoside conjugates.[12][23]Broad-spectrum activity reported for various derivatives and fused systems.[24]1,2,3-Triazoles, via click chemistry, offer a facile route to diverse libraries, including promising glycoside conjugates.

Table 2: Exemplary Anticancer Activity Data (IC₅₀ Values)

Compound ClassTarget Cell LineRepresentative IC₅₀ (µM)Reference
1,2,4-Triazole-Tetrazine Hybrid HT-29 (Human Colon Carcinoma)12.69[16]
1,2,4-Triazole-Pyridine Hybrid B16F10 (Murine Melanoma)41.12 - 61.11[25]
1,2,4-Triazole Derivative A549 (Human Lung Cancer)> 100 (varies by compound)[16]
1,2,3-Triazole-Benzoin Derivative K562 (Human Leukemia)> 25 (varies by compound)[26]

Table 3: Exemplary Antimicrobial Activity Data (MIC Values)

Compound ClassTarget MicrobeRepresentative MIC (µg/mL)Reference
1,2,4-Triazole-Thiol Derivative Various Bacteria/Fungi3.12 - 25
1,2,4-Triazole Derivative Candida albicans0.0156 - 2.0[3]
1,2,3-Triazole-Thiazole Hybrid S. aureus2-fold lower than Neomycin[27]
1,2,3-Triazole-Thiazole Hybrid C. albicans16-fold higher than Neomycin[27]

Experimental Protocols

A self-validating protocol is essential for trustworthy and reproducible results. The following methodologies include critical controls and explain the causality behind the experimental choices.

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC (Click Chemistry)

This protocol describes a robust and highly regioselective method for synthesizing 1,2,3-triazoles. The use of a copper(I) catalyst ensures that only the 1,4-disubstituted isomer is formed under mild conditions, making it a cornerstone of modern medicinal chemistry.[4][28]

Principle: The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is dramatically accelerated and controlled by a copper(I) catalyst. Sodium ascorbate is commonly used as a reducing agent to generate the active Cu(I) species in situ from a Cu(II) salt like CuSO₄.

G start Start: Prepare Reactants reagents Dissolve terminal alkyne (1 eq) and organic azide (1 eq) in a t-BuOH/H₂O (1:1) mixture. start->reagents add_cu Add CuSO₄·5H₂O (0.05 eq) and Sodium Ascorbate (0.1 eq) to the mixture. reagents->add_cu Catalyst System react Stir vigorously at room temperature. Monitor reaction progress by TLC. add_cu->react Initiate Cycloaddition workup Upon completion, dilute with water and extract with ethyl acetate. react->workup Reaction Complete wash Wash organic layer with brine, dry over Na₂SO₄, and filter. workup->wash purify Concentrate under reduced pressure. Purify crude product via column chromatography. wash->purify end End: Characterize Product (NMR, HRMS) purify->end

Caption: Workflow for Cu(I)-catalyzed synthesis of 1,2,3-triazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol, 1.0 eq) and the organic azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 M, 1.0 mL, 0.1 mmol, 0.1 eq).

  • Catalyst Addition: To the stirring solution of alkyne and azide, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 M, 1.0 mL, 0.05 mmol, 0.05 eq), followed by the dropwise addition of the sodium ascorbate solution.

    • Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Work-up: Once complete, dilute the reaction mixture with 20 mL of water. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude solid or oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted 1,2,3-triazole. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a 4,5-Disubstituted-1,2,4-Triazole-3-thiol from Thiosemicarbazide

This protocol outlines a classical and effective method for constructing the 1,2,4-triazole ring system. It involves the acylation of a thiosemicarbazide followed by a base-catalyzed intramolecular cyclodehydration.[29][30]

Principle: An acylthiosemicarbazide intermediate is formed and then cyclized under basic conditions. The strong base deprotonates a nitrogen atom, which then acts as a nucleophile, attacking the carbonyl carbon to form the five-membered ring. Subsequent dehydration yields the triazole.

Step-by-Step Methodology:

  • Acylation: In a round-bottom flask, dissolve a substituted thiosemicarbazide (10 mmol, 1 eq) and a carboxylic acid (10 mmol, 1 eq) in a suitable solvent like chloroform. Add a coupling agent such as polyphosphate ester (PPE).[29] Heat the mixture in a sealed vessel (e.g., at 90°C) for several hours until acylation is complete (monitored by TLC).

  • Isolation of Intermediate (Optional but Recommended): Cool the reaction, pour it into ice water, and extract the acylthiosemicarbazide intermediate. This allows for purification before the cyclization step.

  • Cyclization: Dissolve the crude or purified acylthiosemicarbazide in an aqueous solution of a strong base (e.g., 2N NaOH or KOH).[29][31]

  • Heating: Heat the basic solution under reflux for 2-4 hours. This provides the energy needed for the intramolecular cyclization and dehydration.

  • Acidification: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution with a dilute acid (e.g., 2N HCl) to a pH of ~6.

    • Rationale: Acidification protonates the thiol and any remaining basic nitrogen atoms, causing the product to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole-3-thiol derivative.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. It is a gold-standard assay in the development of new antimicrobial agents.[32][33][34]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC value.[32]

G start Start: Prepare Materials prep_comp Prepare stock solution of test compound in DMSO. Perform 2-fold serial dilutions in broth in a 96-well plate. start->prep_comp prep_inoculum Prepare standardized bacterial/fungal inoculum (e.g., ~5x10⁵ CFU/mL). start->prep_inoculum inoculate Inoculate each well (except sterility control) with the microbial suspension. prep_comp->inoculate prep_inoculum->inoculate controls Include Controls: - Growth Control (no compound) - Sterility Control (no inoculum) - Positive Control (known antibiotic) inoculate->controls Crucial for validation incubate Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read Read results: Determine MIC as the lowest concentration with no visible turbidity. incubate->read end End: Report MIC Value read->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Compound Plate:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12.

    • Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at twice the highest desired test concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Self-Validation: Wells 11 and 12 serve as controls. Well 11 will be the growth control (no compound), and well 12 will be the sterility control (no compound, no inoculum).

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism (e.g., S. aureus) in sterile saline, adjusted to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[33]

  • Inoculation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each test well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If not, the assay is invalid.

    • A positive control drug (e.g., Ampicillin) should be run in parallel to validate the susceptibility of the test organism.

Conclusion

The comparison between 1,2,3-triazole and 1,2,4-triazole derivatives reveals two isomeric scaffolds of immense, yet distinct, value in drug discovery. The 1,2,4-triazole core is a clinically validated pharmacophore, particularly in the realm of antifungal agents, with a well-understood mechanism of action. Its derivatives continue to be a major focus for developing new anticancer and antimicrobial agents.

In contrast, the 1,2,3-triazole isomer, propelled by the efficiency and versatility of click chemistry, has become a tool for rapidly generating vast chemical diversity. This has led to the discovery of novel compounds with potent activities across the antibacterial, antiviral, and anticancer spectra.

For drug development professionals, the choice between these isomers is not a matter of inherent superiority but of strategic design. For projects targeting known azole-binding enzymes like fungal CYP51, the 1,2,4-triazole provides a validated starting point. For exploratory programs seeking novel mechanisms of action or requiring rapid library synthesis for high-throughput screening, the 1,2,3-triazole offers an unparalleled synthetic advantage. Ultimately, both isomers are powerful building blocks that will continue to contribute significantly to the development of new medicines.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • A Literature Review Focusing on the Antiviral Activity of[7][19][35] and[6][7][19]-triazoles - PubMed. (URL: [Link])

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  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - NIH. (URL: [Link])

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])

  • Anticancer Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])

  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine - MDPI. (URL: [Link])

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed. (URL: [Link])

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. (URL: [Link])

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (URL: [Link])

  • Synthesis and anticancer activity of[7][19][35] triazole [4,3-b][7][15][19][35] tetrazine derivatives. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (URL: [Link])

  • A Literature Review Focusing on the Antiviral Activity of[7][19][35] and[6][7][19]-triazoles. (URL: [Link])

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (URL: [Link])

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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])

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A Researcher's Guide to the Computational Stability Analysis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the nuances of molecular stability is paramount. The isomeric forms of a compound can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth, objective comparison of the computational methodologies used to determine the relative stability of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate isomers. We will delve into the causality behind experimental choices and present a self-validating system for robust and reliable results.

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its stability and capacity for hydrogen bonding.[1] The methylation of both the triazole ring and the carboxylate group introduces isomeric complexity that must be resolved to understand and predict molecular behavior. Specifically, the methylation of the parent compound, Methyl 1H-1,2,3-triazole-4-carboxylate, can result in three distinct isomers:

  • This compound

  • Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

  • Methyl 3-methyl-3H-1,2,3-triazole-4-carboxylate

The synthesis of these isomers has been reported, confirming their existence and the need for a systematic stability analysis.[2]

The Computational Approach: A Window into Isomeric Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for accurately predicting the energetic landscape of molecular isomers.[3] These methods allow for a detailed examination of the electronic structure and thermodynamic properties, providing a quantitative measure of relative stability.

Core Principles of DFT-Based Stability Analysis

The fundamental principle behind this analysis is that a more stable isomer will possess a lower total electronic energy. By optimizing the geometry of each isomer to its lowest energy state (a minimum on the potential energy surface) and calculating its corresponding energy, we can establish a clear order of stability.

Experimental Protocols: A Step-by-Step Guide to Computational Analysis

The following protocol outlines a robust and reproducible workflow for determining the relative stability of the this compound isomers.

Protocol: Isomer Stability Analysis using Density Functional Theory (DFT)
  • Structure Preparation:

    • Construct the 3D structures of the three isomers (Methyl 1-methyl-1H-, 2-methyl-2H-, and 3-methyl-3H-1,2,3-triazole-4-carboxylate). This can be achieved using molecular building software such as Avogadro or ChemDraw.

    • Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the DFT calculations.

  • Geometry Optimization:

    • Perform a full geometry optimization for each isomer using a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[4] For enhanced accuracy, especially when considering non-covalent interactions, functionals like M06-2X with a larger basis set such as 6-311++G(d,p) can be employed.[5][6]

    • The optimization should be carried out without any symmetry constraints to ensure the true energy minimum is located.

  • Frequency Analysis:

    • Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.

    • Crucially, the absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point, necessitating a re-optimization.

    • The frequency analysis also provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

  • Energy Calculation and Comparison:

    • Extract the total electronic energies (with ZPVE correction), enthalpies, and Gibbs free energies for each optimized isomer.

    • Calculate the relative energies (ΔE), relative enthalpies (ΔH), and relative Gibbs free energies (ΔG) of the isomers with respect to the most stable isomer (which is assigned a relative energy of 0).

Data Presentation: A Comparative Analysis of Isomer Stability

The following table structure provides a clear and concise summary of the computational results, allowing for a direct comparison of the isomers' stabilities.

IsomerRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
This compoundValueValueValue
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylateValueValueValue
Methyl 3-methyl-3H-1,2,3-triazole-4-carboxylateValueValueValue

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Visualizing the Workflow

A well-defined workflow is essential for ensuring the reproducibility and accuracy of computational studies. The following diagram illustrates the key steps in the computational stability analysis of the triazole isomers.

G cluster_0 Structure Preparation cluster_1 DFT Calculations cluster_2 Analysis & Comparison A Construct 3D Isomer Structures B Initial Geometry Optimization (Molecular Mechanics) A->B C Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D Frequency Analysis C->D E Verify No Imaginary Frequencies D->E F Extract Thermodynamic Data (E, H, G) E->F G Calculate Relative Stabilities (ΔE, ΔH, ΔG) F->G H Comparative Stability Ranking G->H

Caption: Workflow for computational stability analysis of triazole isomers.

Trustworthiness and Self-Validation

The integrity of this computational protocol is ensured through several self-validating steps:

  • Frequency Analysis: The confirmation of zero imaginary frequencies is a critical checkpoint that validates the optimized geometry as a true minimum.

  • Basis Set and Functional Selection: The choice of DFT functional and basis set should be justified based on literature precedents for similar molecular systems.[4][5][6] It is often advisable to test a few different functionals to ensure the consistency of the results.

  • Convergence Criteria: Strict convergence criteria during the geometry optimization and self-consistent field (SCF) calculations are essential for obtaining accurate and reliable energies.

By adhering to these principles and protocols, researchers can confidently assess the relative stabilities of this compound isomers, providing a solid theoretical foundation for further experimental investigations and molecular design.

References

  • An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers - Benchchem.
  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Deriv
  • Density Function Theory Study on the Energy and Circular Dichroism Spectrum for Methylene-Linked Triazole Diads Depending on the Substitution Position and Conform
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  • Methyl 1-methyl-1H-1,2,3-triazole-4-carboxyl
  • Density Functional Theory (DFT)
  • New 1,2,3-Triazoles from (R)

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Unambiguous Structure Elucidation: A Comparative Guide to Validating Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of reproducible and reliable research. The synthesis of substituted heterocycles, such as 1,2,3-triazoles, often yields a mixture of regioisomers, making unambiguous structural validation a critical step.[1][2][3][4] This guide provides an in-depth comparison of analytical techniques for the definitive structural validation of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, with a primary focus on the gold-standard method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present supporting data to demonstrate the power of this technique in resolving isomeric ambiguity.

The Challenge: Regioisomers in N-Alkylated Triazoles

The alkylation of N-unsubstituted triazoles, such as Methyl 1H-1,2,3-triazole-4-carboxylate, can lead to the formation of multiple regioisomers.[5] In the case of methylation, the methyl group can attach to any of the three nitrogen atoms in the triazole ring, leading to the potential formation of 1-methyl, 2-methyl, and 3-methyl isomers. Differentiating these isomers using routine spectroscopic techniques like NMR and mass spectrometry can be challenging, as they often exhibit similar spectral patterns.

The Definitive Solution: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most authoritative method for the unambiguous determination of molecular structures. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.

A published study on this compound provides a clear example of this technique's power.[6] The crystal structure data irrefutably confirms the position of the methyl group on the N1 atom of the triazole ring.

Key Crystallographic Data for this compound:[6]
ParameterValue
Molecular FormulaC₅H₇N₃O₂
Molecular Weight141.14
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.697(1)
b (Å)7.1314(11)
c (Å)8.6825(16)
α (°)71.053(16)
β (°)86.865(15)
γ (°)76.528(14)
Volume (ų)324.37(10)
Z2

The refinement of the crystal structure resulted in a final R-factor of 0.064, indicating a high degree of accuracy in the determined structure.[6] The data clearly shows an almost planar conformation of the molecule.[6]

A Comparative Analysis with a Regioisomer

To further illustrate the discerning power of X-ray crystallography, let's compare the data for this compound with its regioisomer, Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.[5]

ParameterThis compound[6]Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate[5]
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
a (Å)5.697(1)3.9482(10)
b (Å)7.1314(11)7.9549(15)
c (Å)8.6825(16)21.655(4)
β (°)86.865(15)92.05(2)
Volume (ų)324.37(10)679.7(2)

The significant differences in the crystal system, space group, and unit cell dimensions provide a definitive basis for distinguishing between the two isomers.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Initial Analysis cluster_validation Structural Validation cluster_conclusion Conclusion synthesis Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate tlc TLC Monitoring synthesis->tlc Reaction Mixture column Column Chromatography (Separation of Isomers) tlc->column lcms LC-MS Analysis (Identification of Isomers) column->lcms Isolated Fractions nmr NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) lcms->nmr Pure Isomer xray Single-Crystal X-ray Crystallography lcms->xray Crystallized Isomer structure Unambiguous Structure (this compound) nmr->structure Supportive Data xray->structure Definitive Proof

Caption: Workflow for the synthesis and definitive structural validation of this compound.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine analysis and for providing corroborating evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and 2D experiments like HMBC and HSQC, can provide valuable information about the connectivity of atoms in a molecule. In the case of N-methylated triazoles, the chemical shift of the N-methyl protons and the triazole ring proton can offer clues to the identity of the isomer. However, definitive assignment based on NMR alone can be challenging without authentic standards for all possible isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. While all regioisomers of this compound will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns may show subtle differences between isomers, but these are often not sufficient for unambiguous identification.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of this compound[6]
  • Reaction Setup: To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml) under a nitrogen atmosphere at 0 °C (273 K), add potassium carbonate (K₂CO₃, 1.3 g).

  • Methylation: Add methyl iodide (0.98 ml) dropwise to the stirred suspension.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Isolate the individual isomers by column chromatography.

Protocol 2: Single-Crystal X-ray Diffraction
  • Crystal Growth: Obtain single crystals of the purified isomer suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in an appropriate solvent (e.g., ether).[5]

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a CCD detector.[6] Collect diffraction data at a controlled temperature (e.g., 293 K).[6]

  • Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELXS97 and SHELXL97).[6] Solve the structure using direct methods and refine it by full-matrix least-squares on F².

Logical Framework for Isomer Differentiation

The following diagram illustrates the logical process of differentiating the potential isomers using a combination of analytical techniques.

G cluster_input Synthetic Output cluster_separation Separation cluster_analysis Analysis of Fractions cluster_identification Isomer Identification mixture Mixture of N-methylated isomers separation Chromatography mixture->separation lcms LC-MS (Same m/z) separation->lcms Fractions nmr NMR (Distinct Spectra) separation->nmr xray X-ray Crystallography separation->xray isomer1 Isomer 1 (e.g., 1-methyl) lcms->isomer1 Confirms MW isomer2 Isomer 2 (e.g., 2-methyl) lcms->isomer2 nmr->isomer1 Suggests Structure nmr->isomer2 xray->isomer1 Definitively Identifies

Caption: Logical flow for the separation and unambiguous identification of N-methyl triazole regioisomers.

Conclusion

While a suite of analytical techniques is essential in chemical research, for the unambiguous structural validation of regioisomers like this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a precise three-dimensional atomic arrangement offers a level of certainty that other methods can only suggest. This guide has demonstrated the practical application of this technique, supported by experimental data and comparative analysis, to provide researchers with a clear framework for achieving the highest level of scientific integrity in their structural characterization endeavors.

References

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A Comparative Guide to the Reactivity of N-Substituted Triazole Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, triazole-based compounds stand out for their remarkable versatility and stability.[1] Among these, N-substituted triazole carboxylates are pivotal building blocks, offering a unique scaffold for developing novel therapeutics and functional materials.[2][3] Their reactivity, governed by the substitution pattern on the triazole ring, is a critical parameter that dictates their synthetic utility. This guide provides an in-depth comparison of the reactivity of different N-substituted triazole carboxylates, supported by experimental insights and protocols to aid researchers in harnessing their full potential.

Introduction to N-Substituted Triazole Carboxylates

Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms, existing as two constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles. The nitrogen atoms in the triazole ring significantly influence its electronic properties, making it a stable and often biologically active moiety.[1] The addition of a carboxylate group introduces a versatile handle for further functionalization, while the N-substituent plays a crucial role in modulating the overall reactivity of the molecule. Understanding the interplay between the triazole core, the N-substituent, and the carboxylate function is paramount for designing efficient synthetic routes and novel molecular architectures.

The Influence of N-Substitution on Reactivity: A Comparative Analysis

The position of the substituent on the nitrogen atom of the triazole ring profoundly impacts the electronic environment and, consequently, the reactivity of the entire molecule, including the appended carboxylate group. This section dissects the reactivity differences between N-1 and N-2 substituted 1,2,3-triazole carboxylates and their 1,2,4-triazole counterparts.

1,2,3-Triazole Carboxylates: A Tale of Two Isomers

The reactivity of 1,2,3-triazole carboxylates is heavily dependent on whether the substituent is at the N-1 or N-2 position.

  • N-1 Substituted 1,2,3-Triazole Carboxylates: These isomers are renowned for their ability to serve as precursors to N-heterocyclic carbenes (NHCs), especially when the N-1 substituent is electron-withdrawing. While direct comparative data on the carboxylate reactivity is scarce, the electronic nature of the N-1 substituent is a key determinant. Electron-withdrawing groups on the N-1 position enhance the acidity of the C-5 proton, facilitating metalation and subsequent functionalization. The carboxylate group at C-4 can be readily converted into amides, esters, and other derivatives through standard synthetic transformations. For instance, 1-aryl-1H-1,2,3-triazole-4-carboxylic acids can be converted to their corresponding amides by activation with a chlorinating agent followed by reaction with an amine.[2]

  • N-2 Substituted 1,2,3-Triazole Carboxylates: Computationally, the 2H-1,2,3-triazole tautomer is generally more stable than the 1H-tautomer. This inherent stability translates to the N-2 substituted isomers, which are often thermodynamically favored. Their chemistry is less explored in the context of carbene precursors. The reactivity of a C-4 carboxylate group on an N-2 substituted triazole is influenced by the electron-donating character of the N-2 substituted ring system, which can affect the electrophilicity of the carboxyl carbon.

A summary of the expected reactivity differences is presented in Table 1.

FeatureN-1 Substituted 1,2,3-Triazole CarboxylateN-2 Substituted 1,2,3-Triazole Carboxylate
Kinetic vs. Thermodynamic Product Often the kinetic product in cycloaddition reactions.Often the thermodynamic product.
Electronic Nature More electron-withdrawing character at the triazole ring.More electron-donating character at the triazole ring.
Reactivity towards Electrophiles Less reactive due to reduced electron density.More reactive due to increased electron density.
Acidity of C-5 Proton More acidic, facilitating C-5 functionalization.Less acidic.
Utility Precursors to N-heterocyclic carbenes, "click" chemistry.Biologically active scaffolds.
1,2,4-Triazole Carboxylates: The Impact of Tautomerism

For 1,2,4-triazoles, two tautomeric forms are possible, the 1H- and 4H-tautomers, with the 1H-form being generally more stable.[1] Electrophilic substitution typically occurs at the nitrogen atoms.[1] The reactivity of a carboxylate group at the C-3 position will be influenced by the N-substituent at either the N-1 or N-4 position.

  • N-1 Substituted 1,2,4-Triazole-3-Carboxylates: The lone pair of the N-1 nitrogen participates in the aromatic system, influencing the electron distribution. The reactivity of the C-3 carboxylate can be modulated by the electronic nature of the N-1 substituent.

  • N-4 Substituted 1,2,4-Triazole-3-Carboxylates: The N-4 nitrogen is more pyridine-like, and its substitution can have a more pronounced effect on the overall electron density of the ring. Metal complexes of N-substituted 1,2,4-triazoles have shown significant catalytic activity, and the position of the substituent can influence the coordination geometry and thus the catalytic performance.

Experimental Protocols

To provide a practical context, this section details the synthesis of representative N-substituted triazole carboxylates.

Synthesis of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

This two-step protocol highlights the synthesis of a functionalized N-1 substituted 1,2,3-triazole carboxylate.[4]

Step 1: Synthesis of ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate [4]

  • To a solution of 3-pyridyl azide (1.2 g, 10 mmol) in DMSO (4 mL), add anhydrous K₂CO₃ (5.53 g, 40 mmol) and ethyl 4,4-diethoxy-3-oxobutanoate (2.18 g, 10 mmol).

  • Stir the suspension at 40–50 °C and monitor the reaction by TLC (eluent hexane–EtOAc, 5:1 v/v) until all starting materials are consumed (approximately 7 hours).

  • Cool the reaction mixture to 5 °C, dilute with H₂O (15 mL), and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers and concentrate under reduced pressure to afford the product.

Step 2: Synthesis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate [4]

  • To a solution of the product from Step 1 (640 mg, 2 mmol) in 1,4-dioxane (5 mL), add concentrated HCl (0.5 mL).

  • Heat the mixture under reflux for 1 minute and then cool to 0 °C.

  • Slowly add anhydrous K₂CO₃ (approximately 400 mg) to neutralize the mixture.

  • Concentrate the mixture under reduced pressure.

  • Extract the residue with boiling hexane (3 x 15 mL) and separate the hexane solution by decantation.

  • Concentrate and cool the hexane extracts to obtain crystals of the final product.

Synthesis_Workflow cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Hydrolysis start1 3-Pyridyl Azide + Ethyl 4,4-diethoxy-3-oxobutanoate reagents1 K₂CO₃, DMSO 40-50 °C, 7h product1 Ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl) -1H-1,2,3-triazole-4-carboxylate reagents1->product1 Reaction workup1 Aqueous Workup & Extraction product1->workup1 start2 Product from Step 1 workup1->start2 Intermediate reagents2 Conc. HCl, 1,4-Dioxane Reflux, 1 min product2 Ethyl 5-formyl-1-(pyridin-3-yl) -1H-1,2,3-triazole-4-carboxylate reagents2->product2 Reaction workup2 Neutralization & Crystallization product2->workup2

Synthesis of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate.
Synthesis of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

This protocol demonstrates a "click" chemistry approach to an N-1 substituted 1,2,3-triazole carboxylate, followed by hydrolysis.[5]

Step 1: Synthesis of Methyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate [5]

  • Dissolve 1-azido-3-methoxybenzene (20.0 mg, 0.13 mmol) and methyl propiolate (11.3 mg, 0.13 mmol) in dry THF (2.0 mL).

  • Sequentially add DIPEA (117 µL, 0.67 mmol) and CuI (5.1 mg, 0.03 mmol).

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Evaporate the solvent and purify the residue by silica gel column chromatography (petroleum ether/EtOAc 6:1) to afford the product.

Step 2: Synthesis of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid [5]

  • Dissolve the methyl ester from Step 1 (30.0 mg, 0.13 mmol) in EtOH (2.4 mL) and H₂O (0.8 mL).

  • Add NaOH (129.7 mg, 3.24 mmol) and reflux the mixture for 16 hours.

  • After evaporation of EtOH, take up the residue with water, acidify with 2N HCl to pH = 1, and extract with EtOAc (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Synthesis_Workflow_2 cluster_step1_2 Step 1: Click Reaction cluster_step2_2 Step 2: Saponification start1_2 1-Azido-3-methoxybenzene + Methyl Propiolate reagents1_2 DIPEA, CuI, THF 25 °C, 12h product1_2 Methyl 1-(3-methoxyphenyl) -1H-1,2,3-triazole-4-carboxylate reagents1_2->product1_2 Reaction workup1_2 Chromatography product1_2->workup1_2 start2_2 Product from Step 1 workup1_2->start2_2 Intermediate reagents2_2 NaOH, EtOH/H₂O Reflux, 16h product2_2 1-(3-Methoxyphenyl) -1H-1,2,3-triazole-4-carboxylic acid reagents2_2->product2_2 Reaction workup2_2 Acidification & Extraction product2_2->workup2_2

Synthesis of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Future Directions and Conclusion

The field of N-substituted triazole carboxylates is rich with possibilities. While this guide provides a foundational understanding of their comparative reactivity, further quantitative studies are needed to fully elucidate the subtle electronic and steric effects of different N-substituents. Future research should focus on kinetic studies of reactions such as ester hydrolysis and decarboxylation to provide a more precise reactivity scale. Additionally, exploring the catalytic potential of a wider range of N-substituted triazole carboxylate metal complexes could unveil novel and more efficient catalysts for various organic transformations.

References

  • Crowley, J. D., & McMorran, D. A. (2014). 1H-1,2,3-Triazole: From Structure to Function and Catalysis. Journal of Heterocyclic Chemistry, 52(3), 627-640. [Link]

  • Gomtsyan, A. (2024). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. [Link]

  • Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

  • Ledesma-Soto, J., et al. (2021). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Boletín de la Sociedad Química de México, 5(2). [Link]

  • Kaur, H., & Singh, J. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(48), 31235-31257. [Link]

  • Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

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  • Sadieva, M. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Crystals, 12(11), 1542. [Link]

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  • Akocak, S., et al. (2020). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 95, 103554. [Link]

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A Researcher's Comparative Guide to the In Vitro Evaluation of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro testing of novel derivatives based on the Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate scaffold. As researchers and drug development professionals, our goal is to efficiently identify and characterize compounds with therapeutic potential. This document moves beyond a simple recitation of protocols, offering insights into the causal relationships behind experimental choices and providing a self-validating system for evaluating this promising class of heterocyclic compounds.

The 1,2,3-triazole moiety is a well-established pharmacophore, known for its metabolic stability and ability to engage in various biological interactions.[1] Derivatives of this core structure have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The specific scaffold, this compound, offers a versatile starting point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by derivatizing the carboxylate group into amides, hydrazides, and other functional groups.

This guide will focus on two primary areas of therapeutic interest for triazole derivatives: anticancer and antimicrobial activities. We will compare the hypothetical performance of several classes of derivatives, supported by experimental data from closely related analogues found in the literature.

The Synthetic Foundation: From Core Scaffold to Diverse Derivatives

The journey of discovery begins with a robust synthetic strategy. The parent compound, this compound, can be synthesized from methyl 1H-1,2,3-triazole-4-carboxylate through methylation using an agent like methyl iodide in the presence of a base such as potassium carbonate in a solvent like DMF.[4]

The key to unlocking a range of biological activities lies in the strategic modification of the carboxylate group at the C4 position. This ester functionality is an excellent chemical handle for creating a library of derivatives, most commonly through aminolysis to form carboxamides. This conversion significantly diversifies the structural landscape, introducing new points of hydrogen bonding and steric interactions that can dramatically influence target binding.

Below is a generalized workflow for the synthesis and subsequent in vitro screening of these derivatives.

G cluster_synthesis Synthesis Phase cluster_screening In Vitro Screening Phase start This compound synthesis Amide Coupling Reaction (e.g., aminolysis) start->synthesis amines Diverse Primary/Secondary Amines (R1R2NH) amines->synthesis derivatives Library of 1-methyl-1H-1,2,3-triazole-4-carboxamide Derivatives (Series A, B, C...) synthesis->derivatives cytotoxicity Anticancer Screening (Cytotoxicity Assays, e.g., MTT) derivatives->cytotoxicity antimicrobial Antimicrobial Screening (Susceptibility Assays, e.g., MIC) derivatives->antimicrobial data_analysis Data Analysis & Hit Identification (IC50 / MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis

Caption: Generalized workflow from synthesis to in vitro screening.

Part 1: Comparative Analysis of Anticancer Activity

A significant body of research points to the potent antiproliferative effects of 1,2,3-triazole carboxamides.[5] The rationale behind testing these derivatives against cancer cell lines is their potential to interact with key biological targets involved in cell proliferation and survival, such as kinases or tubulin. The introduction of various substituted aryl or alkyl groups via the amide linkage allows for a systematic exploration of the chemical space required for potent and selective anticancer activity.

Experimental Design: The MTT Assay for Cytotoxicity

To quantitatively compare the cytotoxic effects of different derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method.[6] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, which produces a purple formazan product. The amount of formazan is directly proportional to the number of viable cells, allowing for the calculation of the concentration of the compound that inhibits cell growth by 50% (IC50).

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., HeLa, PANC-1, HCT-116, A-549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value for each derivative.

Comparative Performance Data (Illustrative)

While specific data for this compound derivatives is not available, we can present illustrative data based on published results for structurally similar 1,2,3-triazole-4-carboxamides to guide expectations. For instance, studies on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have shown potent activity against various cancer cell lines.[7]

Derivative ClassSubstitution Pattern (on Amide)Target Cell LineIllustrative IC50 (µM)Reference Compound (IC50)
Series A 4-ThiocyanatophenylJurkat (Leukemia)0.63 - 0.69Doxorubicin (0.65 µM)
Series B Substituted PhenylHCT-116 (Colon)2.6Doxorubicin (2.6 µM)
Series C Substituted PhenylMCF-7 (Breast)1.1Doxorubicin (1.8 µM)
Series D Substituted PhenylA549 (Lung)3.0 - 4.55-FU (6.0 µM)

Note: The data above is compiled from studies on various 1,2,3-triazole carboxamide derivatives and serves as an example of expected potency.[2][7][8]

Part 2: Comparative Analysis of Antimicrobial Activity

The triazole scaffold is a cornerstone of many successful antifungal agents (e.g., Fluconazole). Therefore, evaluating novel derivatives for broader antimicrobial activity is a logical and promising avenue of investigation. The introduction of different substituents can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for penetrating microbial cell walls and interacting with molecular targets.

Experimental Design: Minimum Inhibitory Concentration (MIC) Assay

The standard method for assessing the efficacy of a potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a high-throughput and quantitative technique for determining MIC values.

Detailed Protocol: Broth Microdilution MIC Assay
  • Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli (Gram-negative); Candida albicans (Fungus)) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the triazole derivatives in the appropriate broth. The concentration range should be broad enough to encompass the expected MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.

Comparative Performance Data (Illustrative)

The following table provides an example of how to present comparative MIC data, drawing from published results for 1H-1,2,3-triazole derivatives of metronidazole.[10][11]

Derivative ClassTarget MicroorganismIllustrative MIC (µg/mL)Reference Compound (MIC)
Series E S. aureus1.56Ampicillin (1.56 µg/mL)
Series F E. coli3.12Ampicillin (>100 µg/mL)
Series G C. albicans6.25Metronidazole (>100 µg/mL)
Series H B. subtilis1.56Ampicillin (1.56 µg/mL)

Note: This data is based on various published studies on triazole derivatives and is intended to be illustrative.[9][10][11]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. By systematically synthesizing derivatives, primarily through modification of the C4 carboxylate group, and evaluating them in robust in vitro assays, researchers can efficiently map the structure-activity landscape.

The comparative data, illustrated here with examples from closely related compounds, underscores the potential for discovering derivatives with potent and selective anticancer or antimicrobial activities. Hits identified from these primary screens should be subjected to further investigation, including testing against a broader panel of cell lines or microbial strains, cytotoxicity testing against normal human cell lines to determine selectivity, and mechanistic studies to identify the biological target. This structured, data-driven approach is fundamental to advancing promising chemical scaffolds from the laboratory bench toward clinical application.

G cluster_logic Self-Validating Logic A Initial Hit from Primary Screen (e.g., Low IC50 or MIC) B Confirmation of Activity (Reproducibility) A->B Validate C Selectivity Assessment (Cytotoxicity vs. Normal Cells) B->C Assess D Mechanism of Action Studies (Target ID) C->D Investigate E Lead Candidate D->E Identify

Caption: Logical progression for hit validation and lead identification.

References

  • Avula, S. R., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377–2384. [Link][6][10][11]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 183-191. [Link][5]

  • Pokhodylo, N., et al. (2022). Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. European Journal of Medicinal Chemistry, 241, 114633. [Link][7]

  • Sharma, D. K., & Singh, S. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry, 35(12), 2963-2970. [Link][12]

  • Holla, B. S., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 76(3), 379-388. [Link][9]

  • Karthikeyan, C., et al. (2012). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 17(9), 10447-10469. [Link]

  • Prabakaran, K., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2815. [Link][4]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 27(19), 6659. [Link][8]

  • Nemr, M. T. M., et al. (2023). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2290461. [Link][2]

  • Vaishnani, M. J., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Polycyclic Aromatic Compounds, 1-21. [Link][2]

  • Alam, M. A. (2023). Biologically active 1,2,3‐triazole drugs. IntechOpen. [Link][1]

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The Strategic Impact of N-Methylation on Triazole Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Scaffold

The triazole ring, in its 1,2,3- and 1,2,4-isomeric forms, represents a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs, particularly in oncology and infectious diseases, is a testament to its utility as a stable, versatile pharmacophore capable of engaging in a variety of non-covalent interactions.[1][2][3] However, the unadorned triazole core is merely a starting point. The true art of drug design lies in its nuanced decoration, and among the most subtle yet profound modifications is N-methylation.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-methylated triazoles. We will move beyond a simple catalog of compounds to dissect the causal relationships behind this seemingly minor structural change. For researchers in drug development, understanding the impact of N-methylation is critical for optimizing lead compounds, enhancing potency, tuning selectivity, and improving pharmacokinetic profiles. This modification can fundamentally alter a molecule's interaction with its biological target, influence its metabolic stability, and modulate its physicochemical properties. We will explore these effects through the lens of experimental data, focusing on key therapeutic areas where N-methylated triazoles have made a significant impact.

The Triazole Core: A Tale of Two Isomers and Their N-Methylation Sites

The foundational step in understanding the SAR of N-methylated triazoles is to recognize the distinct topographies of the 1,2,3- and 1,2,4-triazole isomers. The arrangement of nitrogen atoms dictates the possible sites for methylation and influences the resulting vector of the methyl group, which can have profound implications for target engagement.

Caption: Isomeric forms of triazole and potential sites for N-methylation.

As illustrated, the 1,2,3-triazole isomer offers three potential nitrogen atoms for methylation, while the 1,2,4-isomer also presents three distinct nitrogen positions (N1, N2, and N4). The choice of methylation site is not trivial and is often a key variable in SAR exploration.

Comparative SAR Analysis: N-Methylation in Action

The strategic placement of a methyl group on a triazole nitrogen can dramatically influence biological activity. This is often due to a combination of factors:

  • Steric Effects: The methyl group can either create a favorable van der Waals contact with the target protein or introduce a steric clash that prevents optimal binding.

  • Electronic Effects: Methylation can alter the electron density of the triazole ring, affecting its ability to act as a hydrogen bond acceptor or participate in other electronic interactions.

  • Conformational Restriction: The methyl group can lock the conformation of a flexible side chain, pre-organizing the molecule for a more favorable binding pose and reducing the entropic penalty of binding.

  • Improved Pharmacokinetics: N-methylation can block a site of potential metabolism (e.g., N-dealkylation or conjugation), increasing the compound's half-life. It can also enhance membrane permeability and oral bioavailability.

Antifungal Agents: The Azole Legacy

The 1,2,4-triazole core is the defining feature of the "azole" class of antifungal drugs, which act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5]

SAR Insights:

  • Core Pharmacophore: The essential pharmacophore for this class includes the 1,2,4-triazole ring, a hydroxyl group, and a dihalophenyl group.[4] The major structural differences between analogues often lie in the side chains attached to this core.

  • N-Substitution Impact: In many antifungal triazoles, the N1 position of the triazole ring is attached to the core pharmacophore structure. Modifications often focus on the side chain linked to the N4 position. However, studies exploring N-substitutions on other parts of the molecule have shown that sterically large groups are often disfavored.[6] Interestingly, the complete removal of certain N-substitutions sometimes has little effect on antifungal activity, indicating that the core interactions are dominant.[6]

  • Case Study - Phenyl-propanamide Series: In a series of novel triazoles containing aryl-propanamide side chains, the phenyl-propanamide derivatives generally exhibited better broad-spectrum antifungal activity than the corresponding pyridinyl analogues.[4] This highlights that even distal changes to the N-substituted side chain significantly modulate potency.

Data Comparison: Antifungal Activity (MIC, µg/mL)

Compound ClassModificationC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)Reference
Phenyl-propionamide TriazolesA1 (specific structure)≤0.125 - 1.0≤0.125[4]
Phenyl-propionamide TriazolesA5 (specific structure)1.0≤0.125[4]
Pyridinyl-propionamide TriazolesGeneralLess potent than phenyl analogsLess potent than phenyl analogs[4]
Reference DrugFluconazole >256 (resistant strains)N/A[4]
Anticancer Agents: Targeting Cellular Proliferation

The triazole scaffold is a privileged structure in oncology, found in compounds targeting a wide array of mechanisms including tubulin polymerization, enzyme inhibition, and receptor antagonism.[7] N-methylation plays a crucial role in refining the activity of these agents.

SAR Insights:

  • Improved Potency: In a study of 1,2,3-triazole-containing coumarin derivatives, the presence of a methyl group at the R1 position was shown to improve antiproliferative activity against A549 lung cancer cells.[8]

  • Indole Derivatives: For a series of 1,2,3-triazole-containing etodolac derivatives, substitution on the phenyl ring was generally detrimental to activity, with the notable exception of a methyl group at the para-position, which slightly enhanced activity.[8]

  • Targeting Thymidylate Synthase: In a series of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives, specific substitutions on a phenyl ring attached to the N1 of the triazole led to potent inhibition of thymidylate synthase (TS). Compound 9 , with an o-hydroxy substituent, was the most potent, being 3.72-fold more active than the reference drug Pemetrexed.[9] While not a direct N-methylation, this demonstrates the sensitivity of the N1-substituent to modification.

  • Indolyl-1,2,4-triazoles: A series of indolyl-1,2,4-triazoles demonstrated that a methyl group on the indole nitrogen (N-methyl-3'-indolyl) was a key feature in compounds with significant inhibitory effects against various cancer cell lines.[10]

Data Comparison: Anticancer Activity (IC50, µM)

Compound SeriesKey FeatureMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
Thymol-Oxadiazole-TriazolesCompound 9 (o-hydroxy on N1-phenyl)1.12.61.4[9]
Thymol-Oxadiazole-TriazolesCompound 10 (p-methoxy on N1-phenyl)3.24.83.7[9]
Reference DrugDoxorubicin 1.83.12.2[9]
1,2,3-Triazole-EtodolacCompound 13b (p-methyl on N-phenyl)N/A (A549 IC50: 3.29)N/AN/A[8]
1,2,3-Triazole-EtodolacParent Compound (unsubstituted phenyl)N/A (A549 IC50: 3.65)N/AN/A[8]

Synthetic Strategies and Methodologies

The synthesis of N-methylated triazoles requires careful consideration of regioselectivity, especially for the 1,2,3-triazole isomer. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" is a predominant method for forming the 1,4-disubstituted 1,2,3-triazole core.[11] Subsequent N-alkylation often yields a mixture of regioisomers that require separation.

Synthesis_Workflow start Terminal Alkyne + Organic Azide cuac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->cuac reagents1 Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) reagents1->cuac triazole 1,4-Disubstituted 1,2,3-Triazole cuac->triazole methylation N-Methylation triazole->methylation reagents2 Methylating Agent (e.g., MeI, DMS) Base (e.g., K2CO3) reagents2->methylation mixture Mixture of N1 and N2 Methylated Regioisomers methylation->mixture separation Chromatographic Separation mixture->separation product1 Isolated N1-Methylated Product separation->product1 product2 Isolated N2-Methylated Product separation->product2

Caption: General workflow for the synthesis of N-methylated 1,2,3-triazoles.
Experimental Protocol: General Synthesis of N-Methylated 1,2,3-Triazoles

Objective: To synthesize and separate N1 and N2-methylated regioisomers of a model 1,2,3-triazole.

Part A: Synthesis of 1,4-Disubstituted 1,2,3-Triazole via CuAAC

  • Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction mixture will typically change color.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Once complete, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2,3-triazole.

Part B: N-Methylation and Isomer Separation

  • Reaction Setup: To a solution of the purified 1,2,3-triazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Methylating Agent: Add methyl iodide (MeI, 1.5 eq) dropwise to the suspension.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Work-up: After completion, quench the reaction with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Separation: The resulting crude product, a mixture of N1 and N2 methylated isomers, is carefully separated using flash column chromatography. The polarity difference between the isomers is often sufficient for separation.

  • Characterization: Confirm the identity and purity of each isolated isomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect (IC₅₀ value) of N-methylated triazole derivatives on a cancer cell line (e.g., MCF-7).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.01 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

The N-methylation of triazoles is a powerful, albeit nuanced, tool in the medicinal chemist's arsenal. As demonstrated, this simple modification can be the deciding factor in a compound's potency, selectivity, and overall viability as a drug candidate. The SAR is highly context-dependent, varying with the triazole isomer, the position of methylation, the nature of the biological target, and the overall molecular scaffold.

Future research should focus on developing more regioselective synthetic methods to access specific N-methylated isomers without the need for tedious chromatographic separations. Furthermore, a deeper computational and structural biology-driven approach, where the precise interactions of the N-methyl group with the target are modeled and understood, will enable a more rational and predictive design of next-generation triazole-based therapeutics. The continued exploration of this fundamental modification will undoubtedly unlock new and improved treatments for a wide range of human diseases.

References

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A Senior Application Scientist's Guide to the Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, valued for its stability, rigid planar structure, and capacity for hydrogen bonding. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a key building block, is accessible through several synthetic routes. This guide provides an in-depth, comparative analysis of the primary methods for its synthesis: the classical thermal Huisgen 1,3-dipolar cycloaddition and the more contemporary metal-catalyzed azide-alkyne cycloadditions (AAC), specifically the Copper(I)-Catalyzed (CuAAC) and Ruthenium(II)-Catalyzed (RuAAC) variants. We will dissect the mechanistic underpinnings, provide validated experimental protocols, and present quantitative data to guide researchers in selecting the optimal method for their specific application, balancing needs for regioselectivity, efficiency, and operational simplicity.

Introduction: The Significance of a Versatile Triazole

1,2,3-Triazoles are integral components in a vast array of functional molecules, including antiviral, antibacterial, and antiallergic agents.[1] The specific target of this guide, this compound, serves as a versatile intermediate. The ester functionality provides a handle for further chemical elaboration into amides, carboxylic acids, or reduced alcohols, while the N-methyl group ensures a specific substitution pattern, crucial for tuning the molecule's steric and electronic properties. The choice of synthetic methodology directly impacts not only the yield and purity but also, critically, the isomeric outcome of the final product, which can have profound effects on biological activity and material properties.

The synthesis of this target molecule fundamentally relies on the cycloaddition of methyl azide (CH₃N₃) and methyl propiolate. The key challenge and the basis of this comparison lie in controlling the regioselectivity of this transformation to favor the desired 1,4-disubstituted isomer.

Synthetic Strategies: A Comparative Analysis

We will benchmark three primary cycloaddition strategies for the synthesis of this compound.

The seminal work by Rolf Huisgen established the 1,3-dipolar cycloaddition as a powerful tool for constructing five-membered heterocycles.[2][3][4] This reaction involves the thermal treatment of an azide (the 1,3-dipole) and an alkyne (the dipolarophile).

  • Mechanism: The thermal reaction is a concerted, pericyclic process where the 4π electrons of the azide and 2π electrons of the alkyne participate in a [4s+2s] cycloaddition.[5]

  • Advantages: It is a catalyst-free method, eliminating concerns about metal contamination in the final product.

  • Disadvantages: This method suffers from two major drawbacks. Firstly, it often requires elevated temperatures and long reaction times.[6][7] Secondly, and most critically for asymmetric alkynes like methyl propiolate, the reaction typically yields a mixture of both 1,4- and 1,5-disubstituted regioisomers, necessitating challenging chromatographic separation.[6][7][8]

The development of the CuAAC, independently reported by Sharpless/Fokin and Meldal, marked the dawn of "click chemistry".[7][8][9] This reaction exhibits a massive rate acceleration (10⁷ to 10⁸-fold) over its thermal counterpart and proceeds with remarkable regioselectivity.[6][10]

  • Mechanism: The CuAAC is not a concerted cycloaddition.[7] Substantial evidence points to a stepwise mechanism involving a dinuclear copper acetylide intermediate.[10][11] The reaction begins with the formation of a copper(I) acetylide from the terminal alkyne. This intermediate then reacts with the azide, passing through a six-membered copper metallacycle before reductive elimination yields the 1,4-triazole product exclusively.[6]

  • Advantages: This method is characterized by its exceptional regioselectivity for the 1,4-isomer, mild reaction conditions (often room temperature), high yields, and tolerance of a wide range of functional groups.[6][12] The reaction is often run in benign solvents, including aqueous systems.[13]

  • Disadvantages: Requires a copper catalyst, which can be cytotoxic and may need to be removed from the final product, especially for pharmaceutical applications.[9] The active Cu(I) species is prone to oxidation, often necessitating the in situ reduction from a Cu(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate.[6][10]

As a powerful complement to CuAAC, the ruthenium-catalyzed variant, pioneered by Fokin and Jia, provides selective access to the alternative 1,5-disubstituted regioisomer.[14][15] While not the desired isomer for our target molecule, understanding this method is crucial for a comprehensive benchmarking of triazole synthesis.

  • Mechanism: The RuAAC also follows a stepwise pathway, but one that is distinct from CuAAC. It is believed to proceed via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[16][17] Subsequent reductive elimination, which is often the rate-determining step, furnishes the 1,5-triazole product.[16][17]

  • Advantages: Excellent regioselectivity for 1,5-disubstituted triazoles.[14][16] It can also be used with internal alkynes to produce fully substituted triazoles, a reaction not possible with CuAAC.[16][17]

  • Disadvantages: Ruthenium catalysts (e.g., Cp*RuCl complexes) are more expensive than copper salts.[12] The reaction must be run under an inert atmosphere as the catalyst can be sensitive to oxygen.[18]

Head-to-Head Benchmarking: Experimental Data & Protocols

To provide a clear comparison for the synthesis of this compound, the following data is compiled from typical literature findings.

ParameterMethod A: Thermal HuisgenMethod B: CuAACMethod C: RuAAC
Product Isomer Mixture of 1,4- and 1,5-1,4-disubstituted (Target) 1,5-disubstituted
Regioselectivity PoorExcellent (>95:5)Excellent (>95:5)
Typical Yield Moderate (often <60% for desired isomer)High to Excellent (>90%)High to Excellent (>90%)
Reaction Temp. High (80-120 °C)[7]Room TemperatureAmbient to Moderate (25-80 °C)[14]
Reaction Time Long (12-48 h)[7]Short (1-24 h)Moderate (2-24 h)
Catalyst NoneCu(I) source (e.g., CuSO₄/NaAsc)[10]Ru(II) source (e.g., Cp*RuCl(COD))[16]
Atmosphere Air or InertAirInert (Argon/Nitrogen)[18]
Purification Difficult (Chromatography)Simple (Filtration/Extraction)[6]Simple (Filtration/Extraction)

The general workflow for the catalyzed synthesis of the target molecule is straightforward, involving the combination of starting materials in a suitable solvent with the catalyst system.

G cluster_SM Starting Materials cluster_Catalyst Catalyst System Methyl Propiolate Methyl Propiolate Reaction_Vessel Reaction Mixture (Stirring) Methyl Propiolate->Reaction_Vessel Methyl Azide Methyl Azide Methyl Azide->Reaction_Vessel CuSO4 / NaAsc (for CuAAC) CuSO4 / NaAsc (for CuAAC) CuSO4 / NaAsc (for CuAAC)->Reaction_Vessel Method B Cp*RuCl(COD) (for RuAAC) Cp*RuCl(COD) (for RuAAC) Cp*RuCl(COD) (for RuAAC)->Reaction_Vessel Method C Solvent Solvent Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Purification (Filtration or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for catalyzed triazole synthesis.

This protocol is optimized for the selective synthesis of the target 1,4-disubstituted isomer, this compound.

Materials:

  • Methyl propiolate

  • Methyl azide (handle with extreme care, ideally generated in situ or used as a solution)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve methyl propiolate (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O.

  • Add the solution of methyl azide (1.1 eq).

  • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change is typically observed.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[10]

  • Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity (>95%) and may not require further purification. If necessary, it can be purified by column chromatography.

Discussion & Mechanistic Insights

The dramatic difference in regioselectivity between the catalyzed and uncatalyzed reactions is a direct consequence of their divergent mechanisms. The thermal Huisgen cycloaddition proceeds through a symmetric transition state, leading to poor regiocontrol.

In contrast, the metal-catalyzed pathways are highly orchestrated. The key to the CuAAC's 1,4-selectivity is the formation of the copper-acetylide, which then coordinates with the azide. The subsequent cyclization step is sterically and electronically controlled to exclusively form the six-membered metallacycle precursor to the 1,4-isomer.[6][19] The RuAAC mechanism, involving oxidative coupling, favors a different geometry in the ruthenacycle intermediate, leading to the 1,5-product.[16][17]

G cluster_CuAAC CuAAC Pathway (1,4-Isomer) cluster_RuAAC RuAAC Pathway (1,5-Isomer) Cu1 Cu(I) + Alkyne Cu2 Copper Acetylide Cu1->Cu2 Cu3 Coordination with Azide Cu2->Cu3 Cu4 Six-membered Copper Metallacycle Cu3->Cu4 Cu5 1,4-Triazole Product Cu4->Cu5 Ru1 Ru(II) + Alkyne + Azide Ru2 Oxidative Coupling Ru1->Ru2 Ru3 Six-membered Ruthenacycle Ru2->Ru3 Ru4 Reductive Elimination Ru3->Ru4 Ru5 1,5-Triazole Product Ru4->Ru5

Caption: Simplified comparison of CuAAC and RuAAC catalytic cycles.

Senior Application Scientist's Recommendation

For the synthesis of this compound, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is unequivocally the superior method.

  • For Efficiency and Purity: The CuAAC provides the target 1,4-isomer with near-perfect regioselectivity and in excellent yields, drastically simplifying purification and improving overall process efficiency compared to the thermal method.

  • For Scalability and Simplicity: The reaction is operationally simple, uses inexpensive and readily available copper salts, and can be performed at room temperature without the need for an inert atmosphere, making it highly amenable to both small-scale library synthesis and larger-scale production.

  • When to Consider Alternatives: The thermal Huisgen cycloaddition should only be considered in niche applications where the presence of even trace amounts of metal is absolutely prohibited and a mixture of isomers is acceptable or separable. The RuAAC is the method of choice if the synthetic goal is explicitly the 1,5-disubstituted isomer, but it is not suitable for obtaining the title compound.

By leveraging the principles of click chemistry, researchers can reliably and efficiently access this compound, a valuable building block for advancing drug discovery and materials science.

References

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  • Mlostoń, G., & Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium - Freie Universität Berlin Repository. [Link]

  • Johansson, M. J. (2016). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers University of Technology Research. [Link]

  • Miron, A., et al. (2023). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. Molecules, 28(3), 1369. [Link]

  • Li, X., et al. (2019). Facile One‐Pot Synthesis of Methyl 1‐Aryl‐1H‐1,2,4‐triazole‐3‐carboxylates from Nitrilimines with Vilsmeier Reagent. ChemistrySelect, 4(1), 153-157. [Link]

  • Koshlyake, A. A., et al. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 25(22), 5437. [Link]

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Navigating the Labyrinth of Triazole Isomers: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural diversity of triazole isomers presents a significant analytical challenge across pharmaceutical development, agrochemical research, and material science. The regiochemistry and stereochemistry of these five-membered heterocyclic compounds can dramatically influence their biological activity, toxicity, and physicochemical properties. Consequently, the development and validation of robust, accurate, and precise analytical methods for their quantification are not merely a regulatory necessity but a cornerstone of scientific integrity.

This guide provides a comprehensive comparison of analytical methodologies for the quantification of triazole isomers. As Senior Application Scientists, we move beyond a simple recitation of protocols to delve into the causality behind experimental choices, grounding our recommendations in the principles of analytical quality by design (AQbD) and the rigorous standards set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

The Analytical Imperative: Why Isomer Quantification Matters

Triazoles can exist as constitutional isomers (e.g., 1,2,3- and 1,2,4-triazoles) and stereoisomers (enantiomers and diastereomers).[6][7] The subtle differences in the spatial arrangement of atoms can lead to profound differences in pharmacological and toxicological profiles. For instance, in drug development, one enantiomer of a chiral triazole may exhibit the desired therapeutic effect while the other could be inactive or even harmful. Therefore, the ability to selectively quantify these isomers is paramount for ensuring product safety and efficacy.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for triazole isomer quantification is dictated by the specific properties of the analytes, the sample matrix, and the intended purpose of the method. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), often coupled with various detectors. For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[6][8][9][10][11]

Technique Primary Application for Triazole Isomers Strengths Limitations
HPLC Quantification of non-volatile and thermally labile triazoles, chiral separations.[12][13][14][15][16][17][18][19][20][21][22]Versatile, wide range of stationary phases, well-established.[23]Can be time-consuming, uses significant amounts of organic solvents.[24]
SFC Chiral separations, "green" alternative to normal-phase HPLC.[25][26][27][28]Fast analysis times, reduced organic solvent consumption, high efficiency.[24][29]Not ideal for extremely polar compounds.[29]
GC Quantification of volatile and thermally stable triazoles.[30]High resolution, sensitive for volatile compounds.Requires derivatization for non-volatile triazoles, potential for thermal degradation.
NMR Structural elucidation and unambiguous isomer identification.[6][8][9][10][11]Provides detailed structural information.Lower sensitivity compared to chromatographic techniques, not typically used for routine quantification.

The Blueprint for Reliability: Validation of Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring data is reliable and reproducible.[1][3][4][5]

A well-validated method is a self-validating system, where the documented evidence of its performance characteristics provides a high degree of assurance in the quality of the data generated.

Key Validation Parameters

The core parameters for the validation of quantitative analytical methods for triazole isomers are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. For isomer analysis, this means demonstrating baseline resolution between the isomers of interest.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the validation of an HPLC and an SFC method for the quantification of triazole enantiomers.

Protocol 1: Validation of a Chiral HPLC Method for Triazole Enantiomer Quantification

This protocol outlines the validation of a method for separating and quantifying the enantiomers of a hypothetical triazole drug substance.

1. Materials and Reagents:

  • Reference standards of the (+)- and (-)-enantiomers of the triazole.

  • HPLC-grade solvents (e.g., n-hexane, ethanol, isopropanol).

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).[14]

2. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS).[13][18]

3. Chromatographic Conditions (Example):

  • Column: Chiralpak® IG-3 (150 x 4.6 mm, 3 µm)[14]

  • Mobile Phase: n-Hexane:Ethanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 260 nm

4. Validation Experiments:

  • Specificity:

    • Inject individual solutions of the (+)- and (-)-enantiomers to determine their retention times.

    • Inject a solution containing both enantiomers to demonstrate baseline resolution.

    • Inject a placebo (matrix without the analyte) to ensure no interfering peaks.

  • Linearity:

    • Prepare a series of at least five concentrations of each enantiomer spanning the expected range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare samples at three concentration levels (low, medium, high) across the range by spiking a placebo with known amounts of each enantiomer.

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each enantiomer at each level. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Mobile phase composition (e.g., ± 2%)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

    • Analyze a system suitability solution under each condition and evaluate the impact on resolution and retention times.

Protocol 2: Validation of a Chiral SFC Method for Triazole Enantiomer Quantification

This protocol details the validation of a "green" SFC method, offering a faster and more environmentally friendly alternative to HPLC.

1. Materials and Reagents:

  • Reference standards of the (+)- and (-)-enantiomers of the triazole.

  • SFC-grade carbon dioxide (CO₂).

  • HPLC-grade modifiers (e.g., methanol, ethanol).[25][26][28]

2. Instrumentation:

  • SFC system with a UV detector or a mass spectrometer (MS).[27]

3. Chromatographic Conditions (Example):

  • Column: ACQUITY UPC² Trefoil™ CEL1 (3.0 x 150 mm, 2.5 µm)

  • Mobile Phase: Supercritical CO₂ and Methanol (gradient or isocratic)

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C[27][28]

  • Detection: UV at 260 nm

4. Validation Experiments:

  • The validation experiments for Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness are performed in a similar manner to the HPLC protocol, with adjustments to the method parameters being investigated for robustness (e.g., back pressure, modifier percentage).

Visualizing the Workflow: A Logical Approach

The successful validation of an analytical method follows a structured and logical progression.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation MD Method Development Opt Method Optimization MD->Opt Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD/LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: A flowchart illustrating the logical workflow from method development to implementation.

Comparative Performance Data

The following table summarizes typical performance data from validated HPLC and SFC methods for the enantiomeric separation of a triazole fungicide.

Parameter Chiral HPLC Chiral SFC Commentary
Analysis Time 15 - 30 min5 - 10 min[25]SFC offers significantly faster analysis times due to the lower viscosity and higher diffusivity of the supercritical fluid mobile phase.[24][29]
Resolution (Rs) > 2.0> 2.0Both techniques can achieve excellent resolution with appropriate column and mobile phase selection.
Solvent Consumption HighLowSFC primarily uses CO₂, drastically reducing the consumption of organic solvents.[24]
Linearity (r²) ≥ 0.999≥ 0.999Both methods demonstrate excellent linearity over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods provide high accuracy when properly validated.
Precision (% RSD) ≤ 2.0%≤ 2.0%Both methods are capable of high precision.

Conclusion: Selecting the Optimal Method

The choice between HPLC and SFC for triazole isomer quantification is not a matter of one being universally superior to the other; rather, they are complementary techniques.[29] HPLC remains a robust and versatile workhorse in many laboratories.[23] However, for chiral separations, SFC often presents a compelling case with its advantages in speed, efficiency, and reduced environmental impact.[24][29]

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the specific analytical challenge, taking into account the properties of the triazole isomers, the sample matrix, and the desired performance characteristics. A well-designed and rigorously validated method, regardless of the technique, is the key to generating reliable and defensible data, thereby ensuring the quality and safety of products and the integrity of research findings.

References

  • Chiral separation of some triazole pesticides by supercritical fluid chromatography.
  • Understanding ICH Q2(R2)
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
  • ICH Guidelines for Analytical Method Valid
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantific
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Eclevar.
  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry.
  • Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magn Reson Chem. 2011 Dec;49(12):824-9.
  • Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
  • Triticonazole enantiomers: Separation by supercritical fluid chromatography and the effect of the chromatographic conditions. J Sep Sci. 2017 Jan;40(2):506-513.
  • Comparison of sfc, gc and hplc. Slideshare.
  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. 2023; 13(Suppl 1):001–008.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX.
  • Let's get critical! SFC vs. HPLC. Buchi.com.
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
  • Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry.
  • HPLC Methods for analysis of 1,2,4-triazole.
  • Should I use SFC or HPLC for my Analysis?.
  • A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazol
  • A Comparative Guide to Supercritical Fluid Chrom
  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
  • IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies.
  • Mefentrifluconazole Degrad
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.
  • Enantiomer Separation of Triazole Fungicides by High-Performance Liquid Chromatography. Chirality. 2008 Nov;20(10):1091-7.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Front Chem. 2022 Sep 26;10:1011340.
  • Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality. 2008 Nov;20(10):1091-7.
  • Method for Trifuzol-Neo assay determination by GC-MS. Research Journal of Pharmacy and Technology.
  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chrom

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Safety Operating Guide

Proper Disposal of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical, fostering a culture of safety and environmental responsibility within the laboratory.

Understanding the Compound: Hazard Profile and Initial Assessment

This compound is a heterocyclic compound that, while valuable in synthetic chemistry, requires careful management due to its potential hazards. According to available safety data, this compound is classified as a skin, eye, and respiratory irritant[1][2]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Skin Irritant Causes skin irritation upon contact.Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritant Causes serious eye irritation.Safety goggles or a face shield.
Respiratory Irritant May cause respiratory irritation if inhaled.Use in a well-ventilated area or a chemical fume hood. A dust mask (e.g., N95) may be necessary for handling the solid form.

Before initiating any disposal protocol, a thorough risk assessment should be conducted to identify potential hazards and to ensure that all necessary safety measures are in place.

The Disposal Workflow: A Step-by-Step Approach

The primary route for the disposal of this compound is through a licensed hazardous waste disposal service. Adherence to all institutional, local, and national regulations is mandatory.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow A Start: Unwanted this compound B Is the container empty? A->B C Triple rinse with a suitable solvent (e.g., acetone, ethanol). B->C Yes F Is the material in its original, labeled container? B->F No D Collect rinsate as hazardous waste. C->D E Deface label and dispose of empty container as non-hazardous glass/plastic waste. C->E H Segregate from incompatible materials (See Section 3). D->H G Transfer to a compatible, properly labeled hazardous waste container. F->G No F->H Yes G->H I Store in a designated Satellite Accumulation Area (SAA). H->I J Arrange for pickup by a licensed hazardous waste disposal company. I->J K End J->K

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocol 1: Preparing for Disposal
  • Waste Identification and Segregation:

    • All waste streams containing this compound must be clearly identified as hazardous waste.

    • This compound should be segregated from incompatible chemicals, particularly strong oxidizing agents, strong acids, and strong bases, to prevent potentially hazardous reactions[3].

  • Container Management:

    • If possible, keep the chemical waste in its original container.

    • If the original container is compromised or unsuitable, transfer the waste to a compatible and properly sealed container. Ensure the new container is made of a material that will not react with the chemical.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be a secure, well-ventilated area, away from general laboratory traffic and sources of ignition.

  • Documentation and Pickup:

    • Maintain a log of all hazardous waste generated.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. Provide them with a clear inventory of the waste.

Chemical Incompatibility and Potential Treatment

While direct chemical treatment of this waste stream in a standard laboratory setting is not recommended, understanding its chemical properties is crucial for safe handling and to prevent accidental reactions.

Chemical Incompatibilities

Based on the functional groups present (methyl ester and triazole ring), this compound should be considered incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids and Bases: May catalyze hydrolysis of the ester group, potentially generating heat.

Potential for Hydrolysis (for consideration by waste disposal facilities)

The methyl ester functional group can undergo hydrolysis, particularly under alkaline conditions, to form the corresponding carboxylate salt and methanol[4][5]. This reaction is typically carried out by heating the ester with a dilute alkali solution, such as sodium hydroxide[4]. While this could be a method for chemical degradation, it should only be performed by trained personnel in a facility equipped for such procedures, as it involves handling both the initial hazardous material and the resulting waste products.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated; if the spill is significant, use a chemical fume hood if possible.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the necessary PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully scoop the material into a labeled hazardous waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol or acetone) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department, providing details of the chemical, quantity, and cleanup procedure.

Regulatory Considerations: Waste Classification

While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it would likely be classified as a characteristic hazardous waste due to its irritant properties. The generator of the waste is responsible for making this determination. When communicating with your waste disposal provider, provide the Safety Data Sheet (SDS) to ensure proper classification and handling. It is likely to be managed as a non-listed hazardous waste, and the appropriate state and local waste codes should be applied.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, researchers and laboratory personnel can ensure that this chemical is managed in a safe, compliant, and responsible manner. Always prioritize safety, adhere to institutional protocols, and consult with your EHS department for any specific questions or concerns.

References

  • Clark, J. (2015). Hydrolysis of Esters. Chemguide. [Link]

  • Save My Exams. (2024). Hydrolysis of Esters. [Link]

  • PubChem. (n.d.). Methyl 1-methyl-1H-[4][5][6]triazole-3-carboxylate. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Manual for Researchers, Scientists, and Drug Development Professionals on Ensuring Safety and Operational Integrity

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide, compiled from a Senior Application Scientist's perspective, moves beyond mere compliance to instill a culture of safety, providing not just the "what" but the "why" behind each recommendation. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing contamination and unforeseen reactions.

Understanding the Hazard: Why This PPE is Crucial

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. The triazole functional group, while valuable in synthesis, can interact with biological systems, necessitating a cautious approach. The primary routes of exposure are dermal contact, ocular contact, and inhalation of aerosolized particles or dust. Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these exposure pathways.

The logic behind our PPE selection is rooted in the hierarchy of controls, a fundamental principle of industrial hygiene. While engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are the first lines of defense, PPE serves as the critical final barrier between you and the chemical.

Recommended Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the essential PPE for handling this compound. The subsequent sections will delve into the specifics of selection and use for each item.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber Gloves (minimum 5 mil thickness)Provides a robust barrier against skin contact with organic compounds and irritants. Double-gloving is recommended for extended handling.
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldProtects against splashes and airborne particles that can cause serious eye irritation.
Body Protection Chemical-Resistant Laboratory Coat or GownPrevents contamination of personal clothing and skin. Should be made of a material that resists penetration by organic chemicals.
Respiratory Protection N95 Respirator (for handling powders) or use in a certified chemical fume hoodMinimizes the risk of inhaling fine particles or aerosols, which can cause respiratory tract irritation.
Hand Protection: More Than Just a Glove
  • Nitrile gloves offer good resistance to a wide range of chemicals and are a common choice in laboratory settings.[3][4] They provide a good balance of chemical resistance, comfort, and dexterity.

  • Butyl rubber gloves provide excellent resistance to many organic solvents and corrosive chemicals.[2]

Double-gloving is a best practice when handling hazardous chemicals. This technique involves wearing two pairs of gloves, which can significantly reduce the risk of exposure in case the outer glove is compromised.

Workflow for Glove Selection and Use:

GloveWorkflow cluster_prep Preparation cluster_use Usage cluster_removal Removal & Disposal A Assess the task: - Duration of handling - Potential for splashes B Select appropriate glove material: - Nitrile or Butyl Rubber A->B C Inspect gloves for defects (pinholes, tears) B->C D Don gloves over clean, dry hands. Ensure lab coat cuffs are tucked in. C->D E Handle chemical with care. Avoid touching face or personal items. F If contact occurs, remove gloves immediately. G Change gloves periodically, especially after extended use. H Remove gloves without touching the outer surface with bare skin. G->H I Dispose of gloves in designated hazardous waste container. H->I J Wash hands thoroughly with soap and water. I->J

Caption: A logical workflow for the selection, use, and disposal of protective gloves.

Eye and Face Protection: A Non-Negotiable Barrier

Given the classification of "serious eye irritation," robust eye protection is mandatory.

  • Safety goggles that form a seal around the eyes are essential to protect against splashes from any direction.

  • A face shield , worn in conjunction with safety goggles, provides an additional layer of protection for the entire face, which is particularly important when there is a higher risk of splashes, such as during transfers of larger quantities or when reacting the chemical under pressure.

Body Protection: Your Second Skin

A chemical-resistant laboratory coat or gown is required to protect your skin and personal clothing from contamination. The material should be appropriate for handling organic chemicals. In the event of a significant spill, the lab coat should be removed immediately and decontaminated or disposed of as hazardous waste.

Respiratory Protection: Guarding Your Airways

When handling this compound in its solid (powder) form outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent inhalation of airborne particles.[5] For all other manipulations, including weighing and transfers, it is strongly advised to perform these tasks within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational protocol is as crucial as the PPE itself. The following steps provide a framework for safely handling this compound in a laboratory setting.

Pre-Handling Checklist:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All handling of this chemical should occur in a designated area, preferably within a chemical fume hood.

  • Assemble all necessary PPE: Ensure all recommended PPE is readily available and in good condition.

  • Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure:

  • Don all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material in a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool for transfers to minimize dust generation.

    • Close the container tightly immediately after use.

  • In Solution:

    • When working with the compound in solution, handle it within a fume hood to avoid inhalation of any potential vapors or aerosols.

    • Use a secondary container to transport the solution to prevent spills.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent and then soap and water.

    • Properly doff PPE, removing gloves last and avoiding contact with the contaminated outer surfaces.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this chemical is considered hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Unused or waste this compound powder, as well as contaminated items such as gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[6][7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8]

Waste Container Labeling:

All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[8]

Disposal Pathway:

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never dispose of this chemical down the drain or in the regular trash.

Disposal Decision Tree:

DisposalDecisionTree Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in a labeled hazardous solid waste container. IsSolid->SolidWaste Solid LiquidWaste Collect in a labeled hazardous liquid waste container. IsSolid->LiquidWaste Liquid LabelContainer Ensure container is clearly labeled: 'Hazardous Waste' Full Chemical Name Hazards (Irritant) SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreProperly Store in a designated satellite accumulation area. LabelContainer->StoreProperly ContactEHS Contact Environmental Health & Safety for pickup and disposal. StoreProperly->ContactEHS

Caption: A decision tree outlining the proper disposal pathway for waste containing this compound.

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, a rapid and informed response is crucial to minimizing harm.

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9]

  • Remove any contaminated clothing while continuing to flush.

  • Seek medical attention if irritation persists.[9]

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[10]

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

In Case of a Spill:

  • Alert others in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained and equipped to handle it:

    • Don the appropriate PPE.

    • Contain the spill using an inert absorbent material (for liquids) or by carefully covering with a damp paper towel (for solids to prevent dust).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS for assistance.[11]

By integrating these detailed safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.